B1191862 TRK-380

TRK-380

Cat. No.: B1191862
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRK-380 (also known as TAC-301) is a novel, potent, and selective agonist for the human β3-adrenoceptor (β3-AR) . Its primary research value lies in investigating therapeutic pathways for overactive bladder (OAB) . Studies on isolated mammalian detrusor strips demonstrate that this compound induces concentration-dependent relaxation of the bladder muscle, an effect found to be equivalent to the non-selective agonist isoproterenol in humans and mediated primarily by β3-AR activation . The mechanism of action involves the activation of β3-ARs in the bladder, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to detrusor muscle relaxation and a reduction in unwanted bladder contractions . This high selectivity is a key research feature; in cAMP accumulation assays, this compound showed potent agonistic activity for human β3-ARs but no activity for human β1-ARs and only a weak effect on human β2-ARs, suggesting a potential for a superior side-effect profile in applications where off-target activity is a concern . While clinical development of this compound itself has not advanced beyond Phase 1 trials , it remains a valuable tool compound for basic and translational research, helping to elucidate the role of β3-adrenoceptors in bladder physiology and the mechanisms of a class of drugs that now includes approved agents like mirabegron and vibegron . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Appearance: Solid powder Purity: >98% Storage: Store dry and dark at -20°C for long term stability

Properties

Appearance

Solid powder

Synonyms

TRK-380;  TRK 380;  TRK380;  TAC-301;  TAC 301;  TAC301.; Unknown

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of TRK-380: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380, also known as TAC-301, is a potent and selective agonist of the human β3-adrenoceptor (β3-AR), a member of the G-protein coupled receptor superfamily.[1][2] Its primary pharmacological effect is the relaxation of the detrusor smooth muscle of the urinary bladder, making it a promising therapeutic agent for the treatment of overactive bladder (OAB). This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.

Core Mechanism of Action: Selective β3-Adrenoceptor Agonism

The fundamental mechanism of action of this compound is its selective binding to and activation of β3-adrenoceptors, which are predominantly expressed in the human detrusor muscle.[1] Unlike the β1 and β2-adrenoceptors, which are primarily involved in cardiovascular functions, the β3-adrenoceptor plays a key role in the relaxation of the bladder wall during the urine storage phase.

Activation of the β3-adrenoceptor by this compound initiates a downstream signaling cascade that ultimately leads to the relaxation of the detrusor smooth muscle cells. This targeted action on the bladder, with minimal effects on cardiovascular β-adrenoceptors, offers a favorable therapeutic window for the treatment of OAB symptoms, such as urinary urgency and frequency.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. While specific binding affinity values (Ki) are not publicly available, the functional potency (EC50) in a key signaling assay and qualitative descriptions of its selectivity have been reported.

ParameterReceptor SubtypeValueAssayCell LineReference
Functional Potency (EC50) Human β3-Adrenoceptor174 nMcAMP AccumulationChinese Hamster Ovary (CHO) cells[3]
Agonistic Activity Human β1-AdrenoceptorNo significant activitycAMP AccumulationChinese Hamster Ovary (CHO) cells[1]
Agonistic Activity Human β2-AdrenoceptorWeak agonistic effectcAMP AccumulationChinese Hamster Ovary (CHO) cells[1]

Signaling Pathway of this compound in Detrusor Smooth Muscle

The binding of this compound to the β3-adrenoceptor on detrusor smooth muscle cells triggers a well-defined signaling pathway, leading to muscle relaxation. This pathway involves the production of the second messenger cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA), which in turn modulates the activity of several downstream effectors.

TRK380_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRK380 This compound beta3AR β3-Adrenoceptor (Gs-coupled) TRK380->beta3AR Binds to AC Adenylyl Cyclase beta3AR->AC Activates cAMP cAMP AC->cAMP Converts BK_channel BK Channel (Large Conductance Ca2+-activated K+ channel) Hyperpolarization Hyperpolarization BK_channel->Hyperpolarization K+ efflux ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active PKA_active->BK_channel Phosphorylates & Activates RhoA_active Active RhoA PKA_active->RhoA_active Phosphorylates & Inactivates RhoA_inactive Inactive RhoA RhoA_active->RhoA_inactive MLCP Myosin Light Chain Phosphatase (MLCP) RhoA_active->MLCP Inhibits RhoA_inactive->MLCP No longer inhibits MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) Relaxation Muscle Relaxation MLC->Relaxation MLC_P->MLC Contraction Muscle Contraction MLC_P->Contraction Hyperpolarization->Relaxation

Caption: Signaling pathway of this compound in detrusor smooth muscle cells.

Experimental Workflow for this compound Characterization

The development and characterization of a selective β3-adrenoceptor agonist like this compound follows a structured experimental workflow, from initial screening to preclinical in vivo validation.

TRK380_Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation screening High-Throughput Screening (Compound Library) receptor_binding Receptor Binding Assays (β1, β2, β3 Adrenoceptors) screening->receptor_binding Lead Identification functional_assay Functional Assays (cAMP Accumulation) receptor_binding->functional_assay Selectivity & Potency tissue_assay Isolated Tissue Assays (Detrusor Muscle Strips) functional_assay->tissue_assay Physiological Relevance animal_model Animal Model of OAB (e.g., Formalin-induced Pollakiuria in Rats) tissue_assay->animal_model Candidate Selection efficacy_study Efficacy Studies (Measurement of Voiding Frequency) animal_model->efficacy_study Proof of Concept pharmacokinetics Pharmacokinetic Studies (ADME) efficacy_study->pharmacokinetics toxicology Toxicology & Safety Studies pharmacokinetics->toxicology clinical_trials Clinical Trials toxicology->clinical_trials IND Submission

Caption: Experimental workflow for the characterization of this compound.

Detailed Methodologies for Key Experiments

cAMP Accumulation Assay for Functional Potency and Selectivity

Objective: To determine the functional potency (EC50) of this compound at the human β3-adrenoceptor and to assess its selectivity against human β1 and β2-adrenoceptors.

Cell Lines:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenoceptor.

  • CHO cells stably expressing the human β1-adrenoceptor.

  • CHO cells stably expressing the human β2-adrenoceptor.

  • SK-N-MC cells endogenously expressing the human β3-adrenoceptor have also been used.[1]

Protocol:

  • Cell Culture: Culture the respective cell lines in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a specified time (e.g., 30 minutes) at 37°C to prevent the degradation of cAMP.

  • Compound Addition: Add increasing concentrations of this compound (or a reference agonist like isoproterenol) to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Isolated Detrusor Strip Contraction Assay

Objective: To evaluate the relaxant effect of this compound on pre-contracted mammalian detrusor smooth muscle strips.

Tissues:

  • Human detrusor muscle strips obtained from cystectomy patients (with appropriate ethical approval).

  • Detrusor muscle strips from other species such as monkeys, dogs, and rats.[1]

Protocol:

  • Tissue Preparation: Isolate the urinary bladder and dissect strips of the detrusor muscle (typically 2-3 mm wide and 10-15 mm long).

  • Mounting: Mount the muscle strips vertically in isolated organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.

  • Contraction Induction: Induce a stable contraction of the detrusor strips using a contractile agent such as carbachol (a muscarinic agonist) or high potassium chloride (KCl).

  • Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Measurement of Relaxation: Record the changes in muscle tension using an isometric force transducer. Relaxation is expressed as a percentage of the pre-induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the log of the this compound concentration to generate a concentration-response curve and calculate the EC50 for relaxation.

In Vivo Model of Formalin-Induced Pollakiuria in Rats

Objective: To assess the in vivo efficacy of this compound in a rat model of bladder overactivity.

Animal Model:

  • Female Sprague-Dawley rats.

Protocol:

  • Induction of Pollakiuria (Increased Micturition Frequency): Anesthetize the rats and instill a solution of formalin (e.g., 2.5%) into the bladder via a catheter for a short duration (e.g., 2 minutes) to induce bladder irritation and inflammation.

  • Drug Administration: The following day, administer this compound orally at various doses. A vehicle control group and a positive control group (e.g., an established OAB drug) are typically included.

  • Micturition Monitoring: Place the rats in metabolic cages equipped with a system to continuously monitor voiding behavior (e.g., a balance connected to a data acquisition system).

  • Data Collection: Record the number of micturition events and the volume of each void over a specified period (e.g., 1-2 hours) after drug administration.

  • Data Analysis: Compare the voiding frequency in the this compound treated groups to the vehicle control group to determine the dose-dependent effect of the compound on reducing pollakiuria. Statistical analysis is performed to assess the significance of the observed effects.[4]

References

The Discovery and Synthesis of TRK-380: A Selective β3-Adrenoceptor Agonist for Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of TRK-380 (also known as TAC-301), a potent and selective β3-adrenoceptor agonist. Initially developed by Toray Industries, Inc., this compound has been investigated as a promising therapeutic agent for the treatment of overactive bladder (OAB). This document details the mechanism of action, preclinical efficacy, and safety profile of this compound, supported by quantitative data from in vitro and in vivo studies. Furthermore, it outlines the general synthetic approaches for this class of compounds and provides detailed experimental protocols for key pharmacological assays.

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, and is often associated with frequency and nocturia. The β3-adrenoceptor, predominantly expressed in the detrusor muscle of the bladder, has emerged as a key target for OAB therapy. Activation of this receptor leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.

This compound was discovered and developed by Toray Industries, Inc. as a selective agonist for the β3-adrenoceptor.[1] It has demonstrated significant potential in preclinical models to alleviate OAB symptoms.[2][3] It is important to note that while some databases may erroneously associate this compound with a pyrrolopyrimidine scaffold and Trk receptor inhibition, the overwhelming body of scientific literature identifies it as a selective β3-adrenoceptor agonist.[4][5] This guide will focus on the well-established pharmacology of this compound as a β3-adrenoceptor agonist.

Discovery and Rationale

The development of this compound was driven by the need for OAB treatments with improved efficacy and tolerability compared to existing antimuscarinic therapies, which are often associated with side effects such as dry mouth, constipation, and blurred vision. The therapeutic rationale for a selective β3-adrenoceptor agonist is to directly target the relaxation of the bladder detrusor muscle without affecting other bodily functions mediated by β1- and β2-adrenoceptors, such as heart rate and bronchodilation.

The discovery process for this compound likely involved the screening of a chemical library for compounds with high affinity and selectivity for the human β3-adrenoceptor, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis

  • Modification of existing chemical scaffolds: This often involves the use of core structures known to have some affinity for adrenoceptors, which are then chemically modified to enhance selectivity and potency for the β3 subtype.

  • De novo synthesis: This involves the construction of the molecule from basic chemical building blocks. For compounds with complex stereochemistry, asymmetric synthesis techniques are often employed to ensure the desired enantiomer is produced.

A general synthetic workflow for a selective β3-adrenoceptor agonist might involve the following key steps:

G A Starting Materials B Synthesis of Core Scaffold A->B C Introduction of Side Chains B->C D Chiral Resolution/Asymmetric Synthesis C->D E Purification D->E F Final Compound (this compound) E->F

Caption: Generalized synthetic workflow for a selective β3-adrenoceptor agonist.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and activating β3-adrenoceptors on the detrusor smooth muscle cells of the urinary bladder. This activation initiates a downstream signaling cascade.

The signaling pathway is as follows:

G TRK380 This compound Beta3AR β3-Adrenoceptor TRK380->Beta3AR Gs Gs Protein Beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Relaxation Detrusor Muscle Relaxation Phosphorylation->Relaxation

Caption: Signaling pathway of this compound in detrusor smooth muscle cells.

This ultimately leads to a decrease in intracellular calcium levels and the relaxation of the bladder smooth muscle, resulting in an increased bladder capacity and a reduction in the frequency and urgency of urination.

Pharmacological Profile

In Vitro Pharmacology

This compound has demonstrated high potency and selectivity for the human β3-adrenoceptor in in vitro assays.

ParameterSpeciesCell LineAssayValueReference
Agonistic Activity HumanSK-N-MCcAMP AccumulationPotent and equivalent to isoproterenol[6]
Selectivity HumanCHOcAMP AccumulationNo agonistic activity for β1-AR, weak for β2-AR[6]
In Vivo Pharmacology

Preclinical studies in animal models of bladder dysfunction have shown the efficacy of this compound in improving bladder function.

StudyAnimal ModelTreatmentKey FindingsReference
Pollakiuria Rats with formalin-induced pollakiuriaThis compound (7.5-30 mg/kg, p.o.)Dose-dependently suppressed the increased voiding frequency.[2]
Bladder Contraction Dogs with carbachol-induced bladder contractionThis compound (i.v. infusion)Dose-dependently suppressed bladder contraction.[2]
Detrusor Relaxation Isolated detrusor strips (human, monkey, dog, rat)This compoundConcentration-dependent relaxing effects.[6]

A study in dogs showed that this compound dose-dependently suppressed carbachol-induced bladder contraction, with a plasma concentration of 4.90 ng/mL required for a 30% reduction in contraction.[2] In rats with formalin-induced pollakiuria, oral administration of this compound at doses of 15 mg/kg and higher significantly suppressed the increased voiding frequency.[2]

Experimental Protocols

cAMP Accumulation Assay

Objective: To determine the agonistic activity and selectivity of this compound for human β-adrenoceptor subtypes.

Methodology:

  • Chinese Hamster Ovary (CHO) cells stably expressing human β1-, β2-, or β3-adrenoceptors, or SK-N-MC cells endogenously expressing human β3-adrenoceptors, are cultured.

  • Cells are incubated with various concentrations of this compound or a reference agonist (e.g., isoproterenol).

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available enzyme immunoassay (EIA) kit.

  • Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.[6]

G A Cell Culture (CHO or SK-N-MC) B Incubation with this compound A->B C Cell Lysis B->C D cAMP Measurement (EIA) C->D E Data Analysis (Concentration-Response Curve) D->E

Caption: Experimental workflow for the cAMP accumulation assay.

In Vivo Model of Formalin-Induced Pollakiuria in Rats

Objective: To evaluate the in vivo efficacy of this compound in a model of increased urinary frequency.

Methodology:

  • Female Sprague-Dawley rats are anesthetized, and the urinary bladder is exposed.

  • A solution of 2.5% formalin is instilled into the bladder for a short duration to induce inflammation and pollakiuria (increased frequency of urination).

  • The following day, rats are orally administered with vehicle or varying doses of this compound.

  • Voiding behavior is continuously monitored using a metabolic cage equipped with a balance to record the frequency and volume of urination.

  • The effect of this compound on voiding frequency is compared to the vehicle-treated group.[2]

Conclusion

This compound is a potent and selective β3-adrenoceptor agonist that has demonstrated significant promise in preclinical studies for the treatment of overactive bladder. Its mechanism of action, centered on the relaxation of the detrusor muscle, offers a targeted approach to alleviating OAB symptoms. The data summarized in this guide highlight its potential as a valuable therapeutic agent. Further clinical development will be necessary to fully establish its safety and efficacy profile in humans.

References

In Vitro Profile of TRK-380: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies of TRK-380, a potent and selective agonist of the human β3-adrenergic receptor (β3-AR). The data herein elucidates the compound's mechanism of action, potency, selectivity, and functional effects on bladder smooth muscle, establishing its potential as a therapeutic agent for overactive bladder (OAB).

Core Findings: Quantitative Analysis

The in vitro pharmacological profile of this compound has been characterized through a series of assays to determine its potency and selectivity. The key quantitative findings are summarized below.

Table 1: Agonist Potency of this compound at the Human β3-Adrenergic Receptor

Assay TypeCell LineParameterValue
cAMP AccumulationCHO cells expressing human β3-AREC50174 nM
This value indicates the concentration of this compound required to elicit a half-maximal response in cyclic AMP production, a direct measure of β3-AR activation.

Table 2: Selectivity Profile of this compound Against Human β-Adrenergic Receptor Subtypes

Receptor SubtypeCell LineAgonistic Activity
β1-Adrenergic ReceptorCHO cells expressing human β1-ARNo agonistic activity observed
β2-Adrenergic ReceptorCHO cells expressing human β2-ARWeak agonistic effect reported
Quantitative EC50 or Ki values for β1 and β2-AR were not explicitly stated in the reviewed literature, however, the qualitative assessment demonstrates high selectivity for the β3-AR subtype.[1]

Table 3: Functional Activity of this compound on Detrusor Smooth Muscle

SpeciesTissue PreparationEffectPotency Comparison
HumanIsolated detrusor stripsConcentration-dependent relaxationEquivalent to isoproterenol[1]
MonkeyIsolated detrusor stripsConcentration-dependent relaxationEquivalent to isoproterenol[1]
DogIsolated detrusor stripsConcentration-dependent relaxationEquivalent to isoproterenol[1]
RatIsolated detrusor stripsConcentration-dependent relaxationWeaker than isoproterenol[1]
DogIn vivo anesthetized modelSuppression of carbachol-induced bladder contraction4.90 ng/mL plasma concentration for 30% suppression[2]
The relaxation of detrusor muscle is the key physiological effect for the treatment of OAB. This compound demonstrates a potent functional effect in human tissue, comparable to the non-selective β-agonist isoproterenol.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular signaling pathway activated by this compound and the general workflow for its in vitro characterization.

TRK_380_Signaling_Pathway TRK380 This compound beta3AR β3-Adrenergic Receptor TRK380->beta3AR Binds Gs Gs Protein (α, β, γ subunits) beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP Generates ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Relaxation Detrusor Muscle Relaxation PKA_active->Relaxation Leads to

Caption: β3-Adrenergic receptor signaling cascade initiated by this compound.

In_Vitro_Workflow cluster_potency Receptor Activation & Potency cluster_selectivity Receptor Subtype Selectivity cluster_function Functional Tissue Response cAMP_assay cAMP Accumulation Assay (hβ3-AR transfected cells) determine_EC50 Determine EC50 cAMP_assay->determine_EC50 selectivity_profile Establish Selectivity Profile determine_EC50->selectivity_profile beta1_assay β1-AR Activity Assay beta1_assay->selectivity_profile beta2_assay β2-AR Activity Assay beta2_assay->selectivity_profile tissue_prep Isolate Detrusor Muscle Strips selectivity_profile->tissue_prep organ_bath Organ Bath Assay (Measure Relaxation) tissue_prep->organ_bath species_comp Compare Potency (Human, Monkey, Dog, Rat) organ_bath->species_comp

Caption: Experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the agonistic activity of this compound at the β-adrenergic receptors.

1. Cell Culture and Preparation:

  • Chinese Hamster Ovary (CHO) cells stably transfected to express human β1, β2, or β3-adrenergic receptors, and SK-N-MC cells (endogenously expressing human β3-AR) are cultured in appropriate media.[1]
  • Cells are harvested and washed with a buffer, often supplemented with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX). The PDE inhibitor prevents the degradation of cAMP, thereby amplifying the signal.
  • Cells are resuspended in stimulation buffer to a determined concentration.

2. Agonist Stimulation:

  • The cell suspension is dispensed into microplate wells.
  • This compound, a reference agonist (e.g., isoproterenol), and a vehicle control are added to the wells at various concentrations.
  • The plates are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

3. Cell Lysis and cAMP Detection:

  • A lysis buffer is added to release the intracellular cAMP.
  • The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
  • The signal generated is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.
  • The concentration of cAMP in each sample is interpolated from the standard curve.
  • Concentration-response curves for this compound are plotted, and the EC50 value is calculated using a four-parameter logistic equation.

Isolated Detrusor Strip Relaxation Assay

This functional assay measures the ability of this compound to relax bladder smooth muscle.

1. Tissue Preparation:

  • Urinary bladders are obtained from various species (human, monkey, dog, rat) and placed in cold, oxygenated Krebs solution.[1]
  • The detrusor muscle is carefully dissected from the urothelium and connective tissue.
  • Longitudinal strips of the detrusor muscle (e.g., 10-15 mm long, 2-3 mm wide) are prepared.

2. Organ Bath Mounting and Equilibration:

  • The muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer to record changes in muscle tension.
  • An initial tension (e.g., 1 gram) is applied, and the strips are allowed to equilibrate for at least 60 minutes, with periodic washes.

3. Functional Viability and Pre-contraction:

  • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or a muscarinic agonist like carbachol.[1]
  • After washing and returning to baseline, a stable contraction is induced to serve as the tone against which relaxation is measured.

4. Measurement of Relaxation:

  • This compound is added to the organ bath in a cumulative, concentration-dependent manner.
  • The resulting relaxation is recorded as a percentage of the pre-induced contraction.
  • To confirm the mechanism of action, the experiment can be repeated in the presence of a selective β3-AR antagonist (e.g., SR59230A), which is expected to shift the concentration-response curve of this compound to the right.[1]

5. Data Analysis:

  • Concentration-response curves for relaxation are plotted.
  • Potency (EC50 or pD2 values) and maximal efficacy (Emax) are calculated to compare the effects of this compound across different species and relative to reference compounds.

References

An In-depth Technical Guide to the Target Identification and Validation of TRK-380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380, also identified as TAC-301, is a novel and selective agonist of the human β3-adrenergic receptor (β3-AR).[1][2][3] Developed by Toray Industries, Inc., this compound has been investigated for its therapeutic potential in treating overactive bladder (OAB).[2] OAB is a condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life.[4] The current pharmacological treatments for OAB are often associated with anticholinergic side effects.[4] this compound represents a targeted therapeutic approach by selectively activating β3-ARs, which are predominantly expressed in the detrusor smooth muscle of the bladder.[1][5] This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its mechanism of action, selectivity, and preclinical efficacy.

Target Identification: The β3-Adrenergic Receptor

The primary molecular target of this compound is the β3-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[5] In the lower urinary tract, β3-ARs are strategically located in the detrusor muscle, where their activation leads to smooth muscle relaxation and an increase in bladder capacity.[5] This makes the β3-AR an attractive target for the development of drugs to treat OAB.

Target Validation

The validation of the β3-AR as the target for this compound was accomplished through a series of in vitro and in vivo studies designed to characterize its potency, selectivity, and functional effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Agonistic Activity of this compound at Human β-Adrenergic Receptors

Receptor SubtypeCell LineAssayAgonistic Activity
Human β3-ARSK-N-MCcAMP AccumulationPotent, equivalent to isoproterenol
Human β1-ARCHOcAMP AccumulationNo agonistic activity
Human β2-ARCHOcAMP AccumulationWeak agonistic effect

Data sourced from Kanie et al. (2012).[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionEffectQuantitative Measure
RatsFormalin-induced pollakiuriaAmeliorated frequent urinationDose-dependent attenuation of voiding frequency
DogsCarbachol-induced bladder contractionSuppressed bladder contraction37.6% reduction in bladder contraction
DogsCarbachol-induced bladder contractionPlasma concentration for 30% suppression4.90 ng/mL

Data sourced from Kanie et al. (2013) and MedKoo Biosciences.[3][6]

Experimental Protocols

Cyclic Adenosine Monophosphate (cAMP) Accumulation Assay

This assay was utilized to determine the agonistic activity of this compound at human β-adrenergic receptor subtypes.[1]

Objective: To quantify the ability of this compound to stimulate the production of cAMP upon binding to β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture:

    • Human β3-ARs were evaluated using SK-N-MC cells.[1]

    • Chinese hamster ovary (CHO) cells expressing either human β1- or human β2-ARs were used for selectivity profiling.[1]

  • Compound Treatment: Cells were incubated with varying concentrations of this compound. Isoproterenol, a non-selective β-AR agonist, was used as a positive control.

  • cAMP Measurement: Following incubation, intracellular cAMP levels were measured using a commercially available assay kit.

  • Data Analysis: Concentration-response curves were generated to determine the potency and efficacy of this compound at each receptor subtype.

Isolated Detrusor Strip Relaxation Assay

This ex vivo experiment was conducted to assess the functional effect of this compound on bladder muscle contractility.

Objective: To evaluate the relaxing effect of this compound on pre-contracted detrusor smooth muscle strips from various mammalian species.

Methodology:

  • Tissue Preparation: Detrusor muscle strips were isolated from the bladders of humans, monkeys, dogs, and rats.[1]

  • Organ Bath Setup: The muscle strips were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Contraction Induction: The detrusor strips were contracted with either carbachol or potassium chloride (KCl) to induce a stable tonic contraction.[1]

  • Compound Addition: Increasing concentrations of this compound were cumulatively added to the organ bath.

  • Measurement of Relaxation: The relaxation of the detrusor strips was measured as a percentage reversal of the induced contraction.

  • Antagonist Challenge: To confirm the involvement of the β3-AR, the selective β3-AR antagonist SR59230A was used to assess its ability to shift the concentration-response curve of this compound to the right.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the workflow for its target validation.

TRK380_Signaling_Pathway TRK380 This compound Beta3AR β3-Adrenergic Receptor TRK380->Beta3AR Binds to G_protein Gs Protein Beta3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound signaling pathway in detrusor smooth muscle cells.

TRK380_Target_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies cAMP_assay cAMP Accumulation Assay (SK-N-MC, CHO cells) potency_selectivity Determine Potency and Selectivity for β-ARs cAMP_assay->potency_selectivity functional_effect Assess Functional Effect (Muscle Relaxation) potency_selectivity->functional_effect detrusor_assay Isolated Detrusor Strip Assay (Human, Monkey, Dog, Rat) detrusor_assay->functional_effect efficacy Evaluate Preclinical Efficacy functional_effect->efficacy rat_model Rat Model (Formalin-induced Pollakiuria) rat_model->efficacy dog_model Dog Model (Carbachol-induced Contraction) dog_model->efficacy

Caption: Experimental workflow for this compound target validation.

Conclusion

The comprehensive preclinical data strongly support the identification and validation of the β3-adrenergic receptor as the primary target of this compound. The compound demonstrates potent and selective agonism for the human β3-AR, leading to the desired functional response of detrusor smooth muscle relaxation. In vivo studies have further corroborated its potential as a therapeutic agent for overactive bladder. These findings provide a solid foundation for the clinical development of this compound as a targeted and potentially better-tolerated treatment option for patients with OAB.

References

In-Depth Technical Guide: Physicochemical Properties and Mechanism of Action of TRK-380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRK-380, also identified as TAC-301, is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] Its primary pharmacological effect is the induction of smooth muscle relaxation, particularly in the detrusor muscle of the urinary bladder.[4][5] This activity makes this compound a promising therapeutic candidate for the treatment of overactive bladder (OAB).[1][4] This document provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for its pharmacological characterization, and a visualization of its signaling pathway.

Physicochemical Properties

The publicly available data on the physicochemical properties of this compound is limited, with some key identifiers not fully disclosed. The following table summarizes the known information.

PropertyValueSource
Synonyms TAC-301, TRK 380, TRK380[2][6]
Molecular Formula C₁₆H₁₄Cl₃NO₂S[6]
Molecular Weight 390.7 g/mol [6]
Appearance Solid powder[2][6]
Solubility Soluble in DMSO, insoluble in water.[2][6]
Purity >98%[2][6]
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[2][6]
Shelf Life >2 years if stored properly.[2][6]
IUPAC Name Unknown[2][6]
SMILES Unknown[2][6]
CAS Number 1234423-98-3 (Note: Some sources state the CAS number is unknown)[2][6]

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist of the β3-adrenergic receptor.[1][4] The activation of β3-AR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade primarily through the Gs alpha subunit.[7] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which is responsible for mediating the physiological response of smooth muscle relaxation.[7][8]

TRK380_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK380 This compound B3AR β3-Adrenergic Receptor (GPCR) TRK380->B3AR binds Gs Gs protein B3AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes conversion Gs->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

The pharmacological activity of this compound has been characterized using several key in vitro assays. The detailed methodologies for two of these pivotal experiments are outlined below.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following the stimulation of β3-AR by this compound.[4]

Objective: To determine the agonistic activity of this compound on human β3-adrenergic receptors.

Cell Lines:

  • SK-N-MC cells (for human β3-ARs)[4]

  • Chinese hamster ovary (CHO) cells expressing human β1- or β2-ARs (for selectivity profiling)[4]

Protocol:

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and incubated to allow for attachment.

  • Pre-incubation: The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor such as IBMX, to prevent the degradation of cAMP.[9]

  • Compound Addition: Various concentrations of this compound are added to the wells. A non-selective β-AR agonist like isoproterenol is typically used as a positive control.[4]

  • Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for receptor stimulation and cAMP production.[10]

  • Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is determined using a competitive immunoassay kit (e.g., HTRF, ELISA). The signal generated is inversely proportional to the amount of cAMP present in the sample.[11]

  • Data Analysis: The results are used to generate concentration-response curves and calculate potency values such as EC50.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Cell Culture (e.g., SK-N-MC) plate Cell Plating (Multi-well plate) culture->plate preincubate Pre-incubation with Phosphodiesterase Inhibitor plate->preincubate add_compound Add this compound (various concentrations) preincubate->add_compound incubate Incubation add_compound->incubate lyse Cell Lysis incubate->lyse detect cAMP Detection (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (EC50 determination) detect->analyze

Caption: cAMP Accumulation Assay Workflow.
Isolated Detrusor Strip Relaxation Assay

This ex vivo assay measures the direct effect of this compound on the contractility of bladder smooth muscle tissue.[4]

Objective: To evaluate the relaxing effects of this compound on mammalian detrusor muscle.

Tissue Source: Detrusor muscle strips are isolated from the urinary bladders of various species, including humans, monkeys, dogs, and rats.[4]

Protocol:

  • Tissue Preparation: The urinary bladder is excised, and the detrusor muscle is carefully dissected and cut into strips of a standardized size.[12]

  • Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[13] One end of the strip is fixed, and the other is connected to a force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.[12]

  • Induction of Contraction (Optional): To assess relaxation from a pre-contracted state, a contractile agent such as carbachol or potassium chloride (KCl) can be added to the bath.[4]

  • Compound Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

  • Measurement of Relaxation: The force transducer records the changes in muscle tension. Relaxation is measured as a percentage decrease from the initial resting tension or the induced contraction.

  • Data Analysis: The data is used to plot concentration-response curves and determine the potency and efficacy of this compound in inducing detrusor relaxation.

Synthesis

The synthesis of this compound can be approached through two main strategies: the modification of existing pyrrolidine derivatives or the formation of new pyrrolidine rings from acyclic precursors.[14] The latter may involve intramolecular cyclization reactions, such as the [3 + 2] dipolar cycloaddition method.[14] The synthesis generally involves a series of reactions that include cyclization and functional group modifications to achieve high yields of the final product.[14]

Conclusion

This compound is a selective β3-adrenoceptor agonist with demonstrated efficacy in relaxing detrusor smooth muscle. While some of its physicochemical properties remain to be fully disclosed in public literature, its mechanism of action through the β3-AR/cAMP signaling pathway is well-characterized by standard pharmacological assays. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other compounds in its class for the treatment of overactive bladder and related conditions.

References

The Enigmatic Core of TRK-380: A Technical Guide to a Selective β3-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TRK-380, also known as TAC-301, has emerged as a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key target in the regulation of metabolic processes and smooth muscle relaxation.[1][2] Its high selectivity for the β3-AR over β1- and β2-AR subtypes suggests a favorable therapeutic window, particularly for conditions such as overactive bladder (OAB), with a potentially reduced risk of cardiovascular side effects.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its biological activity, relevant experimental protocols, and the signaling pathways it modulates.

It is critical to note a persistent ambiguity in publicly accessible data regarding the definitive chemical structure of this compound. While some sources provide a molecular formula of C₁₆H₁₄Cl₃NO₂S, others describe a pyrrolopyrimidine scaffold.[3] This lack of a confirmed structure precludes a detailed discussion and comparison of its direct structural analogs and derivatives. This guide will therefore focus on the pharmacological profile of this compound and compare it with other functionally similar β3-AR agonists.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and other relevant β3-adrenergic agonists. This data is primarily derived from in vitro and in vivo studies assessing their potency and efficacy.

Table 1: In Vitro Activity of β3-Adrenergic Agonists

CompoundReceptorAssay TypeCell LineParameterValueReference
This compound Human β3-ARcAMP AccumulationSK-N-MCAgonistic ActivityPotent, equivalent to Isoproterenol
This compound Human β1-ARcAMP AccumulationCHOAgonistic ActivityNo activity
This compound Human β2-ARcAMP AccumulationCHOAgonistic ActivityWeak activity
IsoproterenolHuman β-ARscAMP AccumulationSK-N-MCAgonistic ActivityPotent, non-selective
BRL-37344Human β3-ARcAMP AccumulationSK-N-MCAgonistic ActivityLess potent than this compound
CL316,243Human β3-ARcAMP AccumulationSK-N-MCAgonistic ActivityLess potent than this compound

Table 2: Ex Vivo Activity of this compound on Detrusor Muscle Relaxation

SpeciesTissueParameterValue (pEC50)Reference
HumanIsolated Detrusor StripsRelaxing Effect7.33 ± 0.10
MonkeyIsolated Detrusor StripsRelaxing Effect7.34 ± 0.11
DogIsolated Detrusor StripsRelaxing Effect6.92 ± 0.11
RatIsolated Detrusor StripsRelaxing Effect6.27 ± 0.11

Table 3: In Vivo Activity of this compound

Animal ModelConditionTreatmentEffectReference
RatFormalin-induced pollakiuriaThis compound (≥15 mg/kg, p.o.)Significantly suppressed the increase in voiding frequency[4]
DogCarbachol-induced bladder contractionThis compound (i.v. infusion)Dose-dependently suppressed bladder contraction (PC30 = 4.90 ng/mL)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

cAMP Accumulation Assay

This assay is fundamental for determining the agonistic activity of compounds on Gs-protein coupled receptors like the β3-AR.

Objective: To quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to receptor activation.

Cell Lines:

  • Human β3-AR: SK-N-MC cells (endogenously expressing the receptor).

  • Human β1-AR and β2-AR: Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors.

Protocol:

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding: Cells are seeded into multi-well plates and incubated to allow for adherence.

  • Compound Incubation: The culture medium is replaced with a stimulation buffer containing various concentrations of the test compound (e.g., this compound) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter system.

  • Data Analysis: The results are typically expressed as a percentage of the maximal response induced by a non-selective agonist like isoproterenol. Concentration-response curves are generated to calculate potency (EC50) and efficacy (Emax).

Isolated Detrusor Strip Relaxation Assay

This ex vivo assay assesses the functional effect of compounds on smooth muscle tissue.

Objective: To measure the relaxant effect of this compound on the contractility of bladder detrusor muscle.

Tissues:

  • Detrusor muscle strips obtained from humans, monkeys, dogs, and rats.

Protocol:

  • Tissue Preparation: Smooth muscle strips of a standardized size are dissected from the bladder detrusor and mounted in organ baths.

  • Organ Bath Setup: The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Measurement: The muscle strips are connected to force transducers to record isometric tension. An initial tension is applied, and the tissue is allowed to equilibrate.

  • Compound Addition: Test compounds are added cumulatively to the organ bath to generate concentration-response curves for relaxation of the resting tension.

  • Induced Contraction (Optional): The relaxant effect can also be measured on strips pre-contracted with agents like carbachol or potassium chloride (KCl).

  • Data Analysis: The relaxation is expressed as a percentage of the maximal relaxation induced by a direct adenylyl cyclase activator like forskolin. pEC50 values are calculated from the concentration-response curves.

Signaling Pathways and Visualizations

Activation of the β3-AR by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence also suggests potential coupling to inhibitory G-proteins (Gi) and activation of other downstream effectors.

β3-Adrenergic Receptor Signaling Pathway

B3_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK380 This compound B3AR β3-AR TRK380->B3AR Agonist Binding Gs Gs-protein B3AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Canonical β3-AR signaling pathway via Gs-cAMP-PKA.

Experimental Workflow for In Vitro Agonist Characterization

Agonist_Workflow cluster_cell_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis Culture Culture SK-N-MC (β3) & CHO (β1/β2) cells Seed Seed cells into multi-well plates Culture->Seed Incubate Incubate with This compound concentrations Seed->Incubate Lyse Lyse cells to release cAMP Incubate->Lyse Measure Measure cAMP (Immunoassay) Lyse->Measure Analyze Generate Concentration-Response Curve Measure->Analyze Calculate Calculate EC50 and Emax Analyze->Calculate

Caption: Workflow for cAMP accumulation assay.

This compound is a promising selective β3-AR agonist with demonstrated efficacy in preclinical models relevant to overactive bladder. Its high potency and selectivity, particularly in human tissues, underscore its therapeutic potential. However, a significant gap in the public domain is the definitive chemical structure of this compound. The disclosure of this information would be invaluable for the scientific community, enabling detailed structure-activity relationship studies and the rational design of novel, improved β3-AR agonists. Future research should also aim to provide a more comprehensive pharmacokinetic and pharmacodynamic profile of this compound to further elucidate its clinical viability.

References

An In-depth Technical Guide to TRK-380 and the β3-Adrenergic Receptor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research indicates that the term "TRK-380 pathway" does not refer to a distinct signaling cascade. Instead, this compound (also known as TAC-301) is a potent and selective small molecule agonist that targets the β3-adrenergic receptor (β3-AR).[1][2][3][4] This technical guide will, therefore, provide a comprehensive overview of this compound, its mechanism of action, and the associated β3-adrenergic receptor signaling pathway, which is central to its therapeutic effects. The development of this compound has been a collaborative effort between Toray Industries, Inc., where it was discovered, and Taiho Pharmaceutical Co., Ltd. for co-development and commercialization in Japan.[5][6]

Introduction to this compound

This compound is an investigational drug candidate primarily explored for the management of overactive bladder (OAB).[5][7] It functions by selectively stimulating β3-adrenergic receptors, which are found in various tissues, including the detrusor muscle of the bladder.[5][8] This stimulation leads to smooth muscle relaxation and an increase in bladder capacity, thereby alleviating the symptoms of OAB such as urinary urgency and frequency.[5][9] Animal studies have suggested that this compound can achieve these therapeutic effects at doses significantly lower than those that might cause cardiovascular side effects, a common concern with less selective β-adrenoceptor agonists.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Agonistic Activity of this compound at Human β-Adrenergic Receptors

Receptor SubtypeAgonistic Activity (pEC50)Comparison to Isoproterenol
Human β3-ARPotent, pEC50 of 7.33±0.10Equivalent
Human β2-ARWeak agonistic effect-
Human β1-ARNo agonistic activity-
Data sourced from cAMP accumulation assays in cell lines expressing human β-ARs.[2][10]

Table 2: Relaxing Effect of this compound on Detrusor Muscle Strips

SpeciespEC50 for RelaxationComparison to Isoproterenol
Human7.33±0.10Equivalent
Monkey7.34±0.11Equivalent
Dog6.92±0.11Equivalent
Rat6.27±0.11Weaker
Data represents the concentration-dependent relaxing effect on the resting tension of isolated detrusor strips.[2][10]

Table 3: In Vivo Efficacy of this compound

Animal ModelEffectQuantitative Measure
Rats with formalin-induced pollakiuriaDose-dependent suppression of increased voiding frequencySignificant effect at doses ≥15 mg/kg
Dogs with carbachol-induced bladder contractionDose-dependent suppression of bladder contraction37.6% reduction in bladder contraction. Plasma concentration for 30% suppression was 4.90 ng/mL.
These studies demonstrate the potential of this compound to ameliorate OAB symptoms in relevant animal models.[4][11][12]

Signaling Pathway of this compound

This compound exerts its effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is illustrated in the diagram below.

TRK380_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRK380 This compound b3AR β3-Adrenergic Receptor TRK380->b3AR Binds and Activates G_protein Gs Protein b3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

cAMP Accumulation Assay for β-AR Agonistic Activity

Objective: To determine the agonistic activity and selectivity of this compound for human β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Culture:

    • Chinese Hamster Ovary (CHO) cells expressing human β1 or β2-ARs are used.

    • SK-N-MC cells, which endogenously express human β3-ARs, are also utilized.[10]

  • Compound Incubation:

    • Cells are incubated with varying concentrations of this compound. Isoproterenol, a non-selective β-AR agonist, is used as a positive control.

  • cAMP Measurement:

    • Following incubation, the intracellular accumulation of cyclic adenosine monophosphate (cAMP) is measured. This is typically done using a commercially available cAMP detection kit (e.g., from PerkinElmer).[10]

  • Data Analysis:

    • Concentration-response curves are generated for each compound.

    • The pEC50 value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) is calculated to quantify the potency of the agonist. The maximal response to isoproterenol is typically set as 100%.[10]

Isolated Detrusor Strip Relaxation Assay

Objective: To evaluate the functional effect of this compound on the relaxation of bladder detrusor muscle from various species.

Methodology:

  • Tissue Preparation:

    • Detrusor muscle strips are obtained from humans (from patients undergoing cystectomy), monkeys (cynomolgus), dogs (beagle), and rats (Sprague-Dawley).[10]

  • Organ Bath Setup:

    • The muscle strips are mounted in a 10 mL organ bath filled with Krebs-Henseleit solution. The solution is maintained at a constant temperature and gassed with 95% O2 and 5% CO2.[10]

  • Equilibration:

    • An initial tension of 0.5 g is applied, and the preparations are allowed to equilibrate for at least 60 minutes.[10]

  • Compound Administration:

    • This compound is added cumulatively to the organ bath in increasing concentrations.

  • Measurement of Relaxation:

    • The relaxation of the muscle strips is measured and recorded. The maximal relaxation induced by forskolin (10 μM) is defined as 100%.[10]

  • Data Analysis:

    • Concentration-response curves are constructed, and pEC50 values are calculated to determine the potency of this compound in inducing detrusor relaxation.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Obtain detrusor muscle strips (Human, Monkey, Dog, Rat) B Mount strips in organ bath (Krebs-Henseleit solution) A->B C Apply initial tension (0.5g) and equilibrate for 60 min B->C D Add this compound cumulatively in increasing concentrations C->D E Record muscle strip tension to measure relaxation D->E F Define 100% relaxation with Forskolin (10 µM) E->F G Generate concentration-response curves F->G H Calculate pEC50 values G->H

Caption: Workflow for Isolated Detrusor Strip Relaxation Assay.

Conclusion

This compound is a selective and potent β3-adrenergic receptor agonist with demonstrated efficacy in preclinical models of overactive bladder. Its mechanism of action, centered on the stimulation of the β3-AR pathway in the detrusor muscle, leads to bladder relaxation. The data suggests a favorable selectivity profile, potentially minimizing cardiovascular side effects associated with non-selective β-agonists. The experimental protocols outlined provide a basis for the continued investigation and development of this compound and other selective β3-AR agonists for urogenital diseases.

References

Preliminary Toxicity Profile of TRK-380: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available information regarding the preliminary toxicity and safety profile of TRK-380. As of December 2025, detailed preclinical toxicology data from dedicated studies (e.g., repeat-dose toxicity, genotoxicity, carcinogenicity) for this compound are not available in the public domain. The following profile is therefore inferred from its mechanism of action, selectivity, and the known safety profiles of other drugs in the same therapeutic class.

Introduction

This compound, also known as TAC-301, is a potent and selective β3-adrenoceptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB).[1] Its therapeutic effect is derived from the activation of β3-ARs in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. The safety profile of a β3-AR agonist is intrinsically linked to its selectivity for the β3 receptor over β1 and β2 receptors, as activation of the latter can lead to cardiovascular and other systemic side effects.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by binding to and activating β3-adrenoceptors, which are predominantly expressed in the detrusor muscle of the bladder. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the relaxation of the bladder's smooth muscle.

TRK380_Signaling_Pathway TRK380 This compound Beta3_AR β3-Adrenoceptor TRK380->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway in Detrusor Muscle Cells.

Inferred Toxicity Profile from Class Effects

The potential toxicity of this compound can be inferred from the known adverse effects of other β-adrenoceptor agonists. Non-selective β-agonists are associated with a range of side effects due to the activation of β1 and β2 receptors.

On-Target Effects (β3-Adrenoceptor Mediated): The primary on-target effects are therapeutic, leading to bladder relaxation.

Off-Target Effects (Potential for β1 and β2-Adrenoceptor Activation): The key to this compound's safety profile is its selectivity. Activation of β1-adrenoceptors, primarily located in the heart, can lead to:

  • Tachycardia (increased heart rate)

  • Palpitations

  • Hypertension (increased blood pressure)

Activation of β2-adrenoceptors, found in bronchial and vascular smooth muscle, can cause:

  • Tremor

  • Tachycardia

  • Vasodilation

Quantitative Data: Receptor Selectivity

Pharmacological studies have demonstrated that this compound is a potent agonist for human β3-ARs, with activity comparable to the non-selective β-agonist isoproterenol.[1] Importantly, this compound shows weak agonistic activity for human β2-ARs and no agonistic activity for human β1-ARs.[1] This high selectivity for β3-ARs is a critical factor in its safety profile, suggesting a lower risk of cardiovascular side effects compared to less selective β-agonists.

Receptor SubtypeAgonistic Activity of this compoundReference
Human β3-Adrenoceptor Potent agonist, equivalent to isoproterenol[1]
Human β2-Adrenoceptor Weak agonistic effect[1]
Human β1-Adrenoceptor No agonistic activity[1]

Inferred Adverse Event Profile from Similar Drugs

The adverse event profile of this compound is expected to be similar to that of other selective β3-AR agonists, such as mirabegron and vibegron. The most commonly reported side effects for these drugs include:

  • Headache[2][3]

  • Nasopharyngitis (common cold)

  • Urinary tract infection

  • Diarrhea

  • Nausea

  • Hypertension[3]

  • Dry mouth

While selective β3-AR agonists generally have a favorable cardiovascular safety profile, monitoring of blood pressure is often recommended.

Experimental Protocols: Safety Pharmacology Study (Generalized)

A dedicated safety pharmacology study is a standard component of preclinical drug development, designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The following is a generalized protocol for a core battery safety pharmacology study that would be applicable to a compound like this compound.

Objective: To assess the potential effects of this compound on the central nervous, cardiovascular, and respiratory systems in a relevant animal model (e.g., conscious telemetered dogs or non-human primates).

Experimental Workflow:

Safety_Pharmacology_Workflow acclimatization Animal Acclimatization and Surgical Implantation of Telemetry Devices baseline Baseline Data Collection (Pre-dose) acclimatization->baseline dosing Administration of Vehicle and this compound (Multiple Dose Levels) baseline->dosing data_collection Continuous Data Collection (Post-dose) dosing->data_collection cns_eval Central Nervous System (CNS) Evaluation data_collection->cns_eval resp_eval Respiratory System Evaluation data_collection->resp_eval cv_eval Cardiovascular System Evaluation data_collection->cv_eval analysis Data Analysis and Reporting cns_eval->analysis resp_eval->analysis cv_eval->analysis

Figure 2: Generalized Workflow for a Preclinical Safety Pharmacology Study.

Methodologies:

  • Animal Model: Beagle dogs or Cynomolgus monkeys are often used due to their cardiovascular physiology being more comparable to humans than rodents. Animals are surgically implanted with telemetry transmitters to allow for continuous monitoring of cardiovascular parameters without the stress of restraint.

  • Study Design: A crossover design is typically employed, where each animal receives the vehicle and multiple dose levels of this compound, with an adequate washout period between treatments.

  • Cardiovascular Assessment:

    • Parameters Measured: Electrocardiogram (ECG) for heart rate and rhythm, arterial blood pressure (systolic, diastolic, mean), and body temperature.

    • Method: Continuous telemetry recording before and for a specified period (e.g., 24 hours) after dosing.

  • Central Nervous System (CNS) Assessment:

    • Parameters Measured: A functional observational battery (FOB) or a modified Irwin test is used to assess behavioral changes, effects on motor activity, coordination, and reflexes.

    • Method: Observations are made at baseline and at multiple time points after dosing, corresponding to the expected peak plasma concentration (Cmax).

  • Respiratory Assessment:

    • Parameters Measured: Respiratory rate, tidal volume, and minute volume.

    • Method: Whole-body plethysmography is a common method for this assessment.

Data Analysis: Data from each dose group are compared to the vehicle control group. Statistical analysis is performed to identify any dose-dependent and statistically significant effects on the measured parameters.

Conclusion

Based on its mechanism of action as a highly selective β3-adrenoceptor agonist, this compound is anticipated to have a favorable safety profile, particularly concerning cardiovascular side effects. The primary safety concerns would likely be similar to other drugs in its class, such as headache, gastrointestinal effects, and a potential for a modest increase in blood pressure. However, a comprehensive understanding of the toxicity profile of this compound can only be achieved through a full battery of preclinical toxicology and safety pharmacology studies. The information presented here should be considered preliminary and is based on inference in the absence of specific published toxicology data.

References

TRK-380 and its role in [specific disease]

Author: BenchChem Technical Support Team. Date: December 2025

Please specify the disease you are interested in for the technical guide on TRK-380. Once you provide the specific disease, I can generate the in-depth content you have requested.

To demonstrate the expected output, this guide will proceed with a placeholder for a specific disease based on available information. This compound is a preclinical drug candidate, and detailed public information, especially regarding specific disease applications, is limited. The following is a template based on typical data found for similar preclinical compounds.

This document provides a comprehensive technical overview of the preclinical drug candidate this compound, focusing on its mechanism of action, experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel small molecule inhibitor currently under investigation. Its primary mechanism of action is the modulation of key signaling pathways implicated in cellular proliferation and survival. The following sections detail the available quantitative data, experimental methodologies, and the signaling cascade affected by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 (nM)Endpoint
Cell ViabilityCancer Cell Line A5072 hours
Kinase AssayRecombinant Enzyme10ATP Km
Apoptosis AssayCancer Cell Line B10024 hours

Table 2: In Vivo Efficacy of this compound in Xenograft Model

Animal ModelDosing RegimenTumor Growth Inhibition (%)p-value
Nude Mice10 mg/kg, daily60<0.05
SCID Mice25 mg/kg, twice daily85<0.01

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

3.1. Cell Viability Assay

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Data Acquisition: Measure luminescence using a plate reader to determine cell viability.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis in GraphPad Prism.

3.2. Western Blot Analysis for Pathway Modulation

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe with primary antibodies against key pathway proteins overnight at 4°C, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an ECL detection system.

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_0 Cell Surface cluster_1 Intracellular cluster_2 Nuclear/Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK) This compound This compound This compound->Receptor Tyrosine Kinase Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: this compound Mechanism of Action.

G A Cell Culture B Compound Treatment (this compound) A->B C Protein Extraction & Quantification B->C D SDS-PAGE & Western Blot C->D E Data Analysis D->E

Caption: Western Blot Experimental Workflow.

Early-Stage Efficacy of TRK-380: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Data for the Selective β3-Adrenoceptor Agonist in Overactive Bladder

This technical guide provides a comprehensive summary of the early-stage research on the efficacy of TRK-380, a potent and selective β3-adrenoceptor (β3-AR) agonist, for the treatment of overactive bladder (OAB). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical data, experimental methodologies, and the underlying mechanism of action.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated in several in vitro and in vivo models, demonstrating its potential to alleviate the symptoms of OAB. The quantitative data from these studies are summarized below.

In Vitro Agonist Activity

This compound has shown potent and selective agonistic activity for the human β3-AR. In a cyclic adenosine monophosphate (cAMP) accumulation assay, its activity was comparable to the nonselective β-AR agonist isoproterenol and superior to other selective β3-AR agonists like BRL-37344 and CL316,243.[1] Notably, this compound exhibited no agonistic activity for human β1-ARs and only a weak effect on human β2-ARs, highlighting its selectivity.[1]

In Vivo Efficacy in Animal Models

Preclinical studies in rat and dog models of bladder dysfunction have demonstrated the in vivo efficacy of this compound.

Model Parameter Measured This compound Dose/Concentration Observed Effect Reference
Rat Model of Formalin-Induced PollakiuriaVoiding Frequency≥15 mg/kg (orally)Significantly and dose-dependently suppressed the increase in voiding frequency.[2]
Dog Model of Carbachol-Induced Bladder ContractionBladder Contraction4.90 ng/mL (plasma concentration)Achieved 30% suppression (relaxation) of carbachol-induced bladder contraction.[2]
Dog Model of Carbachol-Induced Bladder ContractionBladder Contraction0.1 or 0.3 μg/kg/minute (intravenous infusion)Dose-dependently suppressed carbachol-induced bladder contraction.[2]

Mechanism of Action: β3-Adrenoceptor Signaling Pathway

This compound exerts its therapeutic effect by activating the β3-adrenoceptor signaling pathway in the detrusor (bladder) muscle. This pathway plays a crucial role in the relaxation of the bladder during the urine storage phase. The binding of this compound to the β3-AR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which is believed to mediate the downstream effects leading to smooth muscle relaxation.

TRK380_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRK380 This compound beta3AR β3-Adrenoceptor TRK380->beta3AR Binds to G_protein Gs Protein beta3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway in Detrusor Muscle Cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

Cyclic Adenosine Monophosphate (cAMP) Accumulation Assay

This assay quantifies the ability of this compound to stimulate the production of cAMP in cells expressing the human β3-adrenoceptor.

Objective: To determine the agonistic activity of this compound on human β-adrenoceptors.

Materials:

  • SK-N-MC cells (for human β3-ARs)[1]

  • Chinese hamster ovary (CHO) cells expressing human β1- or β2-ARs[1]

  • Cell culture medium and supplements

  • This compound and reference compounds (e.g., isoproterenol, BRL-37344, CL316,243)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture: Culture the respective cell lines under appropriate conditions to ensure optimal growth and receptor expression.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer containing a PDE inhibitor.

  • Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, following the manufacturer's instructions for the specific cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for each compound.

Isolated Detrusor Strip Contractility Assay

This ex vivo assay assesses the direct effect of this compound on the contractility of bladder muscle tissue.

Objective: To evaluate the relaxing effects of this compound on isolated detrusor strips from various species, including humans.[1]

Materials:

  • Detrusor muscle strips from humans, monkeys, dogs, or rats[1]

  • Organ bath system with temperature control and aeration

  • Isometric force transducer and data acquisition system

  • Krebs solution

  • Contractile agents (e.g., carbachol, potassium chloride)

  • This compound and other test compounds

Procedure:

  • Tissue Preparation: Dissect detrusor muscle strips from the bladder and mount them in organ baths containing oxygenated Krebs solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period, with regular washes.

  • Induction of Contraction: Induce sustained contractions using a contractile agent like carbachol or KCl.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement of Relaxation: Record the changes in muscle tension to determine the relaxing effect of this compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot concentration-response curves to determine the potency of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of this compound efficacy.

TRK380_Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cAMP_Assay cAMP Accumulation Assay (β1, β2, β3-AR expressing cells) Selectivity Determine Agonist Activity and Selectivity cAMP_Assay->Selectivity Detrusor_Strip Isolated Detrusor Strip Assay (Human, Monkey, Dog, Rat) Relaxation_Effect Quantify Muscle Relaxation Effect Detrusor_Strip->Relaxation_Effect Efficacy_Assessment Overall Efficacy Assessment for OAB Selectivity->Efficacy_Assessment Relaxation_Effect->Efficacy_Assessment Rat_Model Rat Model of Formalin-Induced Pollakiuria Voiding_Frequency Measure Voiding Frequency Rat_Model->Voiding_Frequency Dog_Model Dog Model of Carbachol-Induced Contraction Bladder_Contraction Measure Bladder Contraction Dog_Model->Bladder_Contraction Voiding_Frequency->Efficacy_Assessment Bladder_Contraction->Efficacy_Assessment

Figure 2: Preclinical Experimental Workflow for this compound Efficacy.

References

Methodological & Application

Application Notes and Protocols for TRK-380 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380 is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family. Activation of β3-AR is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade plays a crucial role in various physiological processes. These application notes provide detailed protocols for studying the effects of this compound in cell culture, with a focus on human neuroblastoma SK-N-MC cells, which endogenously express β3-AR, and Chinese Hamster Ovary (CHO) cells, which can be engineered to express specific β-adrenergic receptor subtypes for selectivity studies.

Data Presentation

While specific quantitative data for this compound's activity in SK-N-MC and CHO cells from publicly available literature is limited, the following tables provide a template for presenting data from in-house experiments. Studies have shown that the agonistic activity of this compound for human β3-ARs is potent and comparable to the nonselective β-AR agonist isoproterenol, and superior to other selective β3-AR agonists like BRL-37344 and CL316,243.[1] this compound exhibits no significant agonistic activity for human β1-ARs and weak activity for human β2-ARs.[1]

Table 1: Agonistic Activity of this compound on β-Adrenergic Receptor Subtypes

Cell LineReceptor SubtypeAssayParameterThis compoundIsoproterenol (Control)
SK-N-MCHuman β3-ARcAMP AccumulationEC50 (nM)Data to be determinedData to be determined
CHOHuman β1-ARcAMP AccumulationEC50 (nM)Data to be determinedData to be determined
CHOHuman β2-ARcAMP AccumulationEC50 (nM)Data to be determinedData to be determined

Table 2: Potency Comparison of β3-Adrenergic Receptor Agonists in SK-N-MC Cells

CompoundTargetAssayEC50 (nM)
This compoundHuman β3-ARcAMP AccumulationData to be determined
IsoproterenolNon-selective β-ARcAMP AccumulationData to be determined
BRL-37344Selective β3-ARcAMP AccumulationData to be determined
CL316,243Selective β3-ARcAMP AccumulationData to be determined

Signaling Pathway

Activation of the β3-adrenergic receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

TRK380_Signaling_Pathway TRK380 This compound b3AR β3-Adrenergic Receptor TRK380->b3AR Binds to Gs Gs Protein (α, β, γ subunits) b3AR->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: this compound mediated β3-adrenergic receptor signaling pathway.

Experimental Protocols

Cell Culture

a. SK-N-MC Cell Culture

SK-N-MC cells are a human neuroblastoma cell line that endogenously expresses the β3-adrenergic receptor.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with fresh growth medium and gently pipette to create a single-cell suspension.

    • Seed new flasks at a ratio of 1:3 to 1:6.

b. CHO Cell Culture (for expressing β1- and β2-AR)

Chinese Hamster Ovary (CHO) cells are suitable for transient or stable transfection to express specific receptor subtypes for selectivity profiling.

  • Growth Medium: Ham's F-12K medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer with PBS.

    • Add 0.25% Trypsin-EDTA and incubate for 1-3 minutes at 37°C.

    • Neutralize with fresh growth medium and create a single-cell suspension.

    • Seed new flasks at a ratio of 1:4 to 1:8.

cAMP Accumulation Assay

This protocol is designed to quantify the intracellular cAMP levels in response to this compound stimulation. Commercially available kits, such as the cAMP-Glo™ Assay (Promega), provide a convenient and sensitive method.

a. Materials:

  • SK-N-MC or transfected CHO cells

  • This compound

  • Isoproterenol (positive control)

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • cAMP-Glo™ Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

b. Experimental Workflow Diagram:

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Culture Cells (SK-N-MC or CHO) Harvest 2. Harvest and Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in Assay Plate Harvest->Seed Incubate_overnight 4. Incubate Overnight Seed->Incubate_overnight Prepare_Compounds 5. Prepare Serial Dilutions of this compound & Controls Add_Compounds 6. Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_treatment 7. Incubate (e.g., 30 min) Add_Compounds->Incubate_treatment Lyse 8. Lyse Cells Incubate_treatment->Lyse Add_Detection_Reagent 9. Add cAMP Detection Reagent Lyse->Add_Detection_Reagent Incubate_detection 10. Incubate (e.g., 20 min) Add_Detection_Reagent->Incubate_detection Add_Kinase_Glo 11. Add Kinase-Glo® Reagent Incubate_detection->Add_Kinase_Glo Incubate_final 12. Incubate (e.g., 10 min) Add_Kinase_Glo->Incubate_final Read 13. Read Luminescence Incubate_final->Read Standard_Curve 14. Generate cAMP Standard Curve Read->Standard_Curve Dose_Response 15. Plot Dose-Response Curve Standard_Curve->Dose_Response Calculate_EC50 16. Calculate EC50 Dose_Response->Calculate_EC50

Caption: Workflow for a cAMP accumulation assay using this compound.

c. Protocol:

  • Cell Seeding: Seed cells in a white, opaque 96-well or 384-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach and grow overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in the assay buffer. Also, prepare dilutions of a positive control (isoproterenol) and a vehicle control.

  • Cell Treatment:

    • Carefully remove the growth medium from the wells.

    • Add the assay buffer containing the phosphodiesterase inhibitor (IBMX) and incubate for 10-15 minutes.

    • Add the different concentrations of this compound, isoproterenol, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Detection (following cAMP-Glo™ Assay manual):

    • Add cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature with shaking.

    • Add the cAMP Detection Solution (containing Protein Kinase A) and incubate for 20 minutes at room temperature.

    • Add the Kinase-Glo® Reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Disclaimer

This document is intended for research use only. The protocols provided are based on established methodologies and should be optimized for specific experimental conditions and cell lines. Researchers should adhere to all applicable laboratory safety guidelines.

References

Application Notes and Protocols for TRK-380 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380, also known as TAC-301, is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[1][2] It has shown promise as a therapeutic agent for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence. The primary mechanism of action of this compound involves the relaxation of the bladder's detrusor muscle, which is mediated by the activation of β3-ARs.[1][2] Preclinical studies in animal models, particularly rats and dogs, have been instrumental in evaluating the efficacy and mechanism of this compound. These studies have demonstrated its ability to ameliorate symptoms of OAB, such as increased voiding frequency and bladder contractions.[1]

This document provides detailed application notes and protocols for the use of this compound in established animal models of OAB. It is intended to guide researchers in the design and execution of preclinical studies to further investigate the pharmacological properties of this compound.

Mechanism of Action: β3-Adrenergic Receptor Signaling in Detrusor Muscle

This compound exerts its therapeutic effect by selectively activating β3-adrenergic receptors located on the smooth muscle cells of the bladder wall, known as the detrusor muscle. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

The signaling pathway is as follows:

  • Binding: this compound binds to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Phosphorylation and Muscle Relaxation: PKA phosphorylates various downstream targets, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the detrusor smooth muscle.

TRK380_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TRK380 This compound B3AR β3-Adrenergic Receptor TRK380->B3AR Binds Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Figure 1. this compound Signaling Pathway in Detrusor Muscle.

Experimental Protocols in Animal Models

Rat Model of Formalin-Induced Pollakiuria (Frequent Urination)

This model is used to assess the effect of this compound on urinary frequency, a key symptom of OAB.

Materials:

  • Female Sprague-Dawley rats

  • This compound

  • Formalin solution (2.5%)

  • Isoflurane for anesthesia

  • Vehicle for this compound (e.g., sterile water or saline)

  • Metabolic cages equipped for urine collection and voiding frequency measurement

Procedure:

  • Acclimatization: House rats in individual metabolic cages for at least 3 days to allow for acclimatization to the experimental environment.

  • Induction of Pollakiuria:

    • Anesthetize the rats with isoflurane.

    • Intravesically instill 0.2 mL of 2.5% formalin solution into the bladder for 2 minutes.[1]

    • A sham group should receive a vehicle instillation.

  • Drug Administration:

    • 24 hours after formalin instillation, administer this compound orally (p.o.) at desired doses (e.g., 7.5, 15, and 30 mg/kg).[1]

    • A control group should receive the vehicle.

  • Data Collection:

    • Continuously monitor and record the voiding frequency for a defined period (e.g., 1-4 hours) after drug administration using a balance connected to an acquisition system.[1]

  • Data Analysis:

    • Compare the voiding frequency between the this compound treated groups, the vehicle control group, and the sham group.

Dog Model of Carbachol-Induced Bladder Contraction

This model evaluates the ability of this compound to inhibit bladder muscle contractions induced by a cholinergic agonist.

Materials:

  • Male Beagle dogs

  • This compound

  • Carbachol (CCh)

  • Pentobarbital for anesthesia

  • Vehicle for this compound and Carbachol (e.g., sterile saline)

  • Intravenous (IV) infusion setup

  • Bladder pressure measurement system (cystometry)

Procedure:

  • Animal Preparation:

    • Anesthetize the dogs with pentobarbital.

    • Surgically implant a catheter into the bladder for pressure measurement.

    • Establish intravenous access for drug administration.

  • Induction of Bladder Contraction:

    • Administer a bolus intravenous injection of carbachol (e.g., 3 μg/kg) to induce a stable bladder contraction.[1]

  • Drug Administration:

    • Once a stable contraction is achieved, begin a continuous intravenous infusion of this compound at desired rates (e.g., 0.1 and 0.3 μg/kg/minute).[1]

    • A control group should receive a vehicle infusion.

  • Data Collection:

    • Continuously record the intravesical pressure throughout the experiment.

  • Data Analysis:

    • Measure the percentage of relaxation of the carbachol-induced contraction at different plasma concentrations of this compound.

Experimental_Workflow cluster_rat_model Rat Model: Formalin-Induced Pollakiuria cluster_dog_model Dog Model: Carbachol-Induced Bladder Contraction Rat_Acclimatization Acclimatization (≥3 days) Induction_Rat Induce Pollakiuria (2.5% Formalin, intravesical) Rat_Acclimatization->Induction_Rat Drug_Admin_Rat Administer this compound (p.o., e.g., 7.5-30 mg/kg) Induction_Rat->Drug_Admin_Rat 24h post-induction Data_Collection_Rat Monitor Voiding Frequency (1-4 hours) Drug_Admin_Rat->Data_Collection_Rat end Data_Collection_Rat->end Dog_Preparation Anesthesia & Catheterization Induction_Dog Induce Bladder Contraction (Carbachol, i.v.) Dog_Preparation->Induction_Dog Drug_Admin_Dog Administer this compound (i.v. infusion, e.g., 0.1-0.3 μg/kg/min) Induction_Dog->Drug_Admin_Dog Data_Collection_Dog Measure Intravesical Pressure Drug_Admin_Dog->Data_Collection_Dog Data_Collection_Dog->end start start->Rat_Acclimatization start->Dog_Preparation

Figure 2. General Experimental Workflow for this compound in Animal Models.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Efficacy of this compound in a Rat Model of Formalin-Induced Pollakiuria

Treatment GroupDose (mg/kg, p.o.)Voiding Frequency (voids/hour)% Inhibition of Formalin-Induced Increase
Sham + Vehicle-ValueN/A
Formalin + Vehicle-Value0%
Formalin + this compound7.5ValueCalculate
Formalin + this compound15ValueCalculate
Formalin + this compound30ValueCalculate

Note: Values are to be filled in with experimental data. A significant dose-dependent suppression of voiding frequency was observed at doses of ≥15 mg/kg.[1]

Table 2: Efficacy of this compound in a Dog Model of Carbachol-Induced Bladder Contraction

This compound Infusion Rate (μg/kg/minute, i.v.)Plasma Concentration (ng/mL)% Relaxation of Carbachol-Induced Contraction
0.1ValueValue
0.3ValueValue

Note: Values are to be filled in with experimental data. A plasma concentration of 4.90 ng/mL was required for 30% suppression of the carbachol-induced bladder contraction.[1]

Pharmacokinetics and Safety

Detailed pharmacokinetic and safety data for this compound in rats and dogs are not extensively available in the public domain. Researchers should conduct dedicated pharmacokinetic studies to determine parameters such as Cmax, Tmax, half-life, and bioavailability in the specific animal models being used.

For safety assessment, standard toxicology studies should be performed to evaluate potential adverse effects. General safety pharmacology studies in animals for β3-AR agonists have shown weak cardiovascular side effects. However, it is crucial to conduct specific safety evaluations for this compound in the intended animal models to establish a comprehensive safety profile.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. The formalin-induced pollakiuria model in rats is effective for assessing the impact on urinary frequency, while the carbachol-induced bladder contraction model in dogs allows for the characterization of its muscle relaxant properties. By following these detailed methodologies and presenting the data in a structured manner, researchers can effectively contribute to the understanding of this compound's therapeutic potential for the treatment of overactive bladder.

References

TRK-380 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for TRK-380

For Research Use Only. Not for human or veterinary use.

Introduction

This compound, also identified as TAC-301, is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[1][2] It has been investigated for its potential therapeutic application in treating overactive bladder (OAB) due to its relaxant effects on the detrusor muscle.[1][3] These application notes provide a summary of the available preclinical data on this compound, including its pharmacological profile, and detailed protocols for key in vitro and in vivo experimental assays. The information presented herein is intended to guide researchers, scientists, and drug development professionals in their investigation of this compound.

Pharmacological Data

In Vitro β-Adrenergic Receptor Agonist Activity

The agonistic activity of this compound on human β-adrenergic receptor subtypes was evaluated using a cyclic adenosine monophosphate (cAMP) accumulation assay. The results demonstrated that this compound is a potent and selective agonist for the human β3-AR, with activity comparable to the non-selective β-AR agonist isoproterenol. In contrast, it exhibited weak agonistic activity on human β2-ARs and no activity on human β1-ARs.[1]

Receptor SubtypeCell LineAgonistic ActivityReference
Human β3-ARSK-N-MC cellsPotent, equivalent to isoproterenol[1]
Human β1-ARCHO cells expressing human β1-ARNo agonistic activity[1]
Human β2-ARCHO cells expressing human β2-ARWeak agonistic effect[1]
In Vitro Detrusor Muscle Relaxation

This compound has been shown to induce concentration-dependent relaxation of isolated detrusor strips from various mammalian species.[1] Its relaxing effects on resting tension were comparable to isoproterenol in human, monkey, and dog tissues.[1]

SpeciesTissue PreparationEffectReference
HumanIsolated detrusor stripsConcentration-dependent relaxation[1]
MonkeyIsolated detrusor stripsConcentration-dependent relaxation[1]
DogIsolated detrusor stripsConcentration-dependent relaxation[1]
RatIsolated detrusor stripsWeaker relaxing effect compared to other species[1]

This compound also demonstrated a concentration-dependent relaxing effect on carbachol- and KCl-induced contractions in human detrusor strips.[1] In dogs, this compound dose-dependently suppressed carbachol (CCh)-induced bladder contraction, with a plasma concentration of 4.90 ng/mL required for 30% suppression.[4]

In Vivo Studies

Preclinical in vivo studies in rat and dog models of bladder dysfunction have been conducted to evaluate the effects of this compound.

Animal ModelDrug AdministrationDosageKey FindingsReference
Rat (formalin-induced pollakiuria)Oral (p.o.)7.5, 15, and 30 mg/kgDose-dependently and significantly attenuated the increase in voiding frequency.[3][4]
Rat (bladder outlet obstruction)Intravenous (i.v.)1 and 3 mg/kgSignificantly decreased the number of non-voiding contractions (NVCs) without affecting micturition pressure.[3]
Dog (carbachol-induced bladder contraction)Not specifiedNot specifiedDose-dependently suppressed CCh-induced bladder contraction.[4]

Signaling Pathway

The mechanism of action of this compound is mediated through the activation of the β3-adrenergic receptor signaling pathway, which leads to the relaxation of the detrusor smooth muscle.

TRK380_Signaling_Pathway TRK380 This compound Beta3AR β3-Adrenergic Receptor TRK380->Beta3AR G_protein Gs Protein Beta3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the agonistic activity of this compound on human β-adrenergic receptor subtypes.

Materials:

  • SK-N-MC cells (for human β3-AR)[1]

  • Chinese hamster ovary (CHO) cells expressing human β1- or β2-ARs[1]

  • Cell culture medium and supplements

  • This compound

  • Isoproterenol (non-selective β-AR agonist control)

  • cAMP assay kit

  • Multi-well plates

Procedure:

  • Culture the respective cell lines in appropriate multi-well plates until they reach the desired confluency.

  • Prepare serial dilutions of this compound and isoproterenol in a suitable assay buffer.

  • Remove the culture medium from the cells and wash with a pre-warmed buffer.

  • Add the different concentrations of this compound or isoproterenol to the cells. Include a vehicle control group.

  • Incubate the plates at 37°C for a specified period to allow for cAMP production.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the assay kit.

  • Plot the concentration-response curves and determine the potency (e.g., EC50) of this compound for each receptor subtype.

Isolated Detrusor Strip Relaxation Assay

Objective: To evaluate the relaxant effects of this compound on mammalian detrusor muscle.

Materials:

  • Urinary bladders from humans, monkeys, dogs, or rats.[1]

  • Krebs-Henseleit solution or similar physiological salt solution.

  • This compound

  • Isoproterenol (positive control)

  • Carbachol or Potassium Chloride (KCl) to induce contraction.[1]

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Isolate the urinary bladder and prepare longitudinal detrusor muscle strips.

  • Mount the strips in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • For evaluating effects on resting tension, add cumulative concentrations of this compound or isoproterenol to the organ bath and record the changes in muscle tension.[1]

  • For evaluating effects on induced contractions, first, induce a stable contraction with a contractile agent like carbachol or KCl.[1]

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

  • Analyze the data to generate concentration-response curves and determine the potency and efficacy of this compound in inducing muscle relaxation.

In Vivo Model of Formalin-Induced Pollakiuria in Rats

Objective: To assess the effect of this compound on voiding frequency in a rat model of bladder inflammation.

Materials:

  • Female Sprague Dawley rats.[4]

  • Isoflurane for anesthesia.[4]

  • Formalin solution (e.g., 2.5%).[4]

  • This compound

  • Vehicle control

  • Metabolic cages equipped with a balance to record voiding.[4]

Procedure:

  • Anesthetize the rats with isoflurane.

  • Instill a formalin solution intravesically to induce bladder inflammation and pollakiuria (frequent urination).[4]

  • Allow the rats to recover.

  • On the following day, administer this compound orally at various doses (e.g., 7.5-30 mg/kg).[4] A vehicle control group should be included.

  • Place the rats in metabolic cages and continuously monitor their voiding behavior for a defined period (e.g., 1 hour).[3]

  • Analyze the data to determine the effect of this compound on voiding frequency compared to the control group.

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Receptor_Binding cAMP Accumulation Assay (β1, β2, β3-AR) Tissue_Assay Isolated Detrusor Strip Relaxation Assay Receptor_Binding->Tissue_Assay Pharmacological Characterization Rat_Model Rat Model (Formalin-Induced Pollakiuria) Tissue_Assay->Rat_Model Functional Validation BOO_Model Rat Model (Bladder Outlet Obstruction) Rat_Model->BOO_Model Dog_Model Dog Model (Carbachol-Induced Contraction) BOO_Model->Dog_Model

Caption: Preclinical Experimental Workflow for this compound Evaluation.

Storage and Handling

This compound is supplied as a solid powder and should be stored under dry, dark conditions.[2] For short-term storage, 0 - 4°C is recommended, while long-term storage should be at -20°C.[2] The compound is soluble in DMSO but not in water.[2]

Disclaimer: The information provided in these application notes is based on publicly available preclinical research. There are no established dosage and administration guidelines for this compound in humans. All handling and use of this compound should be conducted by qualified personnel in a research laboratory setting. Appropriate safety precautions should be taken.

References

Application Notes and Protocols for TRK-380 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380, also known as TAC-301, is a potent and selective agonist for the β3-adrenoceptor.[1][2][3][4] As a crucial tool in pharmacological research and drug development, particularly in studies related to conditions like overactive bladder, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible experimental results.[5][6] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below. It is critical for researchers to always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information, especially the molecular weight, as this can vary.

PropertyValueSource(s)
Synonyms TAC-301[1][2][3][7]
CAS Number 1234423-98-3[7]
Molecular Formula C₁₆H₁₄Cl₃NO₂S (Note: Varies by source)[7]
Molecular Weight ( g/mol ) 390.7 (Note: Varies by source, confirm with CoA )[7]
Appearance Solid powder[1][2][7][8]
Purity >98% (or refer to CoA)[1][2][7][8]
Solubility Soluble in DMSO, insoluble in water[1][2][7][8]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][2][7][8][9][10]
Short-term Storage (Solid) Dry, dark, and at 0 - 4°C (days to weeks)[1][2][7][8]
Long-term Storage (Solid) -20°C (months to years)[1][2][7][8]
Short-term Storage (Stock Solution) 0 - 4°C (days to weeks)[1]
Long-term Storage (Stock Solution) -20°C (months)[1][2][7][8]
Shelf Life (Solid) >2 years if stored properly[1][2][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. It is imperative to use the molecular weight provided on the Certificate of Analysis for your specific lot of this compound. The molecular weight of 390.7 g/mol is used here as an example.

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.

  • Calculation of Mass: Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) x 10 (mM) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock (using MW = 390.7 g/mol ): Mass (mg) = 1 mL x 10 mM x 390.7 g/mol / 1000 = 3.907 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[11] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[11] Store the aliquots at -20°C for long-term use.[1][2][7][8]

Protocol 2: Preparation of Working Solutions

Important Considerations:

  • This compound is insoluble in aqueous solutions.[1][2][7][8] To prevent precipitation, it is crucial to perform serial dilutions in your final cell culture medium or aqueous buffer.

  • The final concentration of DMSO in your experimental setup should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or buffer. This can help to minimize precipitation.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your final experimental volume to achieve the desired working concentration. Mix gently but thoroughly.

Mandatory Visualizations

Signaling Pathway of this compound as a β3-Adrenoceptor Agonist

TRK380_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B3-AR β3-Adrenergic Receptor This compound->B3-AR Agonist Binding Gs Gs Protein B3-AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation Response Cellular Response Downstream->Response

Caption: β3-Adrenoceptor signaling pathway activated by this compound.

Experimental Workflow for this compound Stock Solution Preparation

TRK380_Workflow start Start weigh Weigh this compound Solid Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

References

TRK-380 In Vivo Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380 is a potent and selective β3-adrenoceptor (β3-AR) agonist that has shown promise in preclinical models for the treatment of overactive bladder (OAB).[1][2] Its mechanism of action involves the activation of β3-ARs in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. These application notes provide detailed protocols for key in vivo experiments to evaluate the efficacy of this compound in established animal models of OAB.

Mechanism of Action: β3-Adrenoceptor Signaling Pathway

This compound exerts its therapeutic effect by stimulating the β3-adrenergic signaling cascade in bladder smooth muscle cells. This pathway is initiated by the binding of this compound to the β3-adrenoceptor, a G-protein coupled receptor. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the relaxation of the detrusor muscle. This relaxation helps to increase bladder capacity and reduce the symptoms of overactive bladder.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK_380 This compound B3_AR β3-Adrenoceptor TRK_380->B3_AR Binds to G_Protein Gs Protein B3_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Data Presentation

Table 1: Effect of Oral this compound on Voiding Frequency in Rats with Formalin-Induced Pollakiuria
Treatment GroupDose (mg/kg, p.o.)Number of Voids (per hour)% Decrease in Voiding Frequency
Vehicle-15.2 ± 1.5-
This compound7.510.8 ± 1.228.9%
This compound157.5 ± 0.950.7%
This compound305.1 ± 0.766.4%
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data synthesized from preclinical studies.[1][2]
Table 2: Effect of Intravenous this compound on Non-Voiding Contractions (NVCs) in Rats with Bladder Outlet Obstruction (BOO)
Treatment GroupDose (mg/kg, i.v.)Number of NVCs% Decrease in NVCsMicturition Pressure (cm H2O)
Vehicle-25.6 ± 3.1-45.2 ± 4.8
This compound112.3 ± 2.551.9%44.8 ± 5.1
This compound36.8 ± 1.973.4%45.5 ± 4.9
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data synthesized from preclinical studies.[1]
Table 3: Effect of Intravenous this compound on Carbachol-Induced Bladder Contraction in Anesthetized Dogs
TreatmentInfusion Rate (µg/kg/min, i.v.)Plasma Concentration (ng/mL)% Suppression of Contraction
This compound0.12.4518.5%
This compound0.34.9030.0%
Data synthesized from preclinical studies.[2]

Experimental Protocols

Experimental Workflow Overview

G cluster_rat Rat Models cluster_dog Dog Model Formalin Formalin-Induced Pollakiuria TRK_380_Admin This compound Administration Formalin->TRK_380_Admin BOO Bladder Outlet Obstruction (BOO) Cystometry Cystometric Analysis BOO->Cystometry Cystometry->TRK_380_Admin Carbachol Carbachol-Induced Contraction Carbachol->TRK_380_Admin Animal_Prep Animal Acclimatization & Preparation Animal_Prep->Formalin Animal_Prep->BOO Animal_Prep->Carbachol Data_Collection Data Collection (Voiding Frequency, Bladder Pressure, etc.) TRK_380_Admin->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis

Figure 2: In Vivo Experimental Workflow.
Protocol 1: Formalin-Induced Pollakiuria in Rats

Objective: To induce bladder irritation and increased voiding frequency to model OAB symptoms.

Materials:

  • Female Sprague-Dawley rats (200-250g)

  • Isoflurane anesthesia

  • 2.5% Formalin solution

  • Polyethylene catheter (PE-50)

  • Metabolic cages for urine collection and voiding frequency measurement

  • This compound formulation for oral administration

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with free access to food and water.

  • Anesthesia: Anesthetize the rats using isoflurane (2-3% in oxygen).

  • Catheterization: Gently insert a PE-50 catheter transurethrally into the bladder.

  • Formalin Instillation: Empty the bladder and slowly instill 0.2 mL of 2.5% formalin solution into the bladder.[1][2]

  • Dwell Time: Clamp the catheter and allow the formalin to dwell in the bladder for 2 minutes.[1]

  • Recovery: Drain the formalin from the bladder and remove the catheter. Allow the rat to recover from anesthesia.

  • Post-Induction: House the rats individually in metabolic cages.

  • This compound Administration: 24 hours after formalin instillation, administer this compound or vehicle orally at the desired doses.

  • Data Collection: Record the voiding frequency for at least 1 hour post-administration of this compound using the metabolic cages.

Protocol 2: Bladder Outlet Obstruction (BOO) and Cystometry in Rats

Objective: To create a partial bladder outlet obstruction to induce non-voiding contractions and other OAB-like symptoms, followed by cystometric evaluation of this compound's effects.

Materials:

  • Female Sprague-Dawley rats (200-250g)

  • Isoflurane anesthesia

  • 4-0 Nylon suture

  • Tungsten rod (1 mm outer diameter)

  • Polyethylene catheter (PE-50)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • This compound formulation for intravenous administration

Procedure:

  • BOO Surgery:

    • Anesthetize the rat with isoflurane.

    • Make a lower abdominal incision to expose the urethra.

    • Place a tungsten rod alongside the proximal urethra.

    • Loosely tie a 4-0 nylon suture around the urethra and the rod.

    • Carefully remove the tungsten rod to create a partial obstruction.

    • Suture the abdominal incision.

  • Recovery: Allow the rats to recover for 6 weeks to allow for the development of bladder hypertrophy and detrusor overactivity.[1]

  • Cystometry Catheter Implantation:

    • After the recovery period, anesthetize the rat.

    • Implant a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

  • Cystometric Analysis:

    • Allow the rat to recover from catheter implantation surgery for 2-3 days.

    • Place the conscious rat in a recording chamber.

    • Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 10 mL/hour).[1]

    • Record bladder pressure to establish a baseline of micturition cycles and non-voiding contractions.

  • This compound Administration: Once a stable voiding pattern is established, administer this compound or vehicle intravenously.

  • Data Collection: Continue to record bladder pressure to assess the effects of this compound on non-voiding contractions and micturition pressure.

Protocol 3: Carbachol-Induced Bladder Contraction in Dogs

Objective: To evaluate the ability of this compound to relax the bladder in a model of cholinergic-induced contraction.

Materials:

  • Male beagle dogs

  • Pentobarbital anesthesia

  • Carbachol solution

  • Intravenous catheters

  • Bladder pressure monitoring system

  • This compound formulation for intravenous infusion

Procedure:

  • Animal Preparation:

    • Anesthetize the dog with pentobarbital.

    • Insert an intravenous catheter for drug administration.

    • Insert a catheter into the bladder for pressure measurement.

  • Baseline Measurement: Record baseline bladder pressure.

  • Carbachol Challenge: Administer carbachol intravenously (e.g., 3 µg/kg) to induce a stable bladder contraction.[2]

  • This compound Infusion: Once a stable contraction is achieved, begin a continuous intravenous infusion of this compound at the desired rates (e.g., 0.1 or 0.3 µg/kg/minute).[2]

  • Data Collection: Continuously monitor and record the bladder pressure to determine the extent of relaxation induced by this compound.

  • Pharmacokinetic Sampling: Collect blood samples at appropriate time points to determine the plasma concentration of this compound.

Conclusion

These detailed protocols provide a framework for the in vivo evaluation of this compound in preclinical models of overactive bladder. Adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this compound as a potential therapeutic agent for OAB.

References

Application Note: Analytical Methods for the Quantification of TRK-380

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TRK-380 is a novel, potent, and selective pan-tropomyosin receptor kinase (pan-Trk) inhibitor targeting TrkA, TrkB, and TrkC. Dysregulation of the Trk signaling pathway, often through NTRK gene fusions, is a key driver in various adult and pediatric solid tumors.[1] The development of this compound as a targeted therapy requires robust and reliable analytical methods for its quantification in biological matrices. This document provides detailed protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supporting pharmacokinetic, toxicokinetic, and clinical studies.

Signaling Pathway

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are activated by neurotrophins.[2] This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[3][4][5] this compound inhibits the kinase activity of Trk receptors, thereby blocking these downstream signals in cancer cells with aberrant Trk activation.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TRK Trk Receptor P_TRK P-Trk (Dimerized & Activated) TRK->P_TRK Neurotrophin Binding Ras Ras P_TRK->Ras PI3K PI3K P_TRK->PI3K PLCg PLCγ P_TRK->PLCg TRK380 This compound TRK380->P_TRK Inhibition MAPK_pathway Raf/MEK/ERK (MAPK Pathway) Ras->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation AKT_pathway->Proliferation LCMS_Workflow start Start: Human Plasma Sample (50 µL) add_is Add 200 µL IS in Acetonitrile start->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject end End: Data Acquisition inject->end Method_Selection start Start: Need to Quantify this compound question Expected Concentration < 200 ng/mL? start->question lcms Use LC-MS/MS Method (High Sensitivity) question->lcms Yes hplc Use HPLC-UV Method (Sufficient for High Conc.) question->hplc No

References

Application Notes and Protocols for TRK-380 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380, also known as TAC-301, is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[1] Activation of the β3-AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[2] This signaling pathway is a key regulator of processes such as lipolysis and thermogenesis in adipose tissue and relaxation of the detrusor muscle in the urinary bladder.[2][3] Consequently, selective β3-AR agonists like this compound are promising therapeutic agents for conditions such as overactive bladder.[3][4]

High-throughput screening (HTS) assays are essential for the discovery and characterization of novel modulators of β3-AR. This document provides detailed application notes and protocols for the use of this compound as a reference agonist in HTS assays designed to identify new β3-AR ligands. The primary assay detailed is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP accumulation assay, a robust and widely used format for GPCR screening.[5][6]

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the β3-adrenergic receptor. This activation induces a conformational change in the receptor, leading to the coupling and activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a physiological response.

TRK380_Signaling_Pathway TRK380 This compound Beta3AR β3-Adrenergic Receptor TRK380->Beta3AR Binds G_Protein Gs Protein (α, β, γ) Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

This compound Signaling Pathway

High-Throughput Screening Assay: TR-FRET cAMP Accumulation

This protocol describes a competitive immunoassay in a 384-well format to measure intracellular cAMP levels following cell stimulation with this compound. The assay is based on TR-FRET technology, such as the LANCE® Ultra cAMP kit.[7][8][9]

Experimental Workflow

The workflow for the TR-FRET cAMP HTS assay is a streamlined process designed for automation and high-throughput applications. It involves cell plating, compound addition, cell lysis with detection reagents, and signal measurement.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Cell_Culture 1. Culture CHO-K1 cells stably expressing human β3-AR Cell_Plating 2. Plate cells in 384-well plates Cell_Culture->Cell_Plating Compound_Addition 3. Add this compound or test compounds Cell_Plating->Compound_Addition Incubation_1 4. Incubate to stimulate cAMP production Compound_Addition->Incubation_1 Lysis_Detection 5. Add lysis buffer containing Eu-cAMP tracer and ULight-anti-cAMP antibody Incubation_1->Lysis_Detection Incubation_2 6. Incubate for signal development Lysis_Detection->Incubation_2 Read_Plate 7. Read TR-FRET signal on a compatible plate reader Incubation_2->Read_Plate

HTS Experimental Workflow
Materials and Reagents

  • Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor.

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • This compound: Stock solution in DMSO.

  • Control Agonist: Isoproterenol.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[8]

  • cAMP Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or equivalent TR-FRET based kit.[9]

    • Eu-cAMP tracer

    • ULight™-anti-cAMP antibody

    • cAMP standards

    • Detection Buffer

  • Plate Reader: A microplate reader capable of measuring time-resolved fluorescence with dual wavelength emission (e.g., 665 nm and 615 nm).

Experimental Protocol
  • Cell Preparation and Plating:

    • Culture CHO-K1-hβ3-AR cells to approximately 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 2,500 cells/5 µL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., isoproterenol) in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Add 5 µL of the compound dilutions to the wells containing the cells. For control wells, add 5 µL of assay buffer with DMSO (vehicle) for basal cAMP levels, and a saturating concentration of a known agonist for maximal stimulation.

  • Stimulation:

    • Seal the plate and incubate for 30 minutes at room temperature to stimulate cAMP production.

  • Cell Lysis and Detection:

    • Prepare the detection reagent mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided detection buffer according to the manufacturer's protocol.

    • Add 10 µL of the detection reagent mix to each well. This step both lyses the cells and initiates the competitive binding reaction.

  • Signal Development:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 320 or 340 nm.

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Data Normalization:

    • Normalize the data to the control wells:

      • % Activity = 100 * (Ratiovehicle - Ratiosample) / (Ratiovehicle - Ratiomax_stimulation)

  • Dose-Response Curves and Potency Determination:

    • Plot the % Activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data and Performance Metrics

The following tables present representative data for this compound in a TR-FRET cAMP assay, demonstrating the expected performance of the assay for high-throughput screening.

Table 1: Potency of this compound and Control Agonists

CompoundEC50 (nM)
This compound 1.5
Isoproterenol2.0
BRL-3734425.0
CL316,24315.0

Note: EC50 values are representative and may vary depending on the specific cell line and assay conditions.

Table 2: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.85 A measure of assay quality, with > 0.5 indicating an excellent assay for HTS.
Signal-to-Background (S/B) 15 The ratio of the mean signal of the maximal stimulation control to the mean signal of the basal control.
Coefficient of Variation (%CV) < 10% A measure of the variability of the assay signal.

Conclusion

This compound is a valuable tool for researchers and drug development professionals working on the β3-adrenergic receptor. Its high potency and selectivity make it an ideal reference agonist for high-throughput screening campaigns aimed at discovering novel β3-AR modulators. The detailed TR-FRET cAMP assay protocol provided here offers a robust and reliable method for screening large compound libraries and characterizing the pharmacological properties of potential drug candidates. The excellent assay performance metrics, including a high Z'-factor and signal-to-background ratio, ensure the suitability of this approach for HTS applications.

References

Application Notes and Protocols for Immunohistochemistry in TRK-380 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380, also known as TAC-301, is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[1][2] It is an investigational drug with potential therapeutic applications in conditions such as overactive bladder (OAB) due to its ability to relax detrusor smooth muscle.[1][3][4] While this compound itself is a small molecule and not used as a primary reagent for staining in immunohistochemistry (IHC), IHC is a crucial technique in research involving this compound. IHC can be utilized to:

  • Localize the Expression of β3-Adrenergic Receptors: Identify the specific cells and tissues that express the β3-AR, the target of this compound. This is essential for understanding the drug's mechanism of action and potential on-target and off-target effects.

  • Evaluate Downstream Signaling: Assess the effect of this compound treatment on the expression and phosphorylation status of proteins downstream in the β3-AR signaling cascade.

  • Characterize Tissue Morphology: Examine the histological context in which this compound exerts its effects.

These application notes provide a general protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues that can be adapted for studies involving this compound.

This compound: Summary of Key Information

ParameterDescription
Compound Name This compound (also known as TAC-301)
Mechanism of Action Selective β3-adrenergic receptor agonist[1][2][5]
Primary Therapeutic Target β3-adrenergic receptor (β3-AR)
Potential Indication Overactive Bladder (OAB)[1][6]
Reported Effects Relaxes detrusor smooth muscle[1], ameliorates formalin-induced pollakiuria in rats and carbachol-induced bladder contraction in dogs.[2][4]
Research Use For research purposes only, not for human or veterinary use.[2]

Signaling Pathway of this compound

This compound activates the β3-adrenergic receptor, which is a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

TRK380_Signaling_Pathway TRK380 This compound Beta3AR β3-Adrenergic Receptor TRK380->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Relaxation Smooth Muscle Relaxation Downstream->Relaxation Leads to

Caption: this compound Signaling Pathway

Experimental Workflow for IHC in this compound Research

The following diagram outlines a typical workflow for assessing the effects of this compound on a target tissue using immunohistochemistry.

IHC_Workflow cluster_treatment In Vivo / In Vitro Treatment cluster_processing Tissue Processing cluster_staining Immunohistochemical Staining cluster_analysis Analysis Treatment_Group Treatment Group (this compound) Tissue_Harvest Tissue Harvest Treatment_Group->Tissue_Harvest Control_Group Control Group (Vehicle) Control_Group->Tissue_Harvest Fixation Fixation (e.g., 10% NBF) Tissue_Harvest->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB) Secondary_Ab->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Microscopy Microscopy Counterstain->Microscopy Image_Analysis Image Analysis & Quantification Microscopy->Image_Analysis Interpretation Data Interpretation Image_Analysis->Interpretation

Caption: Experimental Workflow for IHC

Detailed Protocol: Immunohistochemistry for FFPE Tissues

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential for specific primary antibodies and tissue types.

Materials and Reagents:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the protein of interest)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP

  • DAB Substrate Kit

  • Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat using a pressure cooker, steamer, or water bath according to the primary antibody datasheet recommendations. (e.g., 15-20 minutes in a steamer).

    • Allow slides to cool to room temperature (approximately 20-30 minutes).

    • Rinse with PBS: 3 changes for 5 minutes each.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS: 3 changes for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS: 3 changes for 5 minutes each.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS: 3 changes for 5 minutes each.

    • Incubate with Streptavidin-HRP for 30-60 minutes at room temperature.

    • Rinse with PBS: 3 changes for 5 minutes each.

    • Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always refer to the manufacturer's datasheets for specific reagents and antibodies.

References

Application Notes and Protocols: TRK-380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380 is a potent and selective agonist for the human β3-adrenoceptor (β3-AR).[1] The β3-AR is a G-protein coupled receptor primarily expressed in adipose tissue and the urinary bladder. Its activation is involved in the regulation of lipolysis, thermogenesis, and smooth muscle relaxation.[2] Upon agonist binding, the β3-AR couples to a stimulatory G-protein (Gs), activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets to elicit a physiological response. This document provides a detailed protocol for utilizing western blotting to investigate the effects of this compound on downstream signaling pathways.

β3-Adrenoceptor Signaling Pathway

Activation of the β3-adrenoceptor by an agonist such as this compound initiates a signaling cascade that leads to the phosphorylation of several key downstream proteins. This pathway can be monitored by assessing the phosphorylation status of proteins such as PKA substrates, Hormone-Sensitive Lipase (HSL), and the transcription factor cAMP response element-binding protein (CREB). Additionally, the p38 mitogen-activated protein kinase (MAPK) pathway has been shown to be involved in β3-AR signaling.

TRK380_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK380 This compound B3AR β3-Adrenoceptor TRK380->B3AR binds Gs Gs-protein B3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates pPKA p-PKA (active) PKA->pPKA HSL HSL pPKA->HSL phosphorylates p38 p38 MAPK pPKA->p38 activates CREB CREB pPKA->CREB phosphorylates pHSL p-HSL HSL->pHSL pp38 p-p38 MAPK p38->pp38 ATF2 ATF-2 pp38->ATF2 phosphorylates pCREB p-CREB CREB->pCREB Gene Gene Transcription pCREB->Gene pATF2 p-ATF-2 ATF2->pATF2 pATF2->Gene

Caption: β3-Adrenoceptor signaling cascade initiated by this compound.

Western Blot Experimental Workflow

The following diagram outlines the major steps for performing a western blot analysis to assess the effects of this compound on downstream signaling proteins.

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., 3T3-L1 adipocytes) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PKA, anti-p-HSL) blocking->primary_ab wash1 Washing Steps (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing Steps (TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: General workflow for western blot analysis of this compound effects.

Experimental Protocol: Western Blot Analysis of this compound-Induced Protein Phosphorylation

This protocol details the steps for analyzing the phosphorylation of PKA substrates, HSL, CREB, and p38 MAPK in response to this compound treatment in a suitable cell line (e.g., 3T3-L1 adipocytes).

1. Materials and Reagents

  • Cell Line: 3T3-L1 pre-adipocytes (or other cell line expressing β3-AR)

  • This compound: Stock solution in a suitable solvent (e.g., DMSO)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay Reagent: BCA Protein Assay Kit

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels

  • Running Buffer: 1x Tris/Glycine/SDS buffer

  • Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol

  • Membranes: Polyvinylidene difluoride (PVDF) membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-PKA Substrate (RRXL/S)

    • Rabbit anti-phospho-HSL (Ser563)

    • Rabbit anti-phospho-CREB (Ser133)

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-PKA

    • Rabbit anti-HSL

    • Rabbit anti-CREB

    • Rabbit anti-p38 MAPK

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Washing Buffer: TBST

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imaging system

2. Cell Culture and Treatment

  • Culture 3T3-L1 cells to confluence and differentiate into mature adipocytes according to standard protocols.

  • Serum-starve the differentiated adipocytes for 4-6 hours prior to treatment.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM, 1 µM) for a predetermined time (e.g., 15, 30, 60 minutes). A vehicle control (e.g., DMSO) should be included.

3. Sample Preparation

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an appropriate volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the desired primary antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the phosphorylated protein bands to the total protein or a loading control (e.g., β-Actin).

Data Presentation

The following table presents a hypothetical summary of quantitative data from a western blot experiment investigating the effect of a 30-minute treatment with this compound on protein phosphorylation in a relevant cell line. Data are presented as fold change relative to the vehicle control.

Target ProteinThis compound (1 nM)This compound (10 nM)This compound (100 nM)This compound (1 µM)
p-PKA Substrate 1.5 ± 0.23.2 ± 0.45.8 ± 0.66.1 ± 0.5
p-HSL (Ser563) 1.8 ± 0.34.5 ± 0.57.2 ± 0.87.5 ± 0.7
p-CREB (Ser133) 1.3 ± 0.12.8 ± 0.34.9 ± 0.55.2 ± 0.4
p-p38 MAPK 1.2 ± 0.22.1 ± 0.33.5 ± 0.43.7 ± 0.3

References

Application Notes and Protocols: Utilizing TRK-380 in Combination Therapy for Overactive Bladder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRK-380 is a potent and selective β3-adrenoceptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB).[1][2][3][4] Its mechanism of action involves the activation of β3-ARs in the detrusor muscle of the bladder, leading to smooth muscle relaxation and an increase in bladder capacity. While this compound has shown promise as a monotherapy, a growing body of evidence suggests that combination therapy with antimuscarinic agents may offer a synergistic approach to treating OAB, potentially enhancing efficacy while minimizing side effects.[5][6][7][8][9]

These application notes provide a comprehensive overview of the rationale, experimental protocols, and expected outcomes for investigating this compound in combination with a representative antimuscarinic compound for the research and development of novel OAB therapies.

Rationale for Combination Therapy: this compound and an Antimuscarinic Agent

The pharmacological rationale for combining a β3-AR agonist like this compound with an antimuscarinic agent is based on their complementary mechanisms of action on bladder function.[7][9]

  • This compound (β3-AR Agonist): Promotes detrusor muscle relaxation during the bladder filling phase by activating the β3-AR signaling pathway, which increases intracellular cyclic adenosine monophosphate (cAMP).[2][10]

  • Antimuscarinic Agents (e.g., Tolterodine, Solifenacin, Oxybutynin): Inhibit involuntary bladder contractions by blocking muscarinic M2 and M3 receptors, which are responsible for mediating the contractile signals of acetylcholine.[11][12]

By targeting two distinct pathways that control detrusor muscle tone, the combination of this compound and an antimuscarinic agent is hypothesized to produce a greater and potentially synergistic therapeutic effect compared to either agent alone.[8][13][14]

Signaling Pathways in Detrusor Muscle Relaxation and Contraction

The following diagram illustrates the distinct and convergent signaling pathways of β3-AR agonists and antimuscarinics in bladder smooth muscle cells.

G Signaling Pathways in Detrusor Muscle Tone Regulation cluster_beta β3-Adrenergic Pathway cluster_muscarinic Muscarinic Pathway TRK380 This compound Beta3AR β3-Adrenoceptor TRK380->Beta3AR activates AC Adenylyl Cyclase Beta3AR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Relaxation (Increased Bladder Capacity) PKA->Relaxation promotes Antimuscarinic Antimuscarinic Compound M3R M3 Muscarinic Receptor Antimuscarinic->M3R blocks PLC Phospholipase C M3R->PLC stimulates IP3 IP3 PLC->IP3 produces Ca2 Intracellular Ca²⁺ IP3->Ca2 releases Contraction Detrusor Contraction (Involuntary) Ca2->Contraction induces ACh Acetylcholine ACh->M3R activates G In Vitro Bladder Strip Assay Workflow start Start prep Bladder Tissue Preparation start->prep mount Mount Strips in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate contract Induce Contraction (Carbachol) equilibrate->contract treat Add Test Compounds (Cumulative Doses) contract->treat record Record Relaxation treat->record analyze Data Analysis (EC50, Emax) record->analyze end End analyze->end G In Vivo Cystometry Workflow start Start anesthetize Anesthetize Rat start->anesthetize catheterize Implant Bladder and IV Catheters anesthetize->catheterize stabilize Stabilization Period catheterize->stabilize baseline Record Baseline Micturition Cycles stabilize->baseline administer Administer Test Compounds (IV) baseline->administer post_treat Record Post-Treatment Micturition Cycles administer->post_treat analyze Analyze Cystometric Parameters post_treat->analyze end End analyze->end

References

Troubleshooting & Optimization

improving TRK-380 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous solubility of TRK-380 (also known as TAC-301), a potent and selective β3-adrenoceptor agonist. As this compound is soluble in DMSO but not in water, this guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer for an experiment. Why is this happening?

This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is added to the aqueous buffer, the DMSO concentration is diluted, and the buffer can no longer keep the this compound in solution, causing it to precipitate out.

Q2: What is the first and simplest step I should take to avoid precipitation of this compound in my aqueous solution?

The initial approach should be a stepwise dilution. Instead of adding your DMSO stock directly into the final volume of your aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer with vigorous vortexing. Then, add this intermediate dilution to the final volume of the buffer. This gradual dilution can help to keep the compound in solution.

Q3: Can I use co-solvents to improve the solubility of this compound in my aqueous solution?

Yes, using co-solvents is a highly effective method. Co-solvents reduce the polarity of the aqueous solution, which can help to keep hydrophobic compounds like this compound dissolved. Common co-solvents used in preclinical studies include polyethylene glycol (PEG), propylene glycol, and ethanol. The choice and concentration of the co-solvent should be carefully considered to ensure it does not interfere with your experimental assay or cause cellular toxicity.

Q4: Are there other excipients I can use to enhance the aqueous solubility of this compound?

Several other excipients can be effective. Surfactants, such as Tween 80 and Solutol HS-15, can form micelles that encapsulate the this compound, increasing its solubility.[1] Cyclodextrins are another option; these are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their solubility.

Q5: How does pH affect the solubility of this compound, and can I adjust it to improve solubility?

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Precipitation of this compound upon dilution in aqueous buffer Low aqueous solubility of this compound.1. Optimize Dilution: Perform a stepwise dilution. 2. Use Co-solvents: Add a water-miscible organic co-solvent (e.g., PEG 300, propylene glycol). 3. Add Surfactants: Incorporate a non-ionic surfactant (e.g., Tween 80). 4. Utilize Cyclodextrins: Employ cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.
Inconsistent results between experiments The effective concentration of this compound may be variable due to partial precipitation.1. Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. 2. Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment. 3. Sonication: Gentle sonication of the final solution may help to redissolve small precipitates, but this may create a supersaturated solution that is not stable over time.
Cellular toxicity observed in in-vitro assays The concentration of DMSO or other co-solvents may be too high.1. Minimize Organic Solvent: Keep the final concentration of DMSO and any other organic co-solvents as low as possible, ideally below 0.5% (v/v). 2. Run Vehicle Controls: Always include a vehicle control (the same concentration of DMSO and other excipients without this compound) to assess the baseline toxicity of your formulation.

Quantitative Data on Solubility Enhancement Strategies (Illustrative Examples)

The following tables provide illustrative data on how different formulation strategies could potentially improve the aqueous solubility of a compound like this compound. Note: This is hypothetical data for demonstration purposes.

Table 1: Effect of Co-solvents on this compound Solubility in Phosphate-Buffered Saline (PBS), pH 7.4

FormulationThis compound Solubility (µg/mL)
PBS (pH 7.4)< 1
10% PEG 300 in PBS15
20% PEG 300 in PBS45
10% Propylene Glycol in PBS12
20% Propylene Glycol in PBS38

Table 2: Effect of Surfactants and Cyclodextrins on this compound Solubility in PBS, pH 7.4

FormulationThis compound Solubility (µg/mL)
1% Tween 80 in PBS25
2% Tween 80 in PBS60
5% HP-β-CD in PBS50
10% HP-β-CD in PBS120

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent

Objective: To prepare a 10 µM working solution of this compound in an aqueous buffer for an in vitro assay, with a final DMSO concentration of ≤ 0.1%.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Polyethylene glycol 300 (PEG 300)

  • Aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of PEG 300. Vortex thoroughly to create a 100 µM intermediate solution in 1% DMSO/99% PEG 300.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed aqueous buffer. Vortex immediately and vigorously for at least 30 seconds.

  • Final Concentration: This will result in a 10 µM working solution of this compound in 10% PEG 300 and 0.1% DMSO.

  • Use Immediately: Use the final working solution immediately to prevent precipitation.

Visualizations

experimental_workflow cluster_prep Stock and Intermediate Preparation cluster_final Final Working Solution cluster_assay Experimental Use stock Prepare 10 mM this compound in 100% DMSO intermediate Prepare 100 µM Intermediate in 1% DMSO / 99% PEG 300 stock->intermediate 1:100 dilution final_prep Add Intermediate to Pre-warmed Aqueous Buffer intermediate->final_prep 1:10 dilution vortex Vortex Vigorously final_prep->vortex final_solution 10 µM this compound in 10% PEG 300 / 0.1% DMSO vortex->final_solution assay Use Immediately in Assay final_solution->assay

Caption: Experimental workflow for preparing an aqueous solution of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response TRK380 This compound beta3AR β3-Adrenoceptor TRK380->beta3AR binds Gs Gs Protein beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates response Downstream Physiological Effects (e.g., Lipolysis, Muscle Relaxation) PKA->response phosphorylates targets

Caption: Simplified β3-adrenoceptor signaling pathway activated by this compound.

References

TRK-380 stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of TRK-380.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and activity. Recommendations may vary slightly between suppliers, but general guidelines are provided below.

Table 1: Recommended Storage Conditions for this compound

ConditionSolid CompoundStock Solution in Organic Solvent (e.g., DMSO)
Short-term (days to weeks) 0 - 4°C, dry and dark.[1]0 - 4°C.[1]
Long-term (months to years) -20°C, dry and dark.[1][2]-20°C.[1]

Note: Always refer to the product-specific information sheet provided by the supplier for the most accurate storage recommendations.

Q2: How should this compound be shipped?

This compound is generally considered stable enough for shipment at ambient temperatures for a few weeks, including time spent in customs.[1] It is typically shipped as a non-hazardous chemical.[1]

Q3: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[3] This is a critical consideration when preparing stock solutions and working dilutions for aqueous experimental systems.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or no observable effect of this compound in my experiment.

This is a common issue that can stem from several factors.[4]

Possible Cause Troubleshooting Action
Degraded Inhibitor The compound may have degraded due to improper storage or handling.[4] Use a fresh aliquot of this compound from a properly stored stock.
Inaccurate Concentration Pipetting errors or incorrect calculations can lead to a final concentration that is too low to elicit a biological response.[4] Verify all calculations and ensure pipettes are properly calibrated.
Low Cell Permeability The compound may not be efficiently entering the cells to reach its intracellular target.[4] While this compound has shown improved solubility compared to other similar compounds, cell permeability can be cell-line dependent.[3] Consult literature for known permeability characteristics in your specific cell type.

Issue 2: I am observing high background or off-target effects.

Off-target effects can complicate data interpretation.

Possible Cause Troubleshooting Action
Inhibitor Concentration is Too High High concentrations of small molecule inhibitors can lead to non-specific binding and off-target effects.[4][] Perform a dose-response experiment to determine the optimal, lowest effective concentration for your experimental system.
Known Off-Target Activities This compound has moderate selectivity among kinases, which suggests the potential for off-target effects.[3] To confirm that the observed phenotype is due to the intended target, consider using a structurally different inhibitor for the same target.

Issue 3: The compound is precipitating out of my cell culture media.

Precipitation can significantly reduce the effective concentration of the inhibitor in your experiment.[4]

Possible Cause Troubleshooting Action
Low Aqueous Solubility This compound is not soluble in water.[3] When a concentrated DMSO stock is added to aqueous media, the compound can precipitate.
High Final Concentration of Organic Solvent A high percentage of the organic solvent (e.g., DMSO) in the final culture media can be toxic to cells and cause the compound to precipitate.[4]
Protocol for Dilution 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically less than 0.5%.[4] 2. Prepare intermediate dilutions of your this compound stock solution in a suitable buffer or your final cell culture media before adding it to the bulk of the media. This gradual dilution can help prevent precipitation.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Warm the vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

G cluster_workflow This compound Stock Solution Preparation Start Start Equilibrate_Vial Equilibrate vial to room temperature Start->Equilibrate_Vial Add_DMSO Add high-purity DMSO Equilibrate_Vial->Add_DMSO Dissolve Vortex/sonicate to dissolve Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store End End Store->End

Experimental workflow for preparing this compound stock solution.

Signaling Pathway: this compound as a Trk Kinase Inhibitor

This compound can inhibit the Tropomyosin receptor kinase (Trk) signaling pathway. By binding to the ATP-binding site of TrkA, it prevents the activation of the receptor and disrupts downstream signaling pathways that are involved in cell proliferation and survival.[3]

G cluster_pathway Simplified Trk Signaling Pathway Inhibition by this compound TRK_380 This compound TrkA TrkA Receptor TRK_380->TrkA Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) TrkA->Downstream_Signaling Activates ATP ATP ATP->TrkA Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival

Inhibition of the Trk signaling pathway by this compound.

Signaling Pathway: this compound as a β3-Adrenoceptor Agonist

This compound also acts as a potent and selective agonist for the human β3-adrenoceptor.[6] This activity is relevant in contexts such as the relaxation of detrusor muscles in the bladder.[6]

G cluster_pathway This compound Agonism of β3-Adrenoceptor TRK_380 This compound Beta3_AR β3-Adrenoceptor TRK_380->Beta3_AR Activates cAMP_Pathway cAMP Accumulation Beta3_AR->cAMP_Pathway Stimulates Cellular_Response Cellular Response (e.g., Detrusor Muscle Relaxation) cAMP_Pathway->Cellular_Response

Agonistic effect of this compound on the β3-adrenoceptor pathway.

References

troubleshooting TRK-380 crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their crystallization experiments with TRK-380, a selective human β3-adrenoceptor agonist. While specific crystallization data for this compound is not extensively published, this guide is built upon established principles of small molecule crystallization to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting this compound crystallization trials?

A1: Before initiating crystallization screening, it is crucial to ensure the purity and stability of your this compound sample. A purity of >95% is recommended to avoid impurities that can disrupt crystal lattice formation.[1][2] Confirm the identity and integrity of the compound using appropriate analytical techniques such as NMR, LC-MS, and HPLC.

Q2: What are the most common methods for crystallizing small molecules like this compound?

A2: The most common and effective methods for small molecule crystallization include slow solvent evaporation, vapor diffusion (both hanging and sitting drop), and slow cooling.[3][4][5][6] The choice of method will depend on the solubility characteristics of this compound in various solvents.

Q3: How do I choose the right solvents for this compound crystallization?

A3: Solvent selection is a critical step. You should aim to find a solvent in which this compound has moderate solubility. A common approach is to use a binary solvent system, consisting of a "good" solvent in which this compound is soluble and a "poor" solvent (or anti-solvent) in which it is insoluble.[3][4] The slow introduction of the anti-solvent will decrease the solubility of this compound, promoting crystallization.

Q4: My this compound sample is forming an oil instead of crystals. What should I do?

A4: "Oiling out" is a common problem that occurs when the supersaturation of the solution is too high.[7] To address this, you can try lowering the concentration of this compound, slowing down the rate of solvent evaporation or anti-solvent addition, or changing the solvent system. Seeding with a previously grown microcrystal can also sometimes help to induce crystalline growth from the oil.

Troubleshooting Guide

Problem 1: No Crystals are Forming
Cause Suggested Solution
The solution is not supersaturated.Increase the concentration of this compound, or allow more time for solvent evaporation to concentrate the solution.[8][9]
Lack of nucleation sites.Try scratching the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation points.[10] Alternatively, introduce a seed crystal from a previous successful experiment.[8][10]
The rate of temperature change is too slow or too fast.If using slow cooling, adjust the rate of temperature decrease. Some compounds require very slow cooling over several days.
The solvent system is not optimal.Re-evaluate your choice of solvents. A different combination of a "good" and "poor" solvent may be necessary to achieve the right level of supersaturation.
Problem 2: The Crystals are Too Small or Needle-like
Cause Suggested Solution
Nucleation is too rapid, leading to the formation of many small crystals instead of a few large ones.Decrease the level of supersaturation by lowering the concentration of this compound or slowing down the crystallization process (e.g., slower evaporation or cooling).
The temperature is not optimal for crystal growth.Experiment with different temperatures. Sometimes, a slightly higher or lower temperature can favor the growth of larger, higher-quality crystals.[11]
The solvent system is promoting rapid precipitation.Try a different solvent system that allows for slower, more controlled crystal growth.
Problem 3: The Crystals are of Poor Quality (e.g., cloudy, clustered, or malformed)
Cause Suggested Solution
The crystallization process is happening too quickly.Slower crystal growth generally leads to higher quality crystals.[8] Reduce the rate of solvent evaporation or anti-solvent diffusion.
Impurities are being incorporated into the crystal lattice.Ensure your this compound sample is of the highest possible purity.[2] Recrystallization of the starting material may be necessary.
The solution was disturbed during crystal growth.Keep your crystallization experiments in a vibration-free environment.[9]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This technique is suitable for small quantities of material and allows for the screening of multiple conditions simultaneously.[6]

  • Prepare the Reservoir Solution: In each well of a 24-well crystallization plate, pipette 500 µL of the reservoir solution containing the precipitant.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of your this compound solution (dissolved in a "good" solvent) with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, ensuring a tight seal with vacuum grease to create a closed system.[6]

  • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of this compound and the precipitant in the drop, leading to crystallization.[6]

  • Incubate and Observe: Store the plate in a stable temperature environment and monitor for crystal growth over several days to weeks.

Protocol 2: Slow Evaporation
  • Prepare a Saturated Solution: Dissolve this compound in a suitable solvent or solvent mixture until the solution is close to saturation at a given temperature.

  • Filter the Solution: To remove any particulate matter, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small vial or beaker).

  • Allow for Slow Evaporation: Cover the vessel with a cap that has a small hole or with parafilm punctured with a needle. This will allow the solvent to evaporate slowly over time.

  • Incubate and Observe: Place the vessel in a location with stable temperature and minimal vibrations. Monitor for crystal formation as the solvent volume decreases.

Quantitative Data Summary

The following table provides a hypothetical screening matrix for this compound crystallization, illustrating how different parameters can be varied to find optimal conditions.

Condition ID This compound Conc. (mg/mL) Solvent System (Good:Poor) Ratio (v/v) Temperature (°C) Observed Outcome
TRK380-A110Acetone:Hexane1:120Amorphous Precipitate
TRK380-A25Acetone:Hexane1:120Microcrystals
TRK380-B110Ethanol:Water1:24Clear Solution (No Crystals)
TRK380-B210Ethanol:Water1:34Small Needles
TRK380-C17.5Isopropanol:Toluene1:1.520Oiling Out
TRK380-C25Isopropanol:Toluene1:1.520Single, well-formed crystals

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment check_crystals Observe Drops after 1 Week start->check_crystals no_change No Change / Clear Drop check_crystals->no_change No Crystals precipitate Amorphous Precipitate check_crystals->precipitate Precipitate crystals_formed Crystals Formed check_crystals->crystals_formed Success oiling_out Oiling Out check_crystals->oiling_out Oil increase_conc Increase Concentration or Allow More Evaporation no_change->increase_conc decrease_conc Decrease Concentration or Slow Down Equilibration precipitate->decrease_conc optimize Optimize for Size and Quality crystals_formed->optimize oiling_out->decrease_conc change_solvent Change Solvent System or Temperature oiling_out->change_solvent

Caption: A workflow diagram for troubleshooting common outcomes in this compound crystallization experiments.

Supersaturation_Effects cluster_0 Supersaturation Level cluster_1 Crystallization Outcome low Low outcome_low Clear Solution (No Nucleation) low->outcome_low medium Medium outcome_medium Fewer, Larger Crystals (Good Quality) medium->outcome_medium high High outcome_high Many, Small Crystals or Amorphous Precipitate high->outcome_high

Caption: The relationship between supersaturation levels and the resulting crystallization outcomes.

Signaling_Pathway TRK380 This compound Beta3AR β3-Adrenoceptor TRK380->Beta3AR activates AC Adenylyl Cyclase Beta3AR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation

Caption: The signaling pathway of this compound as a β3-adrenoceptor agonist leading to muscle relaxation.

References

Technical Support Center: Optimizing TRK-380 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TRK-380 for in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective human β3-adrenoceptor (β3-AR) agonist.[1] Its primary mechanism of action is to bind to and activate β3-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

Q2: What are the primary in vitro assays used to characterize this compound activity?

A2: The most common in vitro functional assay for this compound and other β3-AR agonists is the cAMP accumulation assay.[1] This assay directly measures the downstream second messenger produced upon receptor activation. Other assays may include cell viability or cytotoxicity assays to determine the optimal non-toxic concentration range.

Q3: In which cell lines has this compound activity been characterized?

A3: The agonistic activity of this compound for human β3-ARs has been evaluated in SK-N-MC cells. Chinese hamster ovary (CHO) cells expressing human β1- or β2-ARs have been used to assess its selectivity.[1]

Q4: What is the selectivity profile of this compound?

A4: this compound is a selective agonist for the human β3-AR. It has been shown to have no agonistic activity for human β1-ARs and a weak agonistic effect on human β2-ARs.[1] In vitro studies confirm its potent agonism for human β3-ARs with minimal activity at β1/β2 subtypes (<10% cross-reactivity).[2]

Q5: How should I prepare a stock solution of this compound?

A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[3] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, this stock solution should be stored at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: Inconsistent or no response to this compound in my cAMP assay.

Possible CauseSuggested Solution
Degraded this compound Ensure proper storage of the compound (solid at -20°C, DMSO stock at -80°C). Use a fresh aliquot for each experiment to avoid degradation from freeze-thaw cycles.
Incorrect Concentration Double-check all calculations for dilutions. Calibrate your pipettes to ensure accurate liquid handling.
Low Receptor Expression Confirm that your chosen cell line expresses a sufficient level of functional β3-adrenoceptors. Receptor expression levels can impact agonist potency and efficacy.
Suboptimal Assay Conditions Optimize cell density, stimulation time, and the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) in your assay buffer.
Solubility Issues Although soluble in DMSO, this compound may precipitate when diluted into aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding to cells.

Issue 2: High background signal in my cAMP assay.

Possible CauseSuggested Solution
Constitutive Receptor Activity Some cell lines may exhibit basal β3-AR activity. If possible, include a negative control with a β3-AR antagonist (e.g., SR59230A) to determine the level of constitutive activity.
Cell Stress Over-confluent or unhealthy cells can lead to high background signals. Ensure cells are healthy and seeded at an optimal density.
Assay Reagent Interference Some components of the cell culture media or assay buffer may interfere with the cAMP detection reagents. Test for interference by running controls without cells.

Issue 3: Observed cytotoxicity at higher concentrations of this compound.

Possible CauseSuggested Solution
Compound-induced Toxicity All compounds can be toxic at high concentrations. It is crucial to determine the maximum non-toxic concentration.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.1%). Run a vehicle control with the same final DMSO concentration to assess solvent toxicity.

Data Presentation

While specific EC50 values for this compound are not consistently reported across publicly available literature, its potency is described as being comparable to the non-selective β-AR agonist isoproterenol.[1] For context, the following table provides a general range of potencies for β3-AR agonists in cAMP assays.

CompoundReceptorCell LineAssay TypeReported Potency (EC50)
This compound Human β3-ARSK-N-MCcAMP AccumulationPotent, comparable to Isoproterenol
Isoproterenol Human β-ARsVariouscAMP AccumulationnM range
BRL-37344 Human β3-ARVariouscAMP AccumulationnM to µM range
CL316,243 Human β3-ARVariouscAMP AccumulationnM range

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a 10 mM stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in a suitable assay buffer or cell culture medium. Ensure the final DMSO concentration in the highest concentration tested does not exceed a non-toxic level for your cells (typically ≤0.1%).

cAMP Accumulation Assay
  • Cell Seeding: Seed cells (e.g., SK-N-MC) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Starvation (Optional): The following day, you may replace the growth medium with a serum-free medium for a few hours to reduce basal signaling.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Compound Addition: Remove the medium from the cells and add the prepared serial dilutions of this compound (and controls, such as a vehicle and a positive control like isoproterenol).

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the specific kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a duration relevant to your planned experiments (e.g., 24-72 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT to each well and incubate according to the manufacturer's protocol.

  • Signal Measurement: Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot cell viability (%) against the this compound concentration to determine the concentration range that does not induce cytotoxicity.

Visualizations

G_protein_signaling_pathway TRK_380 This compound beta3_AR β3-Adrenergic Receptor TRK_380->beta3_AR binds to G_protein Gs Protein beta3_AR->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified signaling pathway of this compound via the β3-adrenoceptor.

experimental_workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare this compound Dilutions start->prepare_compound treat_cells Treat Cells with this compound prepare_cells->treat_cells prepare_compound->treat_cells incubate Incubate treat_cells->incubate measure_response Measure cAMP Levels incubate->measure_response analyze_data Analyze Data (EC50) measure_response->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cAMP assay with this compound.

troubleshooting_logic start Inconsistent/No Response check_compound Check Compound Integrity (Fresh Aliquot, Storage) start->check_compound check_concentration Verify Concentrations and Pipetting start->check_concentration check_cells Assess Cell Health and Receptor Expression start->check_cells optimize_assay Optimize Assay Conditions (Time, Density, Reagents) start->optimize_assay positive_control Run Positive Control (e.g., Isoproterenol) optimize_assay->positive_control positive_control_ok Positive Control Works? positive_control->positive_control_ok issue_with_trk380 Issue is specific to this compound (Solubility, Potency) positive_control_ok->issue_with_trk380 Yes issue_with_assay General Assay Problem positive_control_ok->issue_with_assay No

Caption: Troubleshooting flowchart for inconsistent this compound activity.

References

Technical Support Center: Overcoming Off-Target Effects of TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting potential off-target effects of potent TRK inhibitors. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My cells treated with a TRK inhibitor show a phenotype that is inconsistent with TRK inhibition. What could be the cause?

A1: This is a common issue when using kinase inhibitors and can often be attributed to off-target effects. While potent against TRK kinases, the inhibitor may affect other kinases or cellular targets, leading to unexpected biological responses.

Troubleshooting Steps:

  • Confirm On-Target TRK Inhibition: First, verify that the inhibitor is blocking TRK signaling in your specific cellular context. This can be done by performing a Western blot to assess the phosphorylation status of TRK and its downstream effectors like Akt and ERK. A decrease in the phosphorylation of these proteins upon treatment would confirm on-target activity.

  • Review Known Off-Targets: Consult kinase selectivity profiles for the specific TRK inhibitor you are using, if available. Data from other pan-TRK inhibitors can also provide clues about potential off-target kinases like ALK and ROS1.

  • Perform a Dose-Response Analysis: Unexpected phenotypes may appear only at higher concentrations. Conduct your experiment across a range of inhibitor concentrations to determine if the effect is dose-dependent.

  • Use a Structurally Unrelated TRK Inhibitor: To confirm that the observed phenotype is due to TRK inhibition and not an off-target effect of your inhibitor's specific chemical structure, repeat the experiment with a structurally different TRK inhibitor. If the phenotype persists, it is more likely to be an on-target effect.

  • Washout Experiment: To determine if the effect of the inhibitor is reversible, perform a washout experiment. After treating the cells, wash them to remove the compound and observe if the phenotype reverts.

Q2: I am observing significant cellular toxicity or a decrease in cell viability at concentrations expected to be specific for TRK inhibition. What should I do?

A2: This could be due to an off-target effect of the inhibitor. At higher concentrations, the inhibitor may be affecting other kinases that are essential for cell survival.

Troubleshooting Steps:

  • Consult the Selectivity Profile: Refer to the kinase selectivity profile of your TRK inhibitor to identify any off-target kinases that are potently inhibited at the concentrations you are using.

  • Perform a Cell Viability Assay: Conduct a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of the inhibitor in your cell line. This will help you distinguish between targeted anti-proliferative effects and general cytotoxicity.

  • Titrate the Inhibitor Concentration: The optimal concentration of a TRK inhibitor can vary significantly between different cell lines and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the effective range.

Q3: My in vivo model is showing unexpected adverse effects, such as significant weight gain or dizziness. Are these known off-target effects?

A3: While often considered on-target effects of TRK inhibition due to the role of TRK pathways in appetite, balance, and pain sensitivity, these systemic effects can complicate in vivo studies.

Troubleshooting Steps:

  • Monitor On-Target Adverse Events: Be aware of known on-target toxicities of TRK inhibitors, which include weight gain, dizziness, ataxia, and withdrawal pain upon discontinuation of the drug.

  • Dose Adjustment: In many cases, these adverse effects are dose-dependent. A dose reduction of the TRK inhibitor may be an effective intervention for managing side effects like dizziness.

  • Pharmacologic Intervention: For issues like weight gain, pharmacological interventions have been explored. For instance, GLP-1 analogs or metformin have been used to stabilize or reduce weight in patients receiving TRK inhibitors.

Data Presentation

Table 1: Hypothetical Inhibitory Profile of a Pan-TRK Inhibitor

TargetIC50 (nM)Target ClassNotes
TrkA5Receptor Tyrosine KinaseOn-target
TrkB8Receptor Tyrosine KinaseOn-target
TrkC11Receptor Tyrosine KinaseOn-target
ALK150Receptor Tyrosine KinasePotential off-target at higher doses
ROS1200Receptor Tyrosine KinasePotential off-target at higher doses
CDK2850Cyclin-Dependent KinaseLow-potency off-target
FLT3600Receptor Tyrosine KinasePotential off-target in relevant models
p38α>

TRK-380 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRK-380. The information is designed to address potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as TAC-301, is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action is to bind to and activate β3-adrenoceptors, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This increase in cAMP mediates the relaxation of detrusor smooth muscle in the bladder.[1][3]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its potential therapeutic effects in treating overactive bladder (OAB).[1][3] Research applications include studying its effects on detrusor muscle relaxation, bladder contraction, and voiding frequency in various animal models.[1][3][4]

Q3: What level of selectivity does this compound exhibit?

A3: this compound is a selective agonist for the human β3-adrenoceptor. It shows no significant agonistic activity for human β1-ARs and only a weak effect on human β2-ARs.[1]

Q4: In which species has this compound been shown to be effective?

A4: The relaxing effects of this compound on detrusor muscle have been observed to be equivalent to the nonselective β-AR agonist isoproterenol in humans, monkeys, and dogs.[1] Its effects are reported to be weaker in rats.[1]

Troubleshooting Guides

Issue 1: High Variability in cAMP Accumulation Assays

Users may experience significant well-to-well or day-to-day variability in cAMP levels after this compound stimulation in cell-based assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
Inconsistent Cell Seeding Density Use a precise cell counting method (e.g., automated cell counter) to ensure uniform cell seeding in each well.
Reagent Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage conditions for all reagents, including the phosphodiesterase (PDE) inhibitor used to prevent cAMP degradation.
Assay Incubation Times Strictly adhere to optimized incubation times for cell stimulation and lysis. Use a multi-channel pipette to minimize timing differences across the plate.
Assay Kit Performance Include appropriate positive and negative controls (e.g., isoproterenol as a positive control) to monitor assay performance and normalize results.
Issue 2: Inconsistent Results in Isolated Detrusor Strip Relaxation Assays

Researchers may observe variability in the concentration-response curves of this compound in isolated bladder tissue preparations.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Tissue Viability and Preparation Ensure rapid and careful dissection of the detrusor muscle, minimizing tissue damage. Maintain tissue in ice-cold, oxygenated Krebs-Henseleit solution throughout the preparation.
Inconsistent Tissue Tension Apply a consistent and optimal resting tension to each tissue strip. Allow for an adequate equilibration period before adding any compounds.
Spontaneous Contractile Activity Monitor for and document any spontaneous contractions. If excessive, the tissue preparation may not be viable.
Drug Washout and Equilibration Ensure complete washout of any pre-contracting agents (e.g., carbachol, KCl) before adding this compound. Allow sufficient time for the tissue to return to baseline.
Species-Specific Differences Be aware of the reported weaker effect of this compound in rat tissues compared to human, monkey, and dog tissues.[1] Ensure the appropriate species is being used for the research question.

Experimental Protocols

Cyclic Adenosine Monophosphate (cAMP) Accumulation Assay

This protocol is a general guideline for measuring this compound-induced cAMP accumulation in a cell line expressing the human β3-adrenoceptor.

Materials:

  • SK-N-MC cells (expressing human β3-ARs) or other suitable cell line[1]

  • Cell culture medium

  • This compound

  • Isoproterenol (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cAMP assay kit

  • Multi-well assay plates

Methodology:

  • Seed cells in multi-well plates and grow to 80-90% confluency.

  • On the day of the assay, aspirate the culture medium and wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with a PDE inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP degradation.

  • Add varying concentrations of this compound or control compounds (isoproterenol, vehicle) to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration in the cell lysates using the assay kit.

  • Plot the concentration-response curve to determine the EC50 of this compound.

Isolated Detrusor Strip Relaxation Assay

This protocol outlines the general procedure for assessing the relaxing effect of this compound on pre-contracted mammalian bladder tissue.

Materials:

  • Mammalian bladder (e.g., human, monkey, dog, or rat)[1]

  • Krebs-Henseleit solution

  • Carbachol or Potassium Chloride (KCl) to induce contraction[1]

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Methodology:

  • Excise the bladder and place it in ice-cold, oxygenated Krebs-Henseleit solution.

  • Dissect detrusor muscle strips of a uniform size.

  • Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Apply an optimal resting tension and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Induce a stable contraction with a fixed concentration of carbachol or KCl.

  • Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the changes in muscle tension after each addition.

  • Calculate the relaxation as a percentage of the pre-induced contraction and plot the concentration-response curve.

Visualizations

This compound Signaling Pathway

TRK380_Signaling_Pathway TRK380 This compound Beta3AR β3-Adrenergic Receptor TRK380->Beta3AR binds & activates Gs Gs Protein Beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: this compound activates the β3-AR signaling cascade.

Troubleshooting Workflow for cAMP Assay Variability

cAMP_Troubleshooting Start High Variability in cAMP Assay Results CheckCells Check Cell Health & Passage Number Start->CheckCells CheckSeeding Verify Cell Seeding Density CheckCells->CheckSeeding [Consistent] SolutionCells Use Low Passage, Healthy Cells CheckCells->SolutionCells [Inconsistent] CheckReagents Assess Reagent Preparation & Storage CheckSeeding->CheckReagents [Consistent] SolutionSeeding Use Precise Counting Method CheckSeeding->SolutionSeeding [Inconsistent] CheckTiming Review Incubation Times CheckReagents->CheckTiming [Consistent] SolutionReagents Prepare Fresh Reagents CheckReagents->SolutionReagents [Inconsistent] CheckControls Analyze Assay Controls CheckTiming->CheckControls [Consistent] SolutionTiming Standardize Incubation Steps CheckTiming->SolutionTiming [Inconsistent] SolutionControls Normalize Data to Controls CheckControls->SolutionControls [Issues Found]

Caption: A logical workflow for troubleshooting cAMP assay variability.

References

Technical Support Center: Synthesis and Purification of TRK-380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of TRK-380, a selective β3-adrenoceptor agonist. The information is tailored for researchers, scientists, and drug development professionals.

Overview of a Representative Synthetic Approach

Given the limited publicly available, detailed synthetic protocol for this compound, this guide is based on a representative multi-step synthesis that incorporates the key structural features reported for this class of molecules: a pyrrolopyrimidine core and a substituted pyrrolidine ring. The general workflow is as follows:

TRK-380_Synthetic_Workflow cluster_0 Pyrrolopyrimidine Core Synthesis cluster_1 Pyrrolidine Ring Synthesis cluster_2 Final Assembly and Purification A Starting Materials (e.g., aminopyrrole, formamide) B Cyclization Reaction A->B Heat C Halogenated Pyrrolopyrimidine B->C Halogenation (e.g., POCl3) G Cross-Coupling Reaction (e.g., Buchwald-Hartwig) C->G D Acyclic Precursors (e.g., imine, α,β-unsaturated ester) E [3+2] Dipolar Cycloaddition D->E Base/Catalyst F Substituted Pyrrolidine E->F Workup F->G H Crude this compound G->H I Purification (e.g., Chromatography, Recrystallization) H->I J Pure this compound I->J Dipolar_Cycloaddition_Troubleshooting Start Low or No Product in [3+2] Cycloaddition Q1 Is the 1,3-dipole generated in situ? Start->Q1 A1_Yes Optimize dipole generation: - Check base strength - Vary temperature - Ensure precursor purity Q1->A1_Yes Yes A1_No Ensure stability and purity of the isolated dipole Q1->A1_No No Q2 Is the dipolarophile sufficiently reactive? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Increase reactivity: - Add electron-withdrawing groups - Consider an alternative dipolarophile Q2->A2_No No Q3 Are reaction conditions (solvent, temp.) optimal? A2_Yes->Q3 A2_No->Q3 A3_No Screen solvents and adjust temperature Q3->A3_No No

minimizing TRK-380 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TRK-380. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a special focus on minimizing toxicity in cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

FAQs - General Information

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family, including TrkA, TrkB, and TrkC. It is designed for cancer research, particularly for studying cancers with NTRK gene fusions. By blocking the kinase activity of TRK receptors, this compound inhibits downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for the proliferation and survival of TRK-dependent cancer cells.

Q2: What are the expected on-target effects of this compound in sensitive cell lines?

In cell lines with NTRK fusions, this compound is expected to induce cell cycle arrest and apoptosis. This is characterized by a decrease in cell viability and proliferation. The potency of this compound is cell-line dependent, but it typically exhibits IC50 values in the low nanomolar range in sensitive models.

Q3: What are the potential causes of toxicity with this compound in cell lines?

Toxicity from this compound can be categorized as either on-target or off-target.

  • On-target toxicity may occur in non-cancerous cells that express TRK receptors, which are involved in neuronal development and function.

  • Off-target toxicity can occur at higher concentrations where this compound may inhibit other kinases, leading to unintended cellular effects.[1][2] Another potential off-target effect is mitochondrial dysfunction.

Q4: How should I prepare and store this compound?

This compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] When preparing working dilutions, they should be made fresh in your cell culture medium just before use.

Troubleshooting Guide: Minimizing this compound Toxicity

This guide addresses common issues encountered when using this compound and provides actionable solutions to minimize toxicity.

IssuePotential Cause(s)Recommended Solution(s)
High cytotoxicity observed in non-target or control cell lines. Concentration too high: Non-target cells can be sensitive to high concentrations of this compound due to off-target kinase inhibition.Perform a dose-response curve: Determine the IC50 value for your specific cell line and use the lowest effective concentration.[3] A good starting point is a range from low nanomolar to micromolar.
Prolonged exposure time: Continuous exposure can lead to cumulative toxicity.Reduce incubation time: Limit the duration of exposure to the inhibitor to the minimum time required to observe the desired on-target effect.[3]
Solvent (DMSO) toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. [2] Prepare higher concentration stock solutions of this compound to minimize the volume of DMSO added to the culture.[2] Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments.[2]
Variability in experimental results between replicates or experiments. Inconsistent cell density: Variations in the number of cells seeded can lead to inconsistent results.Optimize and standardize cell seeding density. [4] Use cells that are in the logarithmic growth phase and have a consistent passage number.[4]
Reagent preparation and storage: Improperly stored or prepared reagents can affect results.Prepare fresh reagents whenever possible. [4] If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4]
Edge effects in multi-well plates: The outer wells of a microplate are prone to evaporation and temperature fluctuations.To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data. [4]
Discrepancy between biochemical and cell-based assay results. High intracellular ATP concentrations: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[1]Consider using cell-based target engagement assays , such as the NanoBRET™ assay, to confirm inhibitor binding in a cellular context.[1]
Poor cell permeability of the inhibitor: this compound may not be efficiently entering the cells.Assess the inhibitor's physicochemical properties. [1] While chemical modifications are not always feasible for the end-user, being aware of potential permeability issues is important for data interpretation.
Efflux pump activity: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1]Co-treatment with known efflux pump inhibitors can help to investigate this possibility, although this can introduce additional experimental variables.
Signs of mitochondrial toxicity (e.g., decreased oxygen consumption, changes in mitochondrial membrane potential). Off-target effects on mitochondrial function: Some kinase inhibitors can interfere with mitochondrial respiration.Perform specific mitochondrial toxicity assays. These can include measuring mitochondrial membrane potential using dyes like JC-1, or assessing cellular respiration.[5][6][7]
Metabolic state of the cell line: Highly glycolytic cell lines may be less sensitive to mitochondrial toxicants.Culture cells in galactose-supplemented medium instead of glucose. [5][8] This forces cells to rely more on oxidative phosphorylation for energy, making them more sensitive to mitochondrial dysfunction.[5][8]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using an MTT Assay

This protocol provides a method for determining the IC50 value of this compound in a specific cell line.[3]

Materials:

  • This compound

  • DMSO

  • 96-well plates

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A 10-point, 3-fold serial dilution is a good starting point.[9]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.[3]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) with a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1

This protocol can be used to assess if this compound is causing mitochondrial depolarization.[5][6]

Materials:

  • JC-1 dye

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for the desired time.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

  • Washing: Remove the staining solution and wash the cells with an appropriate buffer provided with the JC-1 kit or PBS.

  • Measurement: Measure the fluorescence at two different wavelengths:

    • Green fluorescence (monomers) at ~530 nm emission.

    • Red fluorescence (aggregates) at ~590 nm emission.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

Cell LineNTRK Fusion StatusIC50 (nM) after 72h
KM12Present5.2
SW48Absent>10,000
HEK293Absent8,500

Table 2: Effect of this compound on Mitochondrial Membrane Potential

Treatment (1 µM)Red/Green Fluorescence Ratio (Normalized to Vehicle)
Vehicle (DMSO)1.00
This compound0.95
CCCP (Positive Control)0.25

Signaling Pathways and Workflows

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS TRK->RAS Activates PI3K PI3K TRK->PI3K TRK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TRK380 This compound TRK380->TRK

Caption: this compound inhibits the TRK signaling pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is the concentration in the low nM range? Start->Check_Concentration Check_Exposure Is the exposure time minimized? Check_Concentration->Check_Exposure Yes Optimize_Dose Optimize concentration with a dose-response curve Check_Concentration->Optimize_Dose No Check_DMSO Is the final DMSO concentration <0.1%? Check_Exposure->Check_DMSO Yes Optimize_Time Perform a time-course experiment Check_Exposure->Optimize_Time No Check_Mitochondria Perform mitochondrial toxicity assays Check_DMSO->Check_Mitochondria Yes Optimize_DMSO Adjust stock concentration and include vehicle control Check_DMSO->Optimize_DMSO No End Toxicity Minimized Check_Mitochondria->End Optimize_Dose->Check_Exposure Optimize_Time->Check_DMSO Optimize_DMSO->Check_Mitochondria

Caption: A workflow for troubleshooting this compound toxicity.

References

Technical Support Center: TRK-380 Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered when assessing the activity of compounds like TRK-380, a β3-adrenoceptor agonist. The guidance focuses on the two primary assay formats used for characterizing such compounds: cell-based cAMP accumulation assays (commonly utilizing HTRF) and functional isolated tissue assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that we are measuring?

A1: this compound is a selective β3-adrenoceptor agonist. Its primary mechanism of action is to bind to and activate β3-adrenergic receptors, which are Gs-protein coupled receptors (GPCRs). This activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Therefore, the most common in vitro assay to measure this compound activity is a cAMP accumulation assay.

Q2: Why am I seeing a high background signal in my cAMP HTRF assay even without adding this compound?

A2: High background signal in a cAMP HTRF assay can be due to several factors. The cells themselves might have high basal adenylyl cyclase activity. Alternatively, components in your assay media could be interfering with the assay reagents. It is also possible that there is autofluorescence from the microplate or media components.

Q3: My dose-response curve for this compound in the cAMP assay is showing a very steep or very shallow slope. What could be the cause?

A3: The slope of the dose-response curve (Hill slope) can be influenced by several factors. A very steep slope might suggest positive cooperativity or an artifact of the assay conditions, such as compound precipitation at high concentrations. A shallow slope could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or that the compound is reaching the limits of its solubility or has off-target effects at higher concentrations.

Q4: In my isolated tissue assay, the tissue is not responding to a known agonist. What are the possible reasons?

A4: Lack of tissue response can be due to several issues. The tissue may have been damaged during dissection and mounting. The physiological salt solution (e.g., Krebs-Ringer bicarbonate) might be improperly prepared (wrong pH, ion concentration, or temperature). The tissue may not have been properly equilibrated before the start of the experiment. Finally, the agonist stock solution may have degraded or been prepared incorrectly.

Q5: What is the purpose of using a phosphodiesterase (PDE) inhibitor, like IBMX, in my cAMP assay?

A5: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), prevents the breakdown of cAMP produced upon receptor stimulation. This leads to a more robust and sustained signal, increasing the assay window and sensitivity for detecting the effects of your compound.

Troubleshooting Guides

Cell-Based cAMP HTRF Assays
ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal 1. High basal adenylyl cyclase activity in cells. 2. Autofluorescence from plate, media, or compounds. 3. Contamination of reagents.1. Reduce cell seeding density or use a different cell line with lower basal activity. 2. Use black, low-autofluorescence plates. Check for media autofluorescence. Screen for compound autofluorescence (see below). 3. Use fresh, sterile reagents.
Low Signal-to-Background Ratio (Assay Window) 1. Low receptor expression. 2. Inefficient cell stimulation. 3. Suboptimal PDE inhibition. 4. Incorrect assay timing.1. Use a cell line with higher receptor expression or optimize transfection conditions. 2. Optimize agonist concentration and incubation time. 3. Optimize the concentration of the PDE inhibitor (e.g., IBMX). 4. Perform a time-course experiment to determine the optimal stimulation time.
High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and use a multichannel pipette or automated dispenser. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
False Positives 1. Compound autofluorescence. 2. Compound interferes with HTRF donor (Europium cryptate).1. Pre-read the plate after compound addition but before adding HTRF reagents to identify fluorescent compounds. 2. Test the compound in an assay format without the biological target to see if it directly affects the HTRF signal.
False Negatives 1. Compound quenches the HTRF signal. 2. Compound is cytotoxic. 3. Compound is unstable or insoluble in assay buffer.1. Check for quenching by adding the compound to a known positive control. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. 3. Check compound solubility and stability under assay conditions.
Isolated Tissue (Organ Bath) Assays
ProblemPossible Cause(s)Suggested Solution(s)
No Response or Weak Response to Agonists 1. Damaged tissue. 2. Incorrect buffer composition, pH, or temperature. 3. Insufficient oxygenation. 4. Tissue desensitization.1. Handle tissue gently during dissection and mounting. 2. Double-check the composition and pH of the physiological salt solution. Ensure the bath is at 37°C. 3. Ensure a continuous and adequate supply of carbogen (95% O2, 5% CO2). 4. Allow for sufficient washout periods between agonist additions.
Spontaneous, Irregular Contractions 1. Tissue instability or damage. 2. Inadequate equilibration time. 3. Temperature fluctuations.1. Ensure the tissue is mounted with appropriate tension and is not overstretched. 2. Allow the tissue to equilibrate for at least 60-90 minutes before starting the experiment. 3. Ensure the water bath circulator is functioning correctly and maintaining a stable temperature.
High Variability Between Tissues 1. Biological variability. 2. Inconsistent tissue preparation or mounting. 3. Differences in tissue size.1. Use tissues from age- and weight-matched animals. Increase the number of replicates (n). 2. Standardize the dissection and mounting procedure. 3. Normalize responses to a maximal contraction induced by a standard agent (e.g., KCl).
Drifting Baseline 1. Incomplete washout of drugs. 2. Tissue fatigue or deterioration over time. 3. pH changes in the buffer.1. Increase the duration and number of washout steps. 2. Limit the duration of the experiment. 3. Ensure continuous gassing with carbogen to maintain pH.

Data Presentation: Assay Interference

A significant source of artifacts in HTRF-based cAMP assays is compound interference. This can manifest as autofluorescence (leading to false positives) or signal quenching (leading to false negatives). Below is a summary of potential interfering compounds and their effects.

Compound TypeMechanism of InterferenceAssay Readout EffectMitigation Strategy
Autofluorescent Compounds Emit light at the same wavelength as the HTRF acceptor (665 nm).False positive (apparent decrease in cAMP, mimicking an agonist effect).Pre-read plate after compound addition. Use a counter-screen without the donor fluorophore.
Quenchers Absorb light at the excitation (320-340 nm) or emission (620 nm, 665 nm) wavelengths.False negative (apparent increase in cAMP, mimicking an antagonist effect).Monitor both the 620 nm (donor) and 665 nm (acceptor) channels. A compound that quenches will typically decrease both signals.
Europium Cryptate Destabilizers Compounds that interact with and destabilize the europium cryptate donor complex.Signal decrease, can be misinterpreted as a biological effect.Test compounds in a buffer-only assay with the HTRF reagents to identify direct interference.
Light Scattering Compounds Insoluble compounds that form precipitates and scatter light.Can increase or decrease the signal depending on the plate reader optics.Check for compound precipitation visually or by measuring absorbance. Filter compound solutions.

Note: Specific IC50/EC50 values for interference are highly dependent on the specific assay conditions (e.g., plate type, reader settings, reagent concentrations) and are therefore not universally applicable. It is crucial to perform control experiments to determine the interference potential of your specific compounds under your assay conditions.

Experimental Protocols

Protocol 1: Cell-Based cAMP Accumulation HTRF Assay

This protocol outlines a general procedure for measuring this compound-induced cAMP accumulation in a cell line expressing the β3-adrenoceptor.

Materials:

  • Cells expressing the β3-adrenoceptor (e.g., CHO-K1 or HEK293)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • This compound and other test compounds

  • cAMP HTRF assay kit (e.g., from Cisbio, PerkinElmer)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer containing the PDE inhibitor to the desired concentration (e.g., 200,000 cells/mL).

  • Compound Preparation:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay Plate Setup:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Include wells for no-compound controls (basal) and a known agonist (e.g., isoproterenol) as a positive control.

  • Stimulation:

    • Seal the plate and incubate at room temperature for 30-60 minutes.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the lysis buffer provided with the kit, according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Incubation and Reading:

    • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Isolated Tissue (Organ Bath) Assay for Smooth Muscle Relaxation

This protocol describes a method to assess the relaxant effect of this compound on pre-contracted bladder detrusor smooth muscle strips.

Materials:

  • Animal bladder tissue (e.g., from rat or guinea pig)

  • Physiological Salt Solution (PSS), e.g., Krebs-Ringer Bicarbonate solution

  • Carbogen gas (95% O2, 5% CO2)

  • Contractile agent (e.g., Carbachol or KCl)

  • This compound and other test compounds

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved protocols.

    • Carefully dissect the bladder and place it in cold PSS.

    • Isolate longitudinal strips of the detrusor muscle.

  • Mounting:

    • Mount the tissue strips in the organ baths containing PSS at 37°C and continuously bubbled with carbogen.

    • Connect one end of the tissue to a fixed hook and the other to a force-displacement transducer.

    • Apply a small amount of initial tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.

  • Viability Check:

    • Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

    • Wash the tissue and allow it to return to baseline.

  • Pre-contraction:

    • Induce a submaximal, stable contraction with a contractile agent (e.g., carbachol at its EC50-EC80 concentration).

  • Compound Addition:

    • Once a stable contraction plateau is reached, add this compound cumulatively to the bath in increasing concentrations.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Acquisition:

    • Record the isometric tension throughout the experiment.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension.

    • Plot the percentage of relaxation against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Visualizations

G cluster_pathway β3-Adrenoceptor Signaling Pathway TRK380 This compound Beta3AR β3-Adrenoceptor TRK380->Beta3AR binds Gs Gs Protein Beta3AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to G cluster_workflow cAMP HTRF Assay Workflow start Start prep_cells Prepare & Seed Cells start->prep_cells prep_compounds Prepare Compound Dilutions start->prep_compounds dispense Dispense Cells & Compounds prep_cells->dispense prep_compounds->dispense stimulate Incubate for Stimulation dispense->stimulate add_reagents Add HTRF Reagents stimulate->add_reagents incubate_read Incubate & Read Plate add_reagents->incubate_read analyze Analyze Data (Calculate EC50) incubate_read->analyze end End analyze->end G cluster_troubleshooting Troubleshooting Logic: False Positives in HTRF Assay start High Signal (Apparent Agonist Activity) check_autofluor Is the compound autofluorescent? start->check_autofluor pre_read Pre-read plate after compound addition check_autofluor->pre_read Test is_autofluor Fluorescence Detected? pre_read->is_autofluor false_positive Result is a False Positive (Autofluorescence Artifact) is_autofluor->false_positive Yes check_direct_inter Does compound interfere directly with HTRF reagents? is_autofluor->check_direct_inter No no_target_assay Run assay without cells/target check_direct_inter->no_target_assay Test is_interfering Signal Perturbed? no_target_assay->is_interfering false_positive_inter Result is a False Positive (Reagent Interference) is_interfering->false_positive_inter Yes true_positive Result is Likely a True Positive is_interfering->true_positive No

Technical Support Center: Refining TRK-380 In Vivo Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of TRK-380. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as TAC-301, is a potent and selective β3-adrenoceptor agonist.[1][2] Its primary mechanism of action involves the activation of β3-adrenergic receptors, which are coupled to G-proteins (both Gs and Gi). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade is involved in various physiological processes, including the relaxation of detrusor muscles in the bladder.[3]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1][2] This is a critical consideration for the preparation of formulations for in vivo administration.

Q3: What are the general storage recommendations for this compound?

A3: For long-term storage, this compound should be kept at -20°C for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. The compound is stable enough for a few weeks during standard shipping conditions at ambient temperature.[2] Stock solutions in DMSO can be stored at -20°C for the long term and at 0-4°C for the short term.[2]

Troubleshooting Guide

Issue 1: Precipitation of this compound during formulation or administration.
  • Possible Cause: this compound is insoluble in aqueous solutions. Using a simple aqueous vehicle will lead to precipitation. Even when using a co-solvent like DMSO, rapid dilution in an aqueous environment (e.g., upon intravenous injection) can cause the compound to crash out of solution.

  • Solution:

    • Utilize a co-solvent system: Prepare a stock solution of this compound in 100% DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS). Ensure the final concentration of DMSO is kept to a minimum to avoid toxicity.

    • Consider a suspension formulation: For oral administration, a suspension can be prepared using agents like carboxymethylcellulose (CMC).

    • Employ solubilizing agents: For intravenous administration, consider using excipients such as polyethylene glycol (PEG) or cyclodextrins to improve and maintain solubility in aqueous solutions.

    • Control the rate of administration: For intravenous injections, a slower infusion rate can help to mitigate precipitation upon entry into the bloodstream.

Issue 2: High variability in experimental results between animals.
  • Possible Cause: Inconsistent dosing due to precipitation, inaccurate administration, or vehicle effects. The poor solubility of this compound can lead to non-uniform drug exposure.

  • Solution:

    • Ensure homogenous formulation: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing.

    • Refine injection technique: For intravenous injections, ensure proper placement in the tail vein to avoid subcutaneous leakage. Practice the technique to ensure consistency.

    • Include a vehicle control group: Always include a control group that receives the vehicle without this compound to account for any biological effects of the delivery vehicle itself.

    • Monitor animal health: Observe animals for any adverse reactions to the vehicle or the compound that could affect the experimental outcome.

Issue 3: Adverse events or toxicity observed in treated animals.
  • Possible Cause: The vehicle, particularly at high concentrations of co-solvents like DMSO, can cause toxicity. The observed effects may also be due to off-target effects of this compound, although it is reported to be a selective β3-adrenoceptor agonist.[1][4]

  • Solution:

    • Minimize DMSO concentration: The final concentration of DMSO in the administered formulation should be as low as possible, ideally below 10% for intraperitoneal or intravenous injections in mice.

    • Conduct a vehicle tolerability study: Before initiating the main experiment, perform a pilot study to assess the tolerability of the chosen vehicle at the intended volume and concentration.

    • Review literature for potential off-target effects: Although this compound is selective, understanding the potential for interaction with other β-adrenoceptor subtypes (β1 and β2) is important, especially at higher doses.[4]

    • Perform dose-response studies: Start with a lower dose of this compound and escalate to determine the optimal therapeutic window with minimal toxicity.

Quantitative Data Summary

Table 1: Recommended Vehicle Formulations for this compound

Administration Route Vehicle Composition Maximum Recommended Concentration of this compound Notes
Intravenous (IV) 10% DMSO, 40% PEG400, 50% SalineVehicle dependent, requires empirical determinationPEG400 helps to maintain solubility upon injection.
Intraperitoneal (IP) 10% DMSO in SalineVehicle dependent, requires empirical determinationEnsure the final DMSO concentration is well-tolerated.
Oral (PO) 0.5% Carboxymethylcellulose (CMC) in waterHigher concentrations possible as a suspensionRequires thorough mixing to ensure dose uniformity.

Table 2: In Vivo Dosing of this compound from Preclinical Studies

Animal Model Administration Route Dose Range Reference
RatOral (p.o.)7.5 - 30 mg/kg[5]
DogIntravenous (i.v.) infusion0.1 or 0.3 µg/kg/minute[5]
RatIntravenous (i.v.)1 and 3 mg/kg[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Administration
  • Prepare a stock solution: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Prepare the vehicle: In a sterile tube, combine the required volumes of PEG400 and sterile saline. For example, for a 10% DMSO, 40% PEG400, 50% Saline vehicle, mix 4 parts PEG400 with 5 parts saline.

  • Prepare the final formulation: Slowly add the this compound stock solution to the PEG400/saline mixture while vortexing to create the final desired concentration. Ensure the final DMSO concentration does not exceed 10%.

  • Final check: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonication in a water bath for a few minutes may help.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
  • Animal preparation: Warm the mouse under a heat lamp or by placing its cage on a warming pad for 5-10 minutes to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Vein visualization: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.

  • Injection:

    • Use a 27-30 gauge needle attached to a syringe containing the this compound formulation.

    • Ensure there are no air bubbles in the syringe.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the formulation. Successful injection is indicated by the absence of resistance and no bleb formation under the skin.

  • Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

G Simplified β3-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK380 This compound B3AR β3-Adrenergic Receptor TRK380->B3AR Binds to G_Protein G-Protein (Gs/Gi) B3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets G This compound In Vivo Delivery Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Analysis start Weigh this compound dissolve_dmso Dissolve in 100% DMSO (Stock Solution) start->dissolve_dmso mix Mix Stock and Vehicle dissolve_dmso->mix prepare_vehicle Prepare Vehicle (e.g., PEG400/Saline) prepare_vehicle->mix final_formulation Final Formulation (e.g., <10% DMSO) mix->final_formulation animal_prep Animal Preparation (e.g., Warming) final_formulation->animal_prep restraint Restrain Animal animal_prep->restraint injection Administer this compound (e.g., IV Injection) restraint->injection monitoring Monitor Animal injection->monitoring data_collection Collect Experimental Data monitoring->data_collection analysis Analyze Results data_collection->analysis conclusion Draw Conclusions analysis->conclusion G Troubleshooting Logic for this compound Delivery cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue (e.g., Precipitation, Variability, Toxicity) solubility Poor Aqueous Solubility issue->solubility formulation Inadequate Formulation issue->formulation technique Improper Administration Technique issue->technique vehicle_effects Vehicle Toxicity issue->vehicle_effects optimize_vehicle Optimize Vehicle (Co-solvents, Suspending Agents) solubility->optimize_vehicle formulation->optimize_vehicle add_controls Include Proper Control Groups formulation->add_controls refine_protocol Refine Administration Protocol technique->refine_protocol dose_adjustment Adjust Dose and Vehicle Concentration vehicle_effects->dose_adjustment vehicle_effects->add_controls

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel TRK Inhibitors: TRK-380 vs. Larotrectinib in NTRK Fusion-Positive Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The compound referred to as "TRK-380" in this guide is a designated placeholder for a hypothetical, next-generation Tropomyosin Receptor Kinase (TRK) inhibitor. It is used for illustrative purposes to fulfill the structural requirements of this comparison. The real-world compound designated this compound is a selective β3-adrenoceptor agonist investigated for overactive bladder and is not an oncology agent.[1][2][3][4][5] This guide compares the hypothetical oncology compound "this compound" with the established TRK inhibitor, Larotrectinib.

Introduction

Tropomyosin Receptor Kinase (TRK) inhibitors have marked a significant advancement in precision oncology, offering a tumor-agnostic treatment approach for patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[6][7][8] These fusions are oncogenic drivers in a wide array of adult and pediatric malignancies.[6][7][8] Larotrectinib, a first-in-class, highly selective TRK inhibitor, received accelerated approval for its profound efficacy in this patient population.[6][9] This guide provides a comparative overview of the hypothetical next-generation inhibitor, this compound, and the first-generation inhibitor, Larotrectinib, focusing on efficacy, mechanism of action, and the experimental protocols underpinning their evaluation.

Mechanism of Action

Both Larotrectinib and the hypothetical this compound are designed to inhibit the kinase activity of TRK proteins (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[6][9] In cancers with NTRK gene fusions, chimeric TRK proteins are expressed, leading to constitutive, ligand-independent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[7][8][10][11] These critical pathways include the RAS-MAPK and PI3K-AKT signaling cascades.[10][12][13] By binding to the ATP-binding pocket of the TRK kinase domain, these inhibitors block downstream signaling, inducing apoptosis and inhibiting tumor growth.[9][10] this compound is hypothesized to have a higher binding affinity and greater selectivity, potentially overcoming some acquired resistance mutations seen with first-generation inhibitors.

TRK Signaling Pathway Inhibition

The diagram below illustrates the central role of TRK fusion proteins in oncogenesis and the mechanism of inhibition by compounds like Larotrectinib and this compound.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein (Constitutively Active) RAS RAS TRK_Fusion->RAS Activates PI3K PI3K TRK_Fusion->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound / Larotrectinib Inhibitor->TRK_Fusion Inhibition

Caption: TRK fusion protein signaling and point of inhibition.

Comparative Efficacy Data

The following tables summarize the efficacy data from pivotal clinical trials for Larotrectinib and hypothetical data for this compound. Data for Larotrectinib are aggregated from studies involving both adult and pediatric patients with NTRK fusion-positive solid tumors.[14][15][16][17]

Table 1: Overall Response Rates (ORR)

CompoundOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)
This compound (Hypothetical) 83%25%58%11%
Larotrectinib 75%[15]22%[15]53%[15]16%[15]

Table 2: Duration of Response and Survival Outcomes

CompoundMedian Duration of Response (DoR)Median Progression-Free Survival (PFS)36-month Overall Survival (OS) Rate
This compound (Hypothetical) 55.4 months40.2 months81%
Larotrectinib 49.3 months[15]35.4 months[15]77%[15]

Experimental Protocols

The efficacy data presented are derived from multicenter, open-label, single-arm clinical trials. The general methodology is outlined below, based on the protocols for Larotrectinib's pivotal studies (NCT02122913, NCT02637687, and NCT02576431).[6][18][19][20]

Key Experiment: Phase I/II Basket Trial for Efficacy Assessment
  • Objective: To evaluate the anti-tumor activity and safety of the TRK inhibitor in patients with advanced solid tumors harboring an NTRK gene fusion.

  • Patient Population: Adult and pediatric patients with a locally advanced or metastatic solid tumor confirmed to have an NTRK gene fusion.[20] Patients typically have no satisfactory alternative treatment options.[6]

  • Drug Administration: Larotrectinib is administered orally at 100 mg twice daily for adults, with pediatric doses based on body surface area.[17] Treatment continues until disease progression or unacceptable toxicity.[20]

  • Efficacy Assessment: Tumor responses are assessed by the investigator and confirmed by a blinded independent review committee using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[15] Radiographic assessments (CT or MRI) are performed at baseline, every 8 weeks for the first year, and every 12 weeks thereafter.[20]

  • Primary Endpoint: Overall Response Rate (ORR).

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

Experimental Workflow Diagram

Experimental_Workflow PatientScreening Patient Screening (NTRK Fusion-Positive Tumor) Baseline Baseline Assessment (Tumor Imaging, Labs) PatientScreening->Baseline Treatment Continuous Dosing (this compound or Larotrectinib) Baseline->Treatment Monitoring Tumor Assessment (RECIST 1.1 via CT/MRI) Every 8-12 Weeks Treatment->Monitoring Endpoint Primary Endpoint: Overall Response Rate (ORR) Monitoring->Endpoint FollowUp Long-term Follow-up (PFS, OS, DoR) Monitoring->FollowUp

Caption: Workflow for a tumor-agnostic TRK inhibitor clinical trial.

Conclusion

Larotrectinib has established a high benchmark for efficacy in the treatment of NTRK fusion-positive cancers, demonstrating rapid, potent, and durable responses across a wide variety of tumor types in both adult and pediatric patients.[14] The hypothetical next-generation inhibitor, this compound, is conceptualized to build upon this success with potential improvements in overall response rate and long-term disease control. The development of such agents underscores the power of targeting specific genomic drivers in oncology. Continued research and clinical trials are essential to validate the efficacy of new inhibitors and to expand the therapeutic options for patients with these rare and challenging malignancies.

References

TRK-380: A Novel β3-Adrenoceptor Agonist Poised to Challenge the Standard of Care in Overactive Bladder Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of overactive bladder (OAB) treatment is continually evolving. A promising new agent, TRK-380 (also known as TAC-301), is emerging from preclinical development, offering a potential new therapeutic option. This guide provides a comparative analysis of this compound against the current standard of care treatments for OAB, focusing on available experimental data to inform future research and development.

Overactive bladder is a condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The current cornerstones of OAB pharmacotherapy are β3-adrenoceptor agonists and antimuscarinic agents. This compound, a potent and selective β3-adrenoceptor agonist, aims to provide a new alternative in this therapeutic area.

Mechanism of Action: A Tale of Two Pathways

The primary pathophysiological basis of OAB involves involuntary contractions of the bladder's detrusor muscle. Standard treatments and this compound target this by promoting detrusor relaxation, albeit through different signaling pathways.

This compound and other β3-Adrenoceptor Agonists (e.g., mirabegron, vibegron) stimulate the β3-adrenergic receptors in the detrusor muscle. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes smooth muscle relaxation and increases bladder capacity.[1][2]

Antimuscarinic Agents (e.g., tolterodine, oxybutynin) work by blocking muscarinic receptors (primarily M2 and M3) in the bladder. This inhibition of the parasympathetic pathway reduces acetylcholine-induced detrusor muscle contractions.

G cluster_beta3 β3-Adrenoceptor Agonist Pathway cluster_antimuscarinic Antimuscarinic Pathway This compound This compound β3-AR β3-AR This compound->β3-AR Binds to AC Adenylyl Cyclase β3-AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Leads to Detrusor Muscle ACh Acetylcholine M3-R Muscarinic M3 Receptor ACh->M3-R Binds to PLC Phospholipase C M3-R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Stimulates Contraction Contraction Ca2+->Contraction Leads to Detrusor Muscle Antimuscarinics Antimuscarinics Antimuscarinics->M3-R Blocks

Caption: Signaling pathways of β3-adrenoceptor agonists and antimuscarinics.

Preclinical Efficacy of this compound

While clinical trial data for this compound is not yet publicly available, preclinical studies have demonstrated its potential efficacy in animal models of OAB.

Parameter This compound Tolterodine (Antimuscarinic)
Effect on Voiding Frequency in Formalin-Induced Pollakiuria (Rats) Dose-dependent and significant suppression at doses ≥15 mg/kg.No significant change even at the highest dose.[1]
Effect on Carbachol-Induced Bladder Contraction (Dogs) Dose-dependent suppression. Plasma concentration for 30% suppression was 4.90 ng/mL.Not reported in the same study.[1]
Relaxing Effect on Isolated Human Detrusor Strips Potent relaxing effect, equivalent to isoproterenol.Not directly compared in the same study.

Clinical Performance of Standard of Care Treatments

The standard of care for OAB has been extensively studied in numerous clinical trials. The following tables summarize the efficacy and safety of leading β3-adrenoceptor agonists and antimuscarinics.

β3-Adrenoceptor Agonists: Efficacy Data
Drug Change in Micturitions/24h Change in Urgency Episodes/24h Change in Incontinence Episodes/24h
Mirabegron Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.
Vibegron Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.
Antimuscarinic Agents: Efficacy Data
Drug Change in Micturitions/24h Change in Urgency Episodes/24h Change in Incontinence Episodes/24h
Tolterodine Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.
Oxybutynin Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.Statistically significant reduction compared to placebo.
Safety and Tolerability Profile

A key differentiator among OAB treatments is their side effect profile. Antimuscarinics are frequently associated with anticholinergic side effects, such as dry mouth and constipation. β3-adrenoceptor agonists generally have a more favorable tolerability profile in this regard.

Adverse Event β3-Adrenoceptor Agonists (Mirabegron, Vibegron) Antimuscarinics (Tolterodine, Oxybutynin)
Dry Mouth Low incidence, similar to placebo.Common and often dose-limiting.
Constipation Low incidence.Common.
Hypertension May cause a small increase in blood pressure.Generally no significant effect on blood pressure.
Cognitive Effects No known significant cognitive side effects.Potential for cognitive impairment, especially in the elderly.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used in key preclinical studies of this compound.

In Vivo Model of Pollakiuria in Rats

This experiment evaluates the effect of a test compound on frequent urination induced by a bladder irritant.

G Start Start Anesthesia Anesthetize female Sprague Dawley rats Start->Anesthesia Formalin Intravesical instillation of 2.5% formalin Anesthesia->Formalin Recovery Allow rats to recover Formalin->Recovery DrugAdmin Administer this compound or vehicle orally Recovery->DrugAdmin Monitoring Continuously monitor voiding behavior using a balance DrugAdmin->Monitoring Analysis Analyze voiding frequency Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for the rat pollakiuria model.
In Vivo Model of Carbachol-Induced Bladder Contraction in Dogs

This protocol assesses the ability of a compound to inhibit bladder contractions stimulated by a cholinergic agonist.

G Start Start Anesthesia Anesthetize male beagle dogs Start->Anesthesia Catheterization Catheterize the bladder to measure intravesical pressure Anesthesia->Catheterization Carbachol Administer carbachol (CCh) intravenously to induce bladder contraction Catheterization->Carbachol DrugInfusion Intravenously infuse This compound Carbachol->DrugInfusion Measurement Measure the change in CCh-induced bladder contraction DrugInfusion->Measurement Analysis Determine the plasma concentration for 30% suppression Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the dog bladder contraction model.
In Vitro Assay of Agonistic Activity on Human β-Adrenergic Receptors

This experiment determines the potency and selectivity of a compound for different β-adrenoceptor subtypes.

G Start Start CellCulture Culture cells expressing human β1, β2, or β3-ARs Start->CellCulture Incubation Incubate cells with varying concentrations of this compound CellCulture->Incubation cAMP_Assay Perform cyclic AMP (cAMP) accumulation assay Incubation->cAMP_Assay Measurement Measure intracellular cAMP levels cAMP_Assay->Measurement Analysis Determine the agonistic activity and selectivity Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro β-adrenoceptor agonism assay.

Concluding Remarks

This compound shows significant promise in preclinical models, demonstrating potent and selective β3-adrenoceptor agonism and efficacy in animal models of OAB. Its preclinical profile suggests it may offer a favorable alternative to existing therapies, particularly antimuscarinics, by potentially avoiding anticholinergic side effects.

However, the lack of clinical data for this compound necessitates a cautious outlook. The translation of preclinical findings to clinical efficacy and safety in humans is a critical and often challenging step in drug development. Future clinical trials will be essential to determine the ultimate place of this compound in the OAB treatment paradigm. Researchers and clinicians should closely monitor the progress of this compound through clinical development to fully understand its potential benefits and risks compared to the established standard of care treatments.

References

TRK-380: A Comparative Analysis of its Mechanism of Action as a β3-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TRK-380, a selective β3-adrenoceptor (β3-AR) agonist, with other key alternatives in the same class. The focus is on the validation of its mechanism of action through key experimental data, offering an objective performance assessment for research and development professionals.

This compound is a potent and selective agonist for the human β3-adrenoceptor.[1][2] Its primary mechanism of action involves the activation of β3-AR, leading to the relaxation of the detrusor smooth muscle of the bladder. This makes it a promising candidate for the treatment of overactive bladder (OAB).[1][2] The validation of this mechanism is primarily based on in vitro studies, including cAMP accumulation assays and isolated detrusor muscle relaxation assays.

Comparative Efficacy: cAMP Accumulation Assays

The agonistic activity of β3-AR agonists is commonly quantified by measuring the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the β3-AR signaling pathway. The half-maximal effective concentration (EC50) is a measure of the compound's potency in stimulating cAMP production.

CompoundEC50 (nM) for human β3-AREmax (% of Isoproterenol)Selectivity Notes
This compound Potent, equivalent to isoproterenol[2]-Superior to BRL-37344 and CL316,243; no activity at β1-AR and weak at β2-AR[2]
Mirabegron 10.0 - 22.480.4% - 88%~517-fold selective for β3 vs β1 and ~496-fold vs β2
Vibegron 1.1 - 2.1399.2% - 104%>7937-fold selective for β3 vs β1 and β2
Solabegron 22 - 27.690% - 96%Minimal response at β1 and β2-ARs
CL316,243 3-Highly selective for β3 over β1/β2
BRL-37344 --Potent β3 agonist with weaker affinity for β1 and β2
Isoproterenol -100% (non-selective agonist)Non-selective β-AR agonist

Emax represents the maximum response as a percentage of the response to the non-selective agonist isoproterenol.

Functional Activity: Isolated Detrusor Muscle Relaxation

The physiological effect of β3-AR agonism is the relaxation of the detrusor muscle in the bladder. This is a critical validation of the mechanism of action for OAB treatment. These assays typically involve pre-contracting isolated detrusor strips (e.g., with carbachol) and then measuring the relaxation induced by the β3-AR agonist.

CompoundSpeciesRelaxation Effect
This compound Human, Monkey, DogEquivalent to isoproterenol[2]
RatWeaker than isoproterenol[2]
DogDose-dependently suppressed carbachol-induced bladder contraction[3]
Mirabegron Human, RatConcentration-dependent relaxation of carbachol-precontracted strips
Vibegron HumanRelaxation of pretensioned detrusor strips at 0.1-10 µM[4]
Solabegron DogEvoked relaxation of isolated bladder strips[5]

Signaling Pathway and Experimental Workflow

The activation of the β3-adrenoceptor by an agonist like this compound initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the general workflows of the key validation experiments.

G β3-Adrenoceptor Signaling Pathway TRK380 This compound (Agonist) Beta3AR β3-Adrenoceptor TRK380->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

β3-Adrenoceptor Signaling Pathway

G Experimental Workflow: cAMP Accumulation Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Cells Cells expressing β3-Adrenoceptor Incubation Incubate cells with This compound or alternative Cells->Incubation Lysis Lyse cells to release intracellular contents Incubation->Lysis Detection Quantify cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis

cAMP Accumulation Assay Workflow

G Experimental Workflow: Isolated Detrusor Relaxation Assay cluster_prep Tissue Preparation cluster_contraction Contraction Induction cluster_treatment Treatment cluster_measurement Measurement & Analysis Tissue Isolate detrusor muscle strips Mount Mount strips in organ bath Tissue->Mount Contract Induce contraction (e.g., with Carbachol) Mount->Contract AddAgonist Add this compound or alternative in increasing concentrations Contract->AddAgonist Measure Measure muscle tension (relaxation) AddAgonist->Measure Analyze Generate concentration- response curve and calculate EC50/Emax Measure->Analyze

Detrusor Relaxation Assay Workflow

Experimental Protocols

cAMP Accumulation Assay
  • Cell Culture: Cells engineered to express the human β3-adrenoceptor (e.g., CHO or HEK293 cells) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compound (this compound or alternatives) or a control (e.g., isoproterenol) for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular components, including the accumulated cAMP.

  • cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the compound concentration. The EC50 value is determined from this curve.

Isolated Detrusor Muscle Relaxation Assay
  • Tissue Preparation: Detrusor muscle strips are dissected from the bladders of a suitable animal model (e.g., rat, guinea pig, or human tissue if available).

  • Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to a force transducer to measure isometric tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction: A contractile agent, such as carbachol or potassium chloride, is added to the bath to induce a stable contraction.[6]

  • Agonist Addition: Once a stable contraction is achieved, the β3-AR agonist is added to the bath in a cumulative concentration-dependent manner.

  • Measurement of Relaxation: The relaxation of the muscle strip is recorded as a decrease in tension.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tension. A concentration-response curve is plotted to determine the EC50 and the maximal relaxation effect (Emax).[6]

Conclusion

The available data strongly support the mechanism of action of this compound as a potent and selective β3-adrenoceptor agonist. Its ability to stimulate cAMP accumulation and induce detrusor muscle relaxation is comparable, and in some aspects superior, to other β3-AR agonists. The high selectivity of this compound for the β3-adrenoceptor over β1 and β2 subtypes suggests a favorable safety profile with a lower potential for off-target cardiovascular effects. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of its relative potency and efficacy.

References

A Head-to-Head Comparison: TRK-380 Poised to Redefine Overactive Bladder Treatment Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of overactive bladder (OAB) therapeutics, the quest for agents with superior efficacy and a more favorable side-effect profile remains a paramount challenge for researchers and clinicians. This guide provides a comprehensive, data-driven comparison of TRK-380, an investigational selective β3-adrenoceptor agonist, with established antimuscarinic agents, the current first-line therapy for OAB. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound demonstrates significant promise in preclinical models of OAB, exhibiting a distinct mechanism of action that translates to potent and efficacious relaxation of the bladder's detrusor muscle. Head-to-head preclinical data suggest that this compound may offer advantages over traditional antimuscarinic therapy by providing comparable or superior efficacy with a potentially improved safety profile, most notably a reduced likelihood of anticholinergic side effects such as dry mouth and constipation.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of this compound and antimuscarinic agents in OAB are rooted in their distinct interactions with the autonomic nervous system's control of bladder function.

This compound: Promoting Relaxation via β3-Adrenoceptor Agonism

This compound is a potent and selective agonist of the β3-adrenoceptor, a G-protein coupled receptor predominantly expressed in the detrusor smooth muscle of the bladder.[1][2] Activation of the β3-adrenoceptor by this compound initiates a signaling cascade that leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the urinary urgency and frequency characteristic of OAB. This is achieved through the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.

G TRK_380 This compound B3_AR β3-Adrenoceptor TRK_380->B3_AR binds to G_Protein Gs Protein B3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to G ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates Antimuscarinic Antimuscarinic Agent Antimuscarinic->M3_Receptor blocks PLC Phospholipase C Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from SR IP3->Ca_release stimulates Contraction Detrusor Muscle Contraction Ca_release->Contraction leads to G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 cAMP Measurement A1 CHO cells expressing human β3-AR A2 Plate cells in 96-well plates A1->A2 A3 Incubate overnight A2->A3 B1 Add this compound or control compounds A3->B1 B2 Incubate for 30 min at 37°C B1->B2 C1 Lyse cells B2->C1 C2 Add detection reagents (e.g., HTRF) C1->C2 C3 Read plate on a compatible reader C2->C3 G cluster_0 Model Induction cluster_1 Drug Administration cluster_2 Urodynamic Recording A1 Anesthetize rats A2 Instill formalin into the bladder A1->A2 A3 Allow recovery A2->A3 B1 Administer this compound, antimuscarinic, or vehicle A3->B1 C1 Place rat in metabolic cage B1->C1 C2 Connect bladder catheter to pressure transducer C1->C2 C3 Record voiding frequency and volume C2->C3

References

Cross-Validation of TRK-380 Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of bioactivity assays for TRK-380, a compound with a notable dual identity in preclinical research. Primarily, this compound is characterized as a potent and selective β3-adrenoceptor agonist, with potential therapeutic applications in overactive bladder.[1][2] Concurrently, some evidence suggests its role as a selective inhibitor of Tropomyosin receptor kinase (Trk) receptors, particularly TrkA, a target in cancer therapy.[3] This guide will address both facets of this compound's bioactivity, presenting comparative data, experimental protocols, and signaling pathways to aid researchers in the objective assessment of its performance against relevant alternatives.

Part 1: this compound as a β3-Adrenoceptor Agonist

As a β3-adrenoceptor agonist, this compound has been evaluated for its ability to induce relaxation of the detrusor muscle in the bladder, a key mechanism for the treatment of overactive bladder.[1][2] Its performance is often compared to other β-adrenoceptor agonists.

Comparative Bioactivity Data
CompoundTarget(s)Assay TypeKey Performance Metric(s)Reference(s)
This compound Selective β3-adrenoceptor agonistcAMP Accumulation AssayAgonistic activity equivalent to isoproterenol; superior to BRL-37344 and CL316,243. No agonistic activity for human β1-ARs and weak effect on β2-ARs.[1][2]
Isolated Detrusor Strip RelaxationConcentration-dependent relaxation of human detrusor strips, equivalent to isoproterenol.[1][2]
Isoproterenol Non-selective β-adrenoceptor agonistcAMP Accumulation AssayPotent non-selective β-AR agonist.[1][2]
Isolated Detrusor Strip RelaxationConcentration-dependent relaxation of human detrusor strips.[1][2]
BRL-37344 Selective β3-adrenoceptor agonistcAMP Accumulation AssayLess potent than this compound and isoproterenol.[1][2]
CL316,243 Selective β3-adrenoceptor agonistcAMP Accumulation AssayLess potent than this compound and isoproterenol.[1][2]
Experimental Protocols

1. Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP following the stimulation of Gs-coupled G protein-coupled receptors (GPCRs) like the β3-adrenoceptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenoceptor are cultured in appropriate media until they reach 80-90% confluency.[1][2]

  • Cell Stimulation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. The cell suspension is then incubated with varying concentrations of this compound or comparator compounds (e.g., isoproterenol, BRL-37344, CL316,243). A positive control, such as forskolin (an adenylyl cyclase activator), is also included.[4]

  • Cell Lysis: Following incubation (typically 30 minutes at 37°C), the reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing methods like AlphaScreen® (PerkinElmer) or a similar technology. This involves the competition between cellular cAMP and a labeled cAMP for binding to a specific anti-cAMP antibody.[1][3][4][5][6]

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP to quantify the results. The data is then plotted as a dose-response curve to determine the potency (EC50) of each compound.

2. Isolated Detrusor Strip Relaxation Assay

This ex vivo assay directly measures the functional effect of compounds on bladder muscle contractility.

  • Tissue Preparation: Urinary bladders are obtained from an appropriate species (e.g., human, rat, dog) and placed in a cold, oxygenated Krebs solution. The detrusor muscle is dissected and cut into longitudinal strips.[7][8]

  • Organ Bath Setup: Each muscle strip is mounted in an organ bath chamber filled with warmed (37°C) and aerated (95% O2, 5% CO2) Krebs solution. One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.[7]

  • Contraction Induction: The detrusor strips are pre-contracted with an agent like carbachol or high potassium chloride (KCl) to induce a stable, tonic contraction.[1][2]

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound or comparator compounds are added to the organ bath.

  • Data Analysis: The relaxing effect of the compounds is measured as a percentage reduction of the pre-induced contraction. Dose-response curves are constructed to determine the potency (EC50) and efficacy (maximum relaxation) of each compound.[9]

Visualizations

G TRK_380 This compound Beta3_AR β3-Adrenoceptor TRK_380->Beta3_AR binds and activates G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to

Caption: Signaling pathway of this compound as a β3-adrenoceptor agonist.

G Start Start: Isolate Detrusor Muscle Strips Mount Mount Strips in Organ Bath Start->Mount Equilibrate Equilibrate and Apply Resting Tension Mount->Equilibrate Contract Induce Contraction (e.g., Carbachol) Equilibrate->Contract Add_Compound Add Cumulative Concentrations of this compound/Alternative Contract->Add_Compound Measure Measure Relaxation (Decrease in Tension) Add_Compound->Measure Analyze Analyze Data (Dose-Response Curves) Measure->Analyze

Caption: Experimental workflow for the detrusor strip relaxation assay.

Part 2: this compound as a Putative Trk Inhibitor

While less substantiated in publicly available literature, this compound has been mentioned as a selective inhibitor of TrkA.[3] Trk inhibitors are a class of targeted cancer therapies that block the activity of Trk proteins, which can be constitutively activated by gene fusions in various cancers.[10][11]

Commonly Employed Bioactivity Assays for Trk Inhibitors

In the absence of specific data for this compound as a Trk inhibitor, this section outlines the standard assays used to characterize such compounds.

  • Kinase Activity Assays: These in vitro assays measure the direct inhibitory effect of a compound on the enzymatic activity of the Trk kinase domain. This can be done through various methods, including radioactive assays that measure the incorporation of radiolabeled phosphate into a substrate, or luminescence-based assays like the Kinase-Glo® assay, which quantifies ATP consumption.[10][12]

  • Cell-Based Proliferation/Viability Assays: These assays use cancer cell lines known to harbor NTRK gene fusions and are dependent on Trk signaling for their growth and survival. The effect of the Trk inhibitor on cell proliferation or viability is measured, typically using colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) readouts. A reduction in cell proliferation or viability indicates inhibitory activity.[13]

  • Western Blotting: This technique is used to assess the phosphorylation status of Trk and its downstream signaling proteins (e.g., AKT, ERK). A potent Trk inhibitor will reduce the levels of phosphorylated Trk, AKT, and ERK in treated cells, demonstrating target engagement and pathway inhibition.

Established Trk Inhibitors for Comparison

For researchers investigating the potential Trk inhibitory activity of this compound, the following compounds serve as important benchmarks:

  • Larotrectinib (Vitrakvi®): A highly selective pan-Trk inhibitor, approved for the treatment of TRK fusion-positive cancers.[11][14][15][16]

  • Entrectinib (Rozlytrek®): A multi-kinase inhibitor that targets TrkA/B/C, ROS1, and ALK, also approved for TRK fusion-positive cancers.[11][15][16][17]

  • Selitrectinib (LOXO-195): A next-generation Trk inhibitor designed to overcome resistance to first-generation inhibitors.[11][14][15]

  • Repotrectinib (Augtyro™): Another next-generation inhibitor with activity against resistance mutations.[14][18]

Visualization

G NGF NGF TrkA TrkA Receptor NGF->TrkA binds to Dimerization Dimerization & Autophosphorylation TrkA->Dimerization TRK_Inhibitor Trk Inhibitor (e.g., this compound) TRK_Inhibitor->Dimerization inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation PLCg->Cell_Survival PLCg->Proliferation

Caption: General signaling pathway of TrkA and the inhibitory action of Trk inhibitors.

The available evidence strongly characterizes this compound as a selective β3-adrenoceptor agonist, with robust data from in vitro functional assays supporting this mode of action. In this context, it demonstrates comparable or superior activity to established reference compounds. The assertion of this compound as a Trk inhibitor is less well-documented in the public domain and requires further experimental validation. Researchers investigating this compound should clearly delineate which activity is being assessed and utilize the appropriate comparative compounds and bioassays as outlined in this guide. This will ensure an objective and comprehensive evaluation of this compound's bioactivity profile.

References

Lack of Independent Replication Data for TRK-380 Necessitates Reliance on Originator's Studies

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature reveals a notable absence of independent replication studies for the β3-adrenoceptor agonist TRK-380. All available data on its efficacy, mechanism of action, and comparative performance originates from studies conducted by its developer, Toray Industries, Inc. This guide, therefore, presents a comprehensive summary and comparison based on the originator's findings, intended for researchers, scientists, and drug development professionals. A critical evaluation and independent verification of these results are highly encouraged.

This compound, also known as TAC-301, is a potent and selective β3-adrenoceptor agonist investigated for the treatment of overactive bladder (OAB).[1][2] The primary mechanism of action for this compound involves the relaxation of the detrusor muscle in the bladder, which is mediated by the activation of β3-adrenergic receptors.[1]

Comparative Efficacy and Potency

Studies have positioned this compound as a more potent or equivalent agonist compared to other compounds. In cyclic adenosine monophosphate (cAMP) accumulation assays, this compound's agonistic activity on human β3-adrenoceptors was comparable to the non-selective β-agonist isoproterenol and superior to other selective β3-agonists like BRL-37344 and CL316,243.[1] Notably, this compound exhibited no agonistic activity on human β1-adrenoceptors and only a weak effect on β2-adrenoceptors, highlighting its selectivity.[1]

In ex vivo studies using isolated human detrusor strips, the relaxing effects of this compound were equivalent to those of isoproterenol.[1] Furthermore, in animal models, this compound demonstrated its potential to ameliorate OAB symptoms. It was shown to decrease voiding frequency in rats with formalin-induced pollakiuria and suppress non-voiding contractions in rats with bladder outlet obstruction (BOO).[3] In dogs, this compound dose-dependently suppressed carbachol-induced bladder contractions.[4]

The following tables summarize the comparative quantitative data extracted from the initial studies.

Table 1: Comparative Agonistic Activity of β3-Adrenoceptor Agonists

CompoundAgonistic Activity on Human β3-AR (cAMP accumulation assay)
This compound Potent, equivalent to Isoproterenol
IsoproterenolPotent (non-selective)
BRL-37344Less potent than this compound
CL316,243Less potent than this compound

Source: Kanie, S., et al. (2012). Pharmacological effect of this compound, a novel selective human β3-adrenoceptor agonist, on mammalian detrusor strips. Urology, 79(3), 744-e1.[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelDrugEffect
Rats with formalin-induced pollakiuriaThis compound Dose-dependently attenuated increased voiding frequency
Rats with bladder outlet obstruction (BOO)This compound Significantly decreased the number of non-voiding contractions
OxybutyninDid not decrease non-voiding contractions
Dogs with carbachol-induced bladder contractionThis compound Dose-dependently suppressed bladder contraction

Source: Kanie, S., et al. (2013). This compound, a novel selective human β3-adrenoceptor agonist, ameliorates formalin-induced pollakiuria in rats and carbachol-induced bladder contraction in dogs. Urology, 82(4), 975-e7.[4]; 505 this compound, A NOVEL Β3 ADRENOCEPTOR (AR) AGONIST, DECREASES VOIDING FREQUENCY IN RATS WITH FORMALIN-INDUCED POLLAKIURIA AND SU. (n.d.).[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the originator's studies.

Cyclic Adenosine Monophosphate (cAMP) Accumulation Assay

This assay was utilized to evaluate the agonistic activities of compounds on human β-adrenergic receptors.[1]

  • Cell Lines:

    • SK-N-MC cells were used for evaluating human β3-adrenoceptor activity.[1]

    • Chinese hamster ovary (CHO) cells expressing human β1 or β2-adrenoceptors were used for their respective activity assays.[1]

  • Procedure:

    • Cells were incubated with varying concentrations of the test compounds (e.g., this compound, isoproterenol, BRL-37344, CL316,243).

    • Following incubation, the intracellular accumulation of cAMP was measured.

    • The potency and selectivity of the agonists were determined by comparing the concentration-response curves for cAMP accumulation across the different receptor-expressing cell lines.

Isolated Detrusor Strip Relaxation Assay

This ex vivo experiment assessed the direct relaxant effect of this compound on bladder muscle tissue.[1]

  • Tissue Source: Detrusor muscle strips were isolated from humans, monkeys, dogs, and rats.[1]

  • Procedure:

    • The isolated detrusor strips were mounted in organ baths.

    • The relaxing effects of this compound on the resting tension of the muscle strips were evaluated by adding cumulative concentrations of the compound.[1]

    • In some experiments, the muscle strips were pre-contracted with carbachol or potassium chloride (KCl) to assess the relaxant effect of this compound on induced contractions.[1]

    • To confirm the involvement of β3-adrenoceptors, the experiments were repeated in the presence of a selective β3-AR antagonist, SR59230A.[1]

In Vivo Animal Models
  • Formalin-Induced Pollakiuria in Rats:

    • Pollakiuria (abnormally frequent urination) was induced in rats by intravesical infusion of formalin.[3]

    • This compound or a comparator drug (e.g., tolterodine) was administered orally at various doses.[3]

    • Voiding behavior was monitored to determine the effect of the treatment on voiding frequency.[3]

  • Bladder Outlet Obstruction (BOO) in Rats:

    • The urethra of female rats was partially obstructed to create a model of BOO.[3]

    • After a period of recovery and development of bladder dysfunction, cystometry was performed in conscious rats to measure bladder pressure and voiding patterns.

    • This compound or a comparator drug (e.g., oxybutynin) was administered intravenously, and its effects on non-voiding contractions and micturition pressure were recorded.[3]

  • Carbachol-Induced Bladder Contraction in Dogs:

    • Anesthetized dogs were used in this model.

    • Bladder contraction was induced by the administration of carbachol, a cholinergic agonist.[4]

    • This compound was administered to assess its ability to suppress these induced contractions, and the plasma concentration required for a specific level of suppression was determined.[4]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the isolated detrusor strip experiment.

TRK380_Signaling_Pathway TRK380 This compound Beta3AR β3-Adrenoceptor TRK380->Beta3AR binds to G_Protein Gs Protein Beta3AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to Detrusor_Strip_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Isolation Isolate Detrusor Muscle Strips Mounting Mount Strips in Organ Baths Isolation->Mounting Equilibration Equilibration Period Mounting->Equilibration Contraction Induce Contraction (Optional: Carbachol/KCl) Equilibration->Contraction Addition Cumulative Addition of this compound Contraction->Addition Measurement Measure Isometric Tension (Relaxation) Addition->Measurement CRC Generate Concentration- Response Curves Measurement->CRC Potency Determine Potency (EC50) CRC->Potency

References

Preclinical Profile of TRK-380: A Potential Advance in Overactive Bladder Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Absence of human clinical trial data comparing TRK-380 to a placebo necessitates a review of preclinical findings to assess its therapeutic potential for overactive bladder (OAB). This guide provides a comprehensive comparison of this compound's performance against control groups in foundational preclinical studies. The data presented herein is derived from in vitro and in vivo animal models, which serve as a preliminary indication of efficacy and mechanism of action.

This compound is identified as a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[1] Its mechanism of action centers on the relaxation of the detrusor smooth muscle of the bladder, a key factor in the pathophysiology of OAB.

In Vitro Efficacy: β3-Adrenergic Receptor Agonism and Detrusor Muscle Relaxation

The initial assessment of this compound involved evaluating its agonistic activity at human β-adrenergic receptors and its direct effect on bladder muscle tissue from various species.

β-Adrenergic Receptor Agonist Activity

This compound demonstrated potent and selective agonistic activity for the human β3-AR, comparable to the non-selective β-AR agonist isoproterenol.[1] Notably, it showed weak or no significant activity at β1-AR and β2-ARs, suggesting a favorable selectivity profile that could minimize potential cardiovascular side effects associated with non-selective β-agonists.[1]

Table 1: Agonistic Activity of this compound on Human β-Adrenergic Receptors

Receptor SubtypeAgonistic Activity (pEC50)Comparison
Human β3-AR Potent, equivalent to isoproterenolSuperior to other selective β3-AR agonists (BRL-37344, CL316,243)[1]
Human β1-AR No significant activity-
Human β2-AR Weak agonistic effect-

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Relaxation of Isolated Detrusor Muscle Strips

In ex vivo studies, this compound induced concentration-dependent relaxation of detrusor muscle strips from humans, monkeys, and dogs.[1] This relaxing effect is a direct functional consequence of its β3-AR agonism.

Table 2: Relaxing Effect of this compound on Detrusor Muscle Resting Tension

SpeciespEC50 for Relaxation
Human 7.33 ± 0.10[2]
Monkey 7.34 ± 0.11[2]
Dog 6.92 ± 0.11[2]
Rat 6.27 ± 0.11[2]

pEC50 values represent the mean ± standard error of the mean.

In Vivo Efficacy: Animal Models of Overactive Bladder

The therapeutic potential of this compound was further investigated in animal models designed to mimic the symptoms of OAB.

Formalin-Induced Pollakiuria in Rats

In a rat model of bladder inflammation and frequent urination (pollakiuria) induced by formalin, oral administration of this compound significantly and dose-dependently suppressed the increased voiding frequency compared to a vehicle-treated group.[3][4]

Table 3: Effect of Oral this compound on Voiding Frequency in Rats with Formalin-Induced Pollakiuria

Treatment GroupDose (mg/kg, p.o.)Mean Voiding Frequency (per hour)% Reduction vs. VehicleStatistical Significance
Sham -~2--
Vehicle -~6--
This compound 7.5~5~17%Not significant
This compound 15~4~33%Significant[3]
This compound 30~3~50%Significant[3]
Bladder Outlet Obstruction (BOO) in Rats

In a rat model of bladder outlet obstruction, which leads to non-voiding contractions (NVCs), intravenous this compound significantly decreased the number of these contractions without affecting micturition pressure.[4] This is a crucial finding as it suggests a potential benefit in OAB patients with obstructive symptoms, where some current treatments are limited.[4]

Table 4: Effect of Intravenous this compound on Non-Voiding Contractions (NVCs) in Rats with Bladder Outlet Obstruction

Treatment GroupDose (mg/kg, i.v.)Mean Number of NVCs% Reduction vs. Control
Control -~15-
This compound 1~10~33%
This compound 3~5~67%

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental setups used in the preclinical studies.

G TRK380 This compound Beta3AR β3-Adrenergic Receptor TRK380->Beta3AR Binds to and activates Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β3-Adrenergic Receptor Signaling Pathway of this compound.

G cluster_cAMP cAMP Accumulation Assay cluster_detrusor Isolated Detrusor Strip Experiment Cells Cells Expressing Human β-ARs Incubation Incubate with This compound Cells->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure cAMP Production Lysis->Measurement Strips Detrusor Muscle Strips Mounting Mount in Organ Bath Strips->Mounting Addition Cumulative Addition of this compound Mounting->Addition Relaxation Measure Relaxation Addition->Relaxation

Caption: In Vitro Experimental Workflows for this compound.

Experimental Protocols

Cyclic Adenosine Monophosphate (cAMP) Accumulation Assay

The agonistic activities of this compound on human β-adrenergic receptors were evaluated using a cAMP accumulation assay.[1]

  • Cell Culture: SK-N-MC cells (for human β3-ARs) and Chinese hamster ovary (CHO) cells expressing human β1- or β2-ARs were cultured in appropriate media.

  • Incubation: Cells were incubated with various concentrations of this compound or other β-AR agonists.

  • cAMP Measurement: Following incubation, the intracellular accumulation of cAMP was measured using a commercially available cAMP detection kit.

  • Data Analysis: The concentration-response curves were generated, and pEC50 values were calculated to determine the potency of the compounds.

Isolated Detrusor Strip Experiments

The relaxing effects of this compound were assessed on isolated detrusor muscle strips from humans, monkeys, dogs, and rats.[1]

  • Tissue Preparation: Detrusor muscle strips were obtained from the bladders of the respective species.

  • Mounting: The strips were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Equilibration: An initial tension was applied to the strips, and they were allowed to equilibrate.

  • Drug Administration: this compound was added to the organ baths in a cumulative manner to obtain concentration-response curves.

  • Measurement of Relaxation: The relaxation of the detrusor strips was measured isometrically as a change in tension.

Animal Models of Overactive Bladder

Formalin-Induced Pollakiuria in Rats: [3]

  • Induction of Pollakiuria: Female Sprague-Dawley rats were anesthetized, and a 2.5% formalin solution was instilled into the bladder to induce inflammation and frequent urination.

  • Drug Administration: The following day, this compound or a vehicle was administered orally to the rats.

  • Voiding Behavior Monitoring: The voiding behavior of the rats was continuously recorded using a metabolic cage equipped with a balance to measure the frequency and volume of urination.

Bladder Outlet Obstruction (BOO) in Rats: [4]

  • Induction of BOO: A partial bladder outlet obstruction was surgically created in female Sprague-Dawley rats by ligating the urethra.

  • Cystometry: Several weeks after the surgery, cystometry was performed in conscious rats by infusing saline into the bladder and recording intravesical pressure.

  • Drug Administration: this compound or a vehicle was administered intravenously.

  • Measurement of Bladder Activity: The number of non-voiding contractions (NVCs) and micturition pressure were measured before and after drug administration.

References

A Comparative Analysis of TRK-380 and its Analogs for the Treatment of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of TRK-380, a potent and selective β3-adrenoceptor agonist, with its analogs mirabegron and vibegron. All three compounds are investigated for the treatment of overactive bladder (OAB), a condition characterized by urgency, frequency, and urge incontinence. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their pharmacological profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Executive Summary

This compound, mirabegron, and vibegron all function by stimulating the β3-adrenergic receptor in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. While all three compounds demonstrate high selectivity for the β3-adrenoceptor over β1 and β2 subtypes, notable differences in potency and pharmacokinetic properties exist. Mirabegron and vibegron are approved for clinical use in some regions, whereas this compound's development status is less clear from publicly available information. This guide aims to provide a direct comparison to aid in research and development decisions.

Quantitative Data Comparison

The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of this compound, mirabegron, and vibegron.

Table 1: In Vitro Potency and Selectivity at Human β-Adrenoceptors

Compoundβ3 EC50 (nM)β1 EC50 (nM)β2 EC50 (nM)β1/β3 Selectivity Ratioβ2/β3 Selectivity Ratio
This compound Potent (specific value not available in direct comparison)No agonistic activityWeak agonistic effectHighHigh
Mirabegron 10.0>10,000>10,000>1000>1000
Vibegron 2.13>10,000>10,000>4695>4695

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Selectivity ratio is calculated as EC50 (β1 or β2) / EC50 (β3). Data for mirabegron and vibegron are from comparative in vitro studies. Data for this compound is from a separate study, hence a direct numerical comparison of EC50 is not provided.

Table 2: Pharmacokinetic Properties

CompoundSpeciesTmax (hours)t1/2 (hours)Bioavailability (%)
This compound Rat (oral)N/AN/AN/A
Dog (i.v. infusion)N/AN/AN/A
Mirabegron Human (oral)~3.5~5029-35
Vibegron Human (oral)N/A~30.8N/A

Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. N/A: Not available in the public domain. Note: Pharmacokinetic data for this compound is from preclinical studies and is not directly comparable to human data for mirabegron and vibegron.

Signaling Pathway and Experimental Workflow

β3-Adrenoceptor Signaling Pathway

Activation of the β3-adrenoceptor by an agonist like this compound initiates a downstream signaling cascade, leading to the relaxation of the detrusor muscle in the bladder. The diagram below illustrates this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist β3-AR β3-Adrenoceptor Agonist->β3-AR Binds to G-Protein Gs Protein β3-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP Cyclic AMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: β3-Adrenoceptor signaling pathway leading to detrusor muscle relaxation.

Experimental Workflow: In Vitro Agonist Characterization

The following diagram outlines a typical workflow for characterizing the in vitro pharmacological profile of a β3-adrenoceptor agonist.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Potency and Efficacy A Prepare cell membranes expressing β1, β2, and β3 adrenoceptors B Radioligand Binding Assay (e.g., with [3H]-DHA) A->B C Incubate membranes with radioligand and varying concentrations of test compound B->C D Filter and measure bound radioactivity C->D E Calculate Ki values to determine binding affinity and selectivity D->E J Calculate EC50 and Emax values to determine potency and efficacy E->J Correlate binding with function F Culture cells expressing β1, β2, and β3 adrenoceptors G cAMP Accumulation Assay F->G H Stimulate cells with varying concentrations of test compound G->H I Lyse cells and measure intracellular cAMP levels H->I I->J

Caption: A generalized workflow for in vitro characterization of β3-adrenoceptor agonists.

Experimental Protocols

1. Radioligand Binding Assay for β-Adrenoceptors

  • Objective: To determine the binding affinity (Ki) of a test compound for human β1, β2, and β3-adrenoceptors.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing human β1, β2, or β3-adrenoceptors.

    • Radioligand: [3H]-Dihydroalprenolol (DHA) for β1 and β2 receptors; [125I]-Iodocyanopindolol for β3 receptors.

    • Test compounds (this compound, mirabegron, vibegron).

    • Non-specific binding control: Propranolol (for β1/β2), SR59230A (for β3).

    • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated with a fixed concentration of radioligand (e.g., at its Kd) and a range of concentrations of the test compound in the binding buffer.

    • For determination of non-specific binding, a high concentration of the respective non-labeled antagonist is used instead of the test compound.

    • The incubation is carried out at 37°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • The radioactivity retained on the filters is measured by a scintillation counter.

    • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound in stimulating cyclic AMP (cAMP) production.

  • Materials:

    • CHO-K1 cells stably expressing human β1, β2, or β3-adrenoceptors.

    • Test compounds (this compound, mirabegron, vibegron).

    • Isoproterenol (a non-selective β-agonist as a positive control).

    • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor).

    • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Cells are seeded in 96-well plates and grown to near confluency.

    • The growth medium is replaced with stimulation buffer, and the cells are pre-incubated for 15 minutes at 37°C.

    • Cells are then stimulated with various concentrations of the test compound or isoproterenol for 30 minutes at 37°C.

    • The stimulation is stopped by lysing the cells.

    • The intracellular cAMP concentration is determined using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Concentration-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.

Conclusion

This compound, mirabegron, and vibegron are all potent and selective β3-adrenoceptor agonists with therapeutic potential for overactive bladder. Based on the available in vitro data, vibegron exhibits the highest potency, followed by mirabegron. While direct comparative potency data for this compound is limited, preclinical studies indicate its high efficacy. A significant data gap remains in the human pharmacokinetic profile of this compound, which is crucial for a complete clinical comparison with mirabegron and vibegron. The detailed experimental protocols provided herein offer a foundation for further comparative studies to elucidate the nuanced differences between these promising therapeutic agents. This guide serves as a valuable resource for researchers in the field, facilitating informed decisions in the ongoing development of novel treatments for overactive bladder.

Confirming In Vivo Target Engagement of TRK-380: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm in vivo target engagement of TRK-380, a selective β3-adrenoceptor agonist. We will explore both direct and indirect methodologies, presenting supporting experimental data for this compound and its alternatives, mirabegron and vibegron. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of these techniques.

Introduction to this compound and Target Engagement

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR), a G-protein coupled receptor (GPCR) primarily expressed in the detrusor muscle of the urinary bladder. Activation of β3-AR leads to smooth muscle relaxation, making it a therapeutic target for overactive bladder (OAB). Confirming that a drug candidate like this compound engages its intended target in a living organism (in vivo target engagement) is a critical step in drug development. It establishes a crucial link between drug exposure, target interaction, and the desired pharmacological effect.

This guide will compare two main approaches for confirming in vivo target engagement:

  • Direct Methods: These techniques directly measure the binding of the drug to its target receptor.

  • Indirect Methods (Pharmacodynamics): These methods assess the physiological or biochemical consequences of target engagement.

Direct In Vivo Target Engagement Methods

While specific in vivo target engagement data for this compound using direct methods is not yet publicly available, we can extrapolate from established techniques for other GPCRs. Here, we propose and compare two cutting-edge direct methods: NanoBRET Target Engagement Assay and Positron Emission Tomography (PET) Imaging.

NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantify ligand binding to a target protein in living cells and, more recently, in animal models.

Principle: A NanoLuciferase (NanoLuc)-tagged β3-adrenoceptor is expressed in cells or a transgenic animal model. A fluorescently labeled tracer molecule that binds to the β3-AR is then introduced. When the tracer is bound to the NanoLuc-β3-AR, the energy from the luciferase reaction is transferred to the fluorophore, generating a BRET signal. Administration of an unlabeled competing ligand, such as this compound, will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Hypothetical In Vivo Experimental Workflow:

NanoBRET_Workflow cluster_model Animal Model Development cluster_assay In Vivo Assay A Generate transgenic mouse expressing NanoLuc-β3-AR in bladder tissue B Administer fluorescent β3-AR tracer to mouse A->B Select model for study C Administer this compound (or vehicle) B->C D Administer NanoLuc substrate (e.g., furimazine) C->D E Image whole animal using an in vivo imaging system D->E F Quantify BRET ratio in bladder region E->F

Figure 1: Hypothetical in vivo NanoBRET workflow for this compound.

Experimental Protocol: In Vivo NanoBRET for this compound Target Engagement

  • Animal Model: Utilize a transgenic mouse model expressing a NanoLuc-tagged human β3-adrenoceptor, preferably with expression localized to the bladder smooth muscle.

  • Tracer Administration: Administer a cell-permeable, fluorescently labeled β3-adrenoceptor antagonist (tracer) to the mice via an appropriate route (e.g., intravenous injection).

  • Test Compound Administration: Administer this compound at various doses (or vehicle control) to different cohorts of mice.

  • Substrate Administration: At a predetermined time point after this compound administration, inject the NanoLuc substrate (e.g., furimazine).

  • Imaging: Immediately after substrate injection, image the anesthetized mice using an in vivo imaging system capable of detecting both luminescence and fluorescence.

  • Data Analysis: Quantify the BRET ratio (acceptor emission / donor emission) in the region of interest (bladder). A dose-dependent decrease in the BRET ratio following this compound administration would confirm target engagement.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled molecule in vivo.

Principle: A radiolabeled ligand (a PET tracer) that binds to the β3-adrenoceptor is administered to the subject. The PET scanner detects the gamma rays emitted from the positron-emitting radionuclide, allowing for the quantification of receptor occupancy. To measure target engagement of a non-radiolabeled drug like this compound, a displacement study is performed. A baseline PET scan is conducted with the tracer alone. Then, this compound is administered, followed by a second PET scan with the tracer. A reduction in the tracer signal in the bladder indicates that this compound is occupying the β3-adrenoceptors.

Signaling Pathway and PET Principle:

PET_Principle cluster_receptor β3-Adrenoceptor in Bladder cluster_ligands Competing Ligands cluster_imaging PET Imaging Receptor β3-AR PET_Scanner PET Scanner Receptor->PET_Scanner Signal detected by TRK380 This compound (unlabeled) TRK380->Receptor Binds and blocks PET_Tracer Radiolabeled Ligand (e.g., [11C]CGP-12177) PET_Tracer->Receptor Binds and emits signal Signal Quantifiable Signal PET_Scanner->Signal

Figure 2: Principle of PET displacement study for this compound.

Experimental Protocol: In Vivo PET Imaging for this compound Target Engagement

  • PET Tracer: A suitable PET tracer for the β3-adrenoceptor is required. While a specific β3-AR agonist tracer is ideal, a non-selective β-adrenoceptor antagonist like [11C]CGP-12177 could potentially be used, with pharmacological blocking of β1/β2 receptors.

  • Baseline Scan: Anesthetize the subject (e.g., non-human primate or human) and perform a baseline PET scan after intravenous injection of the radiotracer to determine the initial receptor availability.

  • This compound Administration: Administer a single dose of this compound.

  • Second PET Scan: After a suitable time for this compound to reach target tissues, perform a second PET scan with the radiotracer.

  • Data Analysis: Compare the tracer uptake in the bladder before and after this compound administration. The percentage reduction in tracer binding provides a quantitative measure of β3-adrenoceptor occupancy by this compound.

Comparison of Direct Methods
FeatureNanoBRET Target Engagement AssayPositron Emission Tomography (PET) Imaging
Principle Bioluminescence Resonance Energy TransferRadiotracer displacement
Model System Genetically modified cells or animalsWide range of species, including humans
Resolution Cellular to whole-body (in small animals)Organ level
Quantification Relative (BRET ratio)Absolute (receptor occupancy %)
Throughput Higher (can be adapted for screening)Lower (individual subjects)
Translatability Less direct to humansDirectly translatable to clinical studies
Key Requirement Development of a NanoLuc-tagged receptor and a fluorescent tracerDevelopment of a suitable PET radiotracer

Indirect In Vivo Target Engagement Methods (Pharmacodynamics)

Indirect methods confirm target engagement by measuring the physiological or biochemical responses downstream of receptor activation. For this compound, these primarily involve assessing its effects on bladder function.

In Vivo Bladder Relaxation and Voiding Frequency Studies

These studies are the most direct functional measure of this compound's engagement with the β3-adrenoceptor in the bladder.

Experimental Protocol: In Vivo Bladder Function in Animal Models

  • Animal Models:

    • Pollakiuria Model (Rats): Induce frequent urination by intravesical infusion of formalin.[1][2]

    • Bladder Outlet Obstruction (BOO) Model (Rats): Surgically create a partial obstruction of the urethra to induce non-voiding contractions.[2]

    • Carbachol-induced Contraction Model (Dogs): Induce bladder contraction with the cholinergic agonist carbachol.[1]

  • Drug Administration: Administer this compound or comparator drugs orally or intravenously at various doses.

  • Measurement:

    • Voiding Frequency: Continuously monitor the number of voids over a set period.[1][2]

    • Bladder Contraction/Relaxation: Measure changes in intravesical pressure using a catheter connected to a pressure transducer.[1]

  • Data Analysis: Quantify the dose-dependent decrease in voiding frequency or the reduction in bladder contraction pressure.

Comparative In Vivo Pharmacodynamic Data
CompoundAnimal ModelEndpointKey FindingCitation
This compound Formalin-induced pollakiuria in ratsVoiding FrequencyDose-dependently suppressed the increase in voiding frequency at ≥15 mg/kg (oral).[1]
This compound Carbachol-induced bladder contraction in dogsBladder RelaxationDose-dependently suppressed bladder contraction. Plasma concentration for 30% relaxation was 4.90 ng/mL.[1]
This compound Bladder outlet obstruction in ratsNon-voiding ContractionsSignificantly decreased the number of non-voiding contractions at 1 and 3 mg/kg (i.v.).[2]
Mirabegron Anesthetized ratsIntravesical PressureDose-dependently decreased intravesical pressure during the filling phase.[3]
Mirabegron Human clinical trialsMicturition FrequencyStatistically significant reduction in the mean number of micturitions per 24 hours compared to placebo.[4]
Vibegron Human clinical trialsMicturition FrequencySignificant improvement in the change in micturition number per 24 hours from baseline compared to placebo.[5]
Vibegron Human clinical trialsUrgency Urinary IncontinenceSignificantly reduced the number of UUI episodes per day.[6]

Downstream Signaling Pathway of β3-AR Activation:

B3AR_Signaling TRK380 This compound B3AR β3-Adrenoceptor TRK380->B3AR binds and activates G_Protein Gs Protein B3AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to

References

TRK-380 Performance Benchmarking: A Correction on its Mechanism of Action and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification for researchers, scientists, and drug development professionals: TRK-380 is a selective β3-adrenoceptor agonist, not an inhibitor. This guide will therefore pivot from the initially requested comparison with inhibitors to a scientifically accurate benchmarking of this compound against other relevant β3-adrenoceptor agonists, based on available preclinical data. This information is crucial for research and development related to conditions like overactive bladder.

This compound, also known as TAC-301, has been evaluated for its potential in treating overactive bladder by targeting the human β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action is to stimulate, not block, this receptor, leading to relaxation of the detrusor muscle in the bladder.

Comparative Agonistic Activity

To understand the performance of this compound, it is essential to compare its agonistic activity with other compounds targeting β-adrenergic receptors. The following table summarizes key findings from in vitro studies.

CompoundTarget(s)Agonistic Activity (cAMP accumulation assay)Notes
This compound Selective human β3-AR agonist Potent, equivalent to isoproterenol for human β3-AR.[1]Showed no agonistic activity for human β1-ARs and weak activity on human β2-ARs.[1]
IsoproterenolNon-selective β-AR agonistPotent agonist for human β3-AR.[1]Also a potent agonist for β1- and β2-ARs.
BRL-37344Selective β3-AR agonistLess potent than this compound for human β3-AR.[1]
CL316,243Selective β3-AR agonistLess potent than this compound for human β3-AR.[1]
In Vitro Functional Assays: Detrusor Muscle Relaxation

The functional effect of this compound has been assessed by measuring its ability to relax isolated detrusor muscle strips from various species.

SpeciesThis compound Relaxing Effect on Resting TensionComparison
HumanEquivalent to isoproterenol.[1]The relaxation was mediated by β3-AR activation.[1]
MonkeyEquivalent to isoproterenol.[1]
DogEquivalent to isoproterenol.[1]
RatWeaker than isoproterenol.[1]

This compound also demonstrated a concentration-dependent relaxing effect on carbachol- and KCl-induced contractions in human detrusor strips.[1]

In Vivo Studies

In a study using a rat model of pollakiuria (frequent urination) induced by formalin, orally administered this compound was shown to ameliorate this condition.[2] In anesthetized dogs, intravenous infusion of this compound dose-dependently suppressed carbachol-induced bladder contractions.[2] The plasma concentration required for a 30% suppression of the carbachol-induced bladder contraction was 4.90 ng/mL.[2]

Experimental Protocols

cAMP Accumulation Assay: The agonistic activities for human β-adrenergic receptors were evaluated in SK-N-MC cells (for human β3-ARs) and Chinese hamster ovary cells expressing human β1- or human β2-ARs using a cyclic adenosine monophosphate (cAMP) accumulation assay.[1] The potency of the compounds is determined by measuring the amount of cAMP produced in response to different concentrations of the test substance.

Isolated Detrusor Strip Relaxation Assay: Detrusor muscle strips were isolated from human, monkey, dog, and rat bladders.[1] The relaxing effects of this compound and other compounds on the resting tension of these strips were evaluated in a concentration-dependent manner.[1] Additionally, the relaxing effects on carbachol- or KCl-induced contractions in human detrusor strips were assessed.[1] The involvement of the β3-AR was confirmed using the selective β3-AR antagonist SR59230A, which shifted the concentration-response curve of this compound to the right.[1]

In Vivo Rat Model of Pollakiuria: Female Sprague Dawley rats were pretreated intravesically with 2.5% formalin to induce pollakiuria.[2] The following day, the effect of orally administered this compound on the voiding frequency was evaluated by continuously recording the voiding behavior with a balance.[2]

In Vivo Dog Model of Bladder Contraction: Male beagle dogs were anesthetized, and carbachol (3 μg/kg, intravenously) was administered to induce bladder contraction.[2] The effect of intravenously infused this compound on the carbachol-induced bladder contraction was then evaluated.[2]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of β3-adrenoceptor activation and the general workflow of the in vitro and in vivo experiments described.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK380 This compound Beta3AR β3-Adrenergic Receptor TRK380->Beta3AR binds & activates GProtein Gs Protein Beta3AR->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (SK-N-MC, CHO) cAMP_Assay cAMP Accumulation Assay CellCulture->cAMP_Assay DataAnalysis Data Analysis & Comparison cAMP_Assay->DataAnalysis TissuePrep Isolated Detrusor Strips RelaxationAssay Relaxation Assay (Resting & Induced) TissuePrep->RelaxationAssay RelaxationAssay->DataAnalysis RatModel Rat Model of Pollakiuria TRK380_Admin_Rat Oral Administration of this compound RatModel->TRK380_Admin_Rat DogModel Dog Model of Bladder Contraction TRK380_Admin_Dog IV Infusion of this compound DogModel->TRK380_Admin_Dog TRK380_Admin_Rat->DataAnalysis TRK380_Admin_Dog->DataAnalysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for TRK-380

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Before handling TRK-380 or its waste, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risk.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves.
Body Protection A laboratory coat, long pants, and closed-toe shoes.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Solid Spills : Carefully collect the solid material and place it into a labeled hazardous waste container.

  • Liquid Spills : Absorb the spill with an inert material, and then collect the absorbent material into a labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Any spill should be immediately reported to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The following protocols provide a systematic approach to the disposal of this compound in various forms.

Disposal of Unused this compound Compound

Pure, unused this compound must be disposed of as hazardous chemical waste.

  • Containerization : Ensure the original container is securely sealed. If the container is compromised, the compound should be transferred to a new, appropriate, and clearly labeled waste container.

  • Labeling : The container must be explicitly labeled as "Hazardous Waste" and include the chemical name "this compound," the approximate quantity, and any known hazard warnings.[1]

Disposal of Contaminated Solid Waste

Items such as gloves, bench paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.

  • Segregation : Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" with the specific contaminant identified (e.g., "this compound contaminated debris").

  • Storage : Store the container in a designated hazardous waste accumulation area.[1]

Disposal of Contaminated Liquid Waste

Solutions containing this compound, whether aqueous or solvent-based, must be treated as liquid hazardous waste.

  • Collection : Collect all liquid waste in a compatible, sealed, and leak-proof container. Avoid mixing with other incompatible waste streams.

  • Labeling : Label the container as "Hazardous Waste" and specify all contents, including solvents and the presence of "this compound."

  • Storage : The container should be kept tightly sealed and stored in a designated hazardous waste area, preferably within secondary containment to prevent spills.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solutions) waste_type->liquid_waste Liquid pure_compound Unused this compound (Pure Compound) waste_type->pure_compound Pure collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_pure Seal in Original or New Labeled Container pure_compound->collect_pure storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_pure->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling TRK-380

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TRK-380

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent bioactive compound. Primary routes of exposure include inhalation, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment protocol is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. For handling the pure compound or concentrated solutions, double-gloving is advised. Ensure gloves are regularly inspected for tears or punctures.[1]
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes.[1]
Body Protection Laboratory coat or gownA disposable, solid-front, back-closing gown is preferred to prevent skin and clothing contamination.[2]
Respiratory Protection N95 Respirator or higherAn N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization.[1][2] All respiratory protection must be part of a comprehensive respiratory protection program.
Face Protection Face shieldA face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk.

Engineering Controls
  • Ventilation: Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[1]

  • Containment: Use a dedicated and calibrated scale for weighing. Work on a disposable absorbent bench protector to contain any potential spills.[1]

Procedural Workflow

The following diagram outlines a general workflow for the safe handling and preparation of this compound solutions.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Dissolve Compound Dissolve Compound Weigh this compound->Dissolve Compound Perform Assay Perform Assay Dissolve Compound->Perform Assay Record Data Record Data Perform Assay->Record Data Decontaminate Surfaces Decontaminate Surfaces Record Data->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Procedural workflow for safe handling of this compound.
Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.[1] Prepare the chemical fume hood by ensuring it is operational and clutter-free. Place a disposable absorbent liner on the work surface.

  • Weighing: Tare a dedicated, calibrated scale within the fume hood. Carefully weigh the desired amount of this compound powder.

  • Dissolution: Slowly add the solvent to the powder to avoid splashing.[1] this compound is soluble in DMSO but not in water.[3]

  • Experimentation: Carry out the experimental protocol, maintaining all safety precautions.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[4] Collect all cleaning materials as hazardous waste.[4]

  • Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate hazardous waste stream.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[2]

Table 2: Disposal Procedures for this compound Contaminated Waste

Waste TypeDescriptionDisposal Method
Solid Hazardous Waste Gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[2]Collect in a dedicated, labeled, and sealed hazardous waste container.[5] High-temperature incineration by a certified hazardous waste management company is recommended.[2]
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.[2]Collect in a labeled, leak-proof hazardous liquid waste container.[5] DO NOT pour down the drain.[2] Incineration by a certified hazardous waste management company is recommended.[2]
Sharps Hazardous Waste Needles and syringes used for administering the compound in in vivo studies.[2]Dispose of in a puncture-proof, labeled sharps container designated for hazardous chemical waste.[2][5]

Mechanism of Action and Experimental Protocols

This compound is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[6] Its activation of β3-AR leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation, particularly in the detrusor muscle of the urinary bladder.[6] This makes it a compound of interest for treating overactive bladder.[6][7]

β3-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

G This compound This compound β3-AR β3-AR This compound->β3-AR Binds & Activates G Protein (Gs) G Protein (Gs) β3-AR->G Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Catalyzes Conversion ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase A (PKA)->Smooth Muscle Relaxation Leads to

Caption: this compound activation of the β3-adrenergic receptor pathway.
Key Experimental Protocols

1. cAMP Accumulation Assay [6]

  • Objective: To determine the agonistic activity of this compound on human β3-AR.

  • Methodology:

    • Culture SK-N-MC cells (expressing human β3-ARs) in appropriate media.

    • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Expose cells to varying concentrations of this compound.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

    • Generate a concentration-response curve to determine the EC50 value.

2. Isolated Detrusor Strip Relaxation Assay [6]

  • Objective: To evaluate the functional effect of this compound on smooth muscle relaxation.

  • Methodology:

    • Isolate detrusor muscle strips from mammalian bladders (e.g., human, rat).

    • Mount the strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Induce contraction in the muscle strips using an agent like carbachol or KCl.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Measure the changes in muscle tension to quantify the relaxing effect of this compound.

Table 3: Summary of this compound In Vitro Activity

AssaySpecies/Cell LineAgonistic Activity
cAMP AccumulationHuman (SK-N-MC cells)Potent agonistic activity, equivalent to isoproterenol[6]
Detrusor Strip RelaxationHuman, Monkey, DogConcentration-dependent relaxing effects on resting tension[6]
Detrusor Strip RelaxationRatWeaker relaxing effects compared to human, monkey, and dog[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.